Salicylamide

Catalog No.
S542338
CAS No.
65-45-2
M.F
C7H7NO2
M. Wt
137.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Salicylamide

CAS Number

65-45-2

Product Name

Salicylamide

IUPAC Name

2-hydroxybenzamide

Molecular Formula

C7H7NO2

Molecular Weight

137.14 g/mol

InChI

InChI=1S/C7H7NO2/c8-7(10)5-3-1-2-4-6(5)9/h1-4,9H,(H2,8,10)

InChI Key

SKZKKFZAGNVIMN-UHFFFAOYSA-N

SMILES

Array

solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
SOLUBILITY IN WATER: 0.2% @ 30 °C; 0.8% @ 47 °C; IN GLYCEROL: 2.0% @ 5 °C; 5.0% @ 39 °C; 10.0% @ 60 °C; IN PROPYLENE GLYCOL: 10.0% @ 5 °C
SLIGHTLY SOL IN NAPHTHA, CARBON TETRACHLORIDE
FREELY SOL IN SOLN OF ALKALIES
SOL IN CHLOROFORM, ALC, ETHER
Water solubility = 2.06X10+3 mg/L at 25 °C
2060 mg/L @ 25 °C (exp)

Synonyms

salicylamide,salicylamide sodium,salicylamide sulfate,salicylamide, 3H-labeled,salicylamide, calcium (2:1) salt,salicylamide, monosodium salt

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)O

The exact mass of the compound Salicylamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 68° f (ntp, 1992)2060 mg/l (at 25 °c)0.02 msolubility in water: 0.2% @ 30 °c; 0.8% @ 47 °c; in glycerol: 2.0% @ 5 °c; 5.0% @ 39 °c; 10.0% @ 60 °c; in propylene glycol: 10.0% @ 5 °cslightly sol in naphtha, carbon tetrachloridefreely sol in soln of alkaliessol in chloroform, alc, etherwater solubility = 2.06x10+3 mg/l at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757318. It belongs to the ontological category of phenols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Molecular Structure and Basic Properties

Author: Smolecule Technical Support Team. Date: February 2026

Salicylamide, also known as 2-hydroxybenzamide, is a simple aromatic compound. Its basic molecular profile is summarized below.

Property Description
Systematic Name 2-hydroxybenzamide [1]
Molecular Formula C₇H₇NO₂ [1] [2]
Average Mass 137.138 g/mol [1] [2]
CAS Registry Number 65-45-2 [1] [2]

The chemical structure of this compound consists of a benzene ring with adjacent hydroxyl (-OH) and carboxamide (-C(O)NH₂) functional groups, which is key to its chemical behavior and biological activity.

SalicylamideStructure BenzeneRing Benzene Ring OHGroup Hydroxyl Group (-OH) BenzeneRing->OHGroup Position 1 AmideGroup Carboxamide Group (-C(O)NH₂) BenzeneRing->AmideGroup Position 2

Diagram 1: The core structure of this compound features a benzene ring with ortho-positioned hydroxyl and carboxamide groups.

Biosynthetic Pathways of Salicylic Acid

This compound is biosynthesized from its precursor, salicylic acid (SA). In plants and microorganisms, SA is primarily derived from chorismate via two pathways [3] [4]. The Isochorismate Synthase (ICS) pathway is major in plants like Arabidopsis, while the Phenylalanine Ammonia-Lyase (PAL) pathway is crucial in rice and was fully elucidated in a 2025 study [5]. Bacteria synthesize SA for salicylate-derived siderophores under iron-limited conditions [3].

SAPathways Start Chorismate (Shikimate Pathway) ICS Isochorismate Synthase (ICS) Start->ICS PALPath Phenylalanine Ammonia-Lyase (PAL) Pathway Start->PALPath Isochorismate Isochorismate ICS->Isochorismate ICGlu Isochorismate-9-Glutamate (ICS-Glu) Isochorismate->ICGlu PBS3 (Amidotransferase) SA Salicylic Acid (SA) ICGlu->SA Spontaneous/EPS1 (Acyltransferase) CinnamicAcid trans-Cinnamic Acid PALPath->CinnamicAcid CinnamicAcid->SA OSDActions OSDActions OSD1 (CNL), OSD2 (BEBT) OSD3 (P450), OSD4 (Esterase)

Diagram 2: Salicylic acid biosynthesis occurs via ICS (major in plants) and PAL pathways, with key enzymes OSD1-4 characterized in 2025 [3] [5] [4].

Pharmaceutical Applications and Market Context

This compound serves both as an active pharmaceutical ingredient (API) and a key intermediate. The global market is projected to grow, driven by pharmaceutical and agrochemical demand [6].

Application Area Role and Examples
Analgesic/Antipyretic Direct use as medication for pain and fever [6].
Pharmaceutical Intermediate Synthesis of cardiovascular drugs (e.g., bunolol, labetalol) [6].
Agrochemical Intermediate Key precursor for azoxystrobin fungicide synthesis [6].

Major producers are concentrated in Asia, with Ganzhou Maoyuan Pharmaceutical Co. Ltd. (5,000 tons/year) as the global leader [6]. The market is forecast to reach USD 60 million by 2030 [6].

This compound Derivatives as Potent HBV Inhibitors

A significant 2025 study reported novel this compound derivatives as promising anti-HBV agents, addressing the need for non-nucleoside treatments [7] [8].

Experimental Protocol for Anti-HBV Evaluation

The standard methodology for evaluating anti-HBV activity of this compound derivatives is outlined below [8]:

  • Cell Line: HepAD38 cells (an in vitro model supporting HBV replication).
  • Primary Screening: Compounds tested at 10 μM concentration. Inhibition is measured by the reduction of extracellular (virion) HBV DNA in culture supernatants using quantitative PCR (qPCR).
  • Cytotoxicity Assay: Cell viability is assessed using a CCK-8 assay to determine compound safety and calculate selectivity index (SI).
  • Secondary Assays: Compounds showing >50% inhibition in primary screening are further evaluated for their effects on HBsAg and HBeAg secretion using ELISA.
Key Findings and Structure-Activity Relationships (SAR)

The 2025 study identified two highly potent compounds and revealed key structural requirements for anti-HBV activity [7] [8]:

Compound IC₅₀ (μM) Selectivity Index (SI) Proposed Mechanism
50 0.52 20.1 Disrupts capsid formation [7] [8].
56 0.47 17.6 High potency against HBV replication [7].
27, 31, 47 Not specified Not specified Impairs HBV core protein (HBc) expression [7] [8].
  • Aniline Ring Substitutions: Electron-withdrawing groups (e.g., -Br, -CF₃, -NO₂) are crucial for activity. For R4 position, -Br > -Cl > -H [8].
  • Salicyloyl Ring: The 5-chloro substitution is common in active compounds. Its removal or replacement can diminish activity [8].
  • Amide Bridge: The hydroxybenzamide structure is essential, as modifications can lead to loss of activity [8].

Conclusion and Future Perspectives

This compound is a multifaceted compound with a well-defined structure and established industrial applications. The recent discovery of its derivatives as potent HBV inhibitors opens a new avenue for antiviral drug development. Future work should focus on:

  • Further mechanistic studies to elucidate precise molecular targets.
  • In vivo validation of efficacy and pharmacokinetics.
  • Structural optimization based on the established SAR to improve potency and safety profiles.

References

salicylamide pKa and solubility profile

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Physicochemical Properties

The table below summarizes the core properties of salicylamide that are essential for pre-formulation studies.

Property Value / Description Citation
pKa 8.2 [1] [2]
Acid/Base Type Weak acid [1] [2]
Analgesic Class NSAID (Non-Steroidal Anti-Inflammatory Drug) [1]
Water Solubility Sparingly soluble [2]

Solubility and Partition Coefficient Profile

The solubility and lipophilicity of this compound across a pH range are critical for predicting its absorption behavior. The following table consolidates data from experimental studies.

pH Solubility Trend Partition Coefficient (log P) Trend Citation
1.2 - 10 Increases with pH Decreases with pH [1] [2]
11 Decreases Not specified [2]
Key Relationship Solubility ↑ as pH ↑ (for weak acids) Lipophilicity ↓ as pH ↑ (for weak acids) [2]

The following diagram illustrates the relationship between pH, drug ionization, and the resulting solubility and permeability, which underlies the data in the table above.

This compound Solubility-Permeability Relationship LowpH Low pH Environment (pH < pKa) IonizationState Ionization State LowpH->IonizationState  Predominantly  Unionized HighpH High pH Environment (pH > pKa) IonizationState->HighpH  Predominantly  Ionized Solubility Lower Solubility IonizationState->Solubility Permeability Higher Permeability IonizationState->Permeability Solubility2 Higher Solubility IonizationState->Solubility2 Permeability2 Lower Permeability IonizationState->Permeability2

This compound solubility-permeability relationship based on pH and ionization.

Experimental Protocols for Solubility and Dissolution

For researchers aiming to replicate or design studies on this compound, here are detailed methodologies from the literature.

Solubility Testing

The following diagram outlines the workflow for determining the equilibrium solubility of this compound:

Solubility Testing Workflow for this compound Step1 1. Prepare Buffer Solutions Step2 2. Create Saturated Solutions Step1->Step2 Step3 3. Achieve Equilibrium Step2->Step3 Step4 4. Analyze this compound Content Step3->Step4

Key steps for solubility testing of this compound in various pH buffers.

  • Buffer Preparation: Prepare 0.02 M buffer solutions across a range of pH values (e.g., 1.2, 4.5, 6.5, up to 11). Adjust the ionic strength to 0.2 to maintain consistent ionic strength across all media [1] [2].
  • Saturation: Add an excess of this compound to the buffer solutions in sealed containers [2].
  • Equilibration: Agitate the suspensions in a water bath shaker at a constant temperature of 37 ± 0.5 °C until equilibrium is reached (a saturated solution is formed) [1] [2].
  • Analysis: Withdraw samples, filter to remove undissolved particles, and determine the this compound concentration using a UV spectrophotometer at the predetermined λmax for each specific pH medium [1] [2].
In Vitro Dissolution Testing
  • Apparatus: Use a USP dissolution apparatus with a paddle stirrer [1].
  • Conditions: The dissolution medium should be preheated to 37 ± 0.5 °C. The paddle rotation speed is typically set to a low rate such as 50 rpm to simulate gentle agitation [1].
  • Medium Volume & Sampling: Conduct the test in a defined volume of medium, with samples withdrawn at predetermined time points over a duration of up to 60 minutes [1].
  • Analysis: Determine the concentration of dissolved this compound in the samples using a UV spectrophotometer, similar to the solubility analysis [1].

Application in Drug Development

The pH-dependent solubility profile directly influences both the dissolution rate and the absorption of this compound. According to the Noyes-Whitney equation, the dissolution rate is directly proportional to a drug's solubility; thus, the observed increase in solubility with pH directly enhances its dissolution in higher pH environments [1]. Furthermore, the partition coefficient, which decreases with increasing pH, helps predict the drug's passive absorption through membranes, as the unionized species prevalent at lower pH values generally exhibit higher membrane permeability [2].

References

salicylamide safety and toxicity profile

Author: Smolecule Technical Support Team. Date: February 2026

Safety and Toxicity Profile Overview

The table below consolidates key safety information for salicylamide.

Category Details and Findings
General Safety "Because the efficacy of this compound ... has not been clearly established, some clinicians recommend that the drug no longer be used. Acetaminophen and aspirin are more effective..." [1]
Common Adverse Effects GI disturbances (nausea, vomiting, heartburn); CNS disturbances (dizziness, drowsiness, lightheadedness). Effects are dose-related and occur more often with higher doses [1].
Unique Safety Aspects Unlike aspirin, it does not cause occult GI bleeding and is probably safe in patients with aspirin-induced urticaria, angioedema, or bronchospasm [1].
Acute Toxicity & Overdose Manifestations: CNS depression (drowsiness leading to coma), hypotension, and respiratory arrest. Key differentiator from salicylates: Does not typically cause excitement, seizures, metabolic acidosis, or hypoprothrombinemia [1].
Toxicokinetics Oral LD₅₀ in rats is 980 mg/kg [2]. The acute lethal dose in humans is estimated to be 0.5–5 g/kg [1].
Pediatric, Pregnancy & Lactation Safety and efficacy in children and during pregnancy/lactation have not been established [1].

Pharmacokinetics and Metabolism

Understanding the unique pharmacokinetics of this compound is crucial for explaining its dose-dependent effects and variable efficacy.

Parameter Findings
Absorption & Bioavailability Rapidly and almost completely absorbed from the GI tract. However, it undergoes extensive first-pass metabolism, leading to low bioavailability at low doses, which increases with dose (saturable metabolism) [1] [3].
Distribution Rapidly and widely distributed into most tissues, including the brain. Protein binding is 40–55% at concentrations of 20–500 mcg/mL [1].
Metabolism Extensively metabolized in the intestinal mucosa and liver. Primary pathways are glucuronidation and sulfation. Sulfation is a capacity-limited (saturable) process. It is not hydrolyzed to salicylate [1].
Elimination Eliminated primarily in urine as inactive metabolites (90-100% within 24 hours). The apparent elimination half-life of the drug and its metabolites is approximately 1.2 hours [1].

The metabolic pathway and first-pass effect of this compound are key to its pharmacokinetic profile, as illustrated below:

G OralDose Oral Dose of this compound GI GI Tract Absorption OralDose->GI FirstPass First-Pass Metabolism GI->FirstPass High Capacity PortalVein Portal Vein FirstPass->PortalVein Metabolites Inactive Metabolites FirstPass->Metabolites Glucuronidation Liver Liver PortalVein->Liver Systemic Systemic Circulation Liver->Systemic Low Bioavailability at Low Doses Liver->Metabolites Saturable Sulfation Glucuronidation Urine Excretion in Urine Metabolites->Urine

Key Experimental Protocols

For your reference, here are the methodologies from foundational studies on this compound metabolism.

Study Focus Detailed Experimental Protocol
First-Pass Metabolism (Rat Model) Preparation: Used a once-through vascularly perfused rat intestine-liver preparation. Dosing: this compound (40 or 200 µM) was delivered into the intestine via the superior mesenteric artery (flow: 7.5 ml/min). Sampling/Analysis: Measured steady-state intestinal and hepatic extraction ratios. Identified metabolites (SAM glucuronide from intestine; SAM sulfate, gentisamide glucuronide from liver) in outflow and bile [4].
Dose-Dependent Bioavailability (Dog Model) Design: Six dogs received four oral dose levels (5 to 40 mg/kg). Tracer Technique: Four minutes after each oral dose, a tracer dose of [¹⁴C]SAM was administered intravenously to determine clearance and bioavailability. Analysis: Measured plasma concentrations of SAM and its metabolites. Concluded that the sulfoconjugation pathway was responsible for the observed dose-dependent effects [3].
Intestinal vs. Hepatic Metabolism (Dog Model) Surgical Preparation: Dogs underwent portacaval transposition, allowing drug delivery directly to the liver via a hindlimb infusion, bypassing intestinal metabolism. Dosing/Infusion: SAM (20 mg/kg) was infused into a hindlimb vein at three different rates (over 3, 10, and 30 minutes). Tracer: ¹⁴C-SAM was simultaneously infused into a forelimb vein to measure bioavailability [5].

Regulatory and Development Considerations

From a drug development perspective, several factors should be noted. This compound is not US FDA-approved as a single ingredient [6]. Its efficacy, particularly at the low doses (200-400 mg) found in many over-the-counter (OTC) combination products, is questionable, as these amounts are unlikely to produce a significant analgesic or antipyretic effect [1]. Furthermore, the saturable metabolic pathways and the resulting non-linear pharmacokinetics present a significant challenge for achieving consistent and predictable plasma concentrations across a patient population [1] [3].

References

Fundamental Hydrogen Bonding in Salicylamide

Author: Smolecule Technical Support Team. Date: February 2026

The biological activity and physicochemical properties of salicylamide are fundamentally governed by its capacity for intramolecular hydrogen bonding, which creates two distinct, stable conformational states [1].

The diagram below illustrates these two primary conformations and the triggering mechanism for a conformational switch.

G cluster_alpha α-Form (Closed-Ring) cluster_beta β-Form (Open-Ring) cluster_switch Conformational Switch Trigger This compound This compound Alpha Phenolic OH (Donor) → Amide O (Acceptor) This compound->Alpha Beta Amide NH (Donor) → Phenolic O (Acceptor) This compound->Beta Switch 3-Aminomethylation (Mannich Base Formation) Result Orthogonal arrangement of amide and Mannich base sites Switch->Result  Induces rotation  of amide bond

The α-conformation is stabilized by a strong intramolecular hydrogen bond where the phenolic hydroxyl group acts as a donor (D) and the amide carbonyl oxygen acts as an acceptor (A). The β-conformation features a different hydrogen bond where the amide NH group is the donor and the phenolic oxygen is the acceptor [1].

This conformational equilibrium can be controlled chemically. The introduction of a 3-aminomethyl group via a Mannich reaction installs a basic nitrogen that competes for the phenolic hydrogen, triggering a switch from the α- to the β-form and creating a hybrid molecule with an orthogonal spatial arrangement of functional groups [1].

Conformational Control & Biological Relevance

The control over this compound's conformation is not merely a structural curiosity; it is a critical tool in medicinal chemistry for modulating biological activity and specificity [1].

Manipulation Conformational Outcome Methodological Context
3-Aminomethylation (Mannich base formation) Switches conformation from α-form to β-form [1] Synthesis: Reaction with formaldehyde and diethylamine [1].
Deprotonation of phenolic OH Switches conformation from α-form to β-form [1] Analysis: Metalation with sodium methoxide [2].
Alkylation of phenolic OH Switches conformation from α-form to β-form [1] Synthesis: E.g., conversion to methyl salicylate [1].
Protonation/Protection of Mannich base N Reverses the switch, reverting to α-form [1] Analysis: NMR in non-polar solvents (CDCl₃) [1].

Experimental Characterization Methods

The following table summarizes key experimental and computational techniques used to characterize this compound's hydrogen bonding.

Technique Application & Measurable Output Experimental Protocol Highlights

| NMR Spectroscopy (1H, 13C) | Determine conformation in solution. Chemical shifts (δ) of NH, OH, and aromatic protons indicate α- or β-form [1]. | - Solvent: Chloroform-d1 (to preserve intramolecular H-bonds) [1].

  • Key Signals (α-form): Phenolic OH δ 11.5-12.6 ppm; Amide NH δ < 7 ppm [1]. | | X-ray Crystallography | Determine solid-state conformation and full H-bonding network (intra- and intermolecular) [3]. | - Single crystal growth.
  • Graph-set notation: Used to describe H-bond motifs (e.g., intramolecular S(6) ring, intermolecular C(11) chain) [3]. | | IR Spectroscopy | Identify H-bonding via shifts in vibrational frequencies (O-H, N-H, C=O stretches) [2]. | - Sample Prep: ATR for solids; in-situ probe with diamond composite for solutions [4].
  • Analysis: Compare spectra of molecule vs. oxyanion to track changes [2]. | | Computational Chemistry (DFT, MD) | Calculate H-bond strength, optimized geometries, tautomerism energy, and solvation structures [5] [6] [2]. | - Software: Gaussian (for DFT), Gromacs (for MD) [5] [2].
  • Protocol: Geometry optimization and frequency calculation at levels like 3-21G or B3LYP/6-31+G* [6] [2]. | | Photon Correlation Spectroscopy (PCS) | Track size of prenucleation molecular clusters in solution, influenced by solute-solvent H-bonding [4]. | - Sample Prep: Filter solutions (0.1-0.2 μm PTFE filter) into cuvettes [4].
  • Measurement: Track cluster size over time (e.g., 72 h) at constant temperature [4]. |

Implications in Drug Development & Material Science

  • Solubility and Formulation: Hydrogen bonding directly impacts a drug's solubility and dissolution. Molecular dynamics simulations show that this compound's solvation in supercritical CO₂ is weak, but the addition of a polar cosolvent like methanol can significantly enhance solubility by forming intermolecular H-bonds with the amide group [5].
  • Polymorphism and Solid Form Control: Different hydrogen bonding patterns can lead to polymorphs. For example, 4'-nitrosalicylanilide exhibits two polymorphs with the same intramolecular H-bond but different intermolecular packing, which is crucial for the stability and properties of the final drug product [3].
  • Prenucleation and Crystallization: The size and stability of prenucleation molecular clusters of this compound are solvent-dependent. Weaker solvents (like ethyl acetate) that form fewer H-bonds with the solute allow for larger clusters and easier nucleation compared to stronger H-bonding solvents (like methanol) [4].

Conclusion and Future Perspectives

References

salicylamide HPLC analytical method development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Salicylamide Analysis

This compound is a well-known compound used primarily in pain relief and anti-inflammatory products [1]. In pharmaceutical development, precise and accurate analytical methods are critical for ensuring drug quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is the technique of choice for the determination of this compound and its related impurities in various matrices, from bulk active pharmaceutical ingredients (APIs) to biological fluids [2] [3].

This document provides a detailed protocol for a reverse-phase HPLC (RP-HPLC) method, developed and validated in accordance with International Conference on Harmonisation (ICH) guidelines [4].


Detailed HPLC Method Protocol

Scope and Applications

This method is suitable for:

  • Assay of this compound in bulk API and pharmaceutical dosage forms [2].
  • Simultaneous determination of this compound and its potential impurities or metabolites [2] [3].
  • Analysis of this compound and its metabolites in biological fluids for pharmacokinetic studies [3].
Materials and Equipment
  • HPLC System: Agilent HPLC 1200, Shimadzu LC-40AD, or equivalent, with a Diode Array Detector (DAD) or UV-Vis detector [4] [5].
  • Data System: Chromtography Data System (CDS) software such as Chem Station or LC solution [4].
  • HPLC Column: Waters Symmetry C18 (250 mm × 4.6 mm, 5 µm) [2] [4]. A Newcrom R1 C18 column is a suitable alternative [6].
  • Mobile Phase: The composition varies based on the application. Common choices are summarized in the table below.
  • Chemicals: Acetonitrile (HPLC grade), Orthophosphoric acid (HPLC grade), Potassium Dihydrogen Phosphate (HPLC grade), and Deionized or Purified Water [2] [4] [3].
  • Standards: this compound Certified Reference Material (CRM) or pharmaceutical secondary standard. Salicylic acid CRM for impurity testing [4].
  • Sample Preparation: Volumetric flasks, syringes, and nylon membrane filters (0.45 µm) for sample filtration [4].
Chromatographic Conditions

The table below summarizes two robust, published chromatographic conditions for this compound analysis.

Table 1: Chromatographic Parameters for this compound HPLC Analysis

Parameter Condition 1: For Impurities & Assay [2] [4] Condition 2: For Metabolites in Biofluids [3]
Column Waters Symmetry C18 (250 x 4.6 mm, 5 µm) mu Bondapak C18
Mobile Phase Buffer : Acetonitrile (40:60 v/v), apparent pH 3.2 0.085 M Potassium Dihydrogenphosphate, pH 3.35
Detection Wavelength 245 nm [2] / 237 nm [4] Not Specified
Flow Rate 1.0 mL/min [4] Flow Gradient
Injection Volume 10 µL [4] Not Specified
Column Temperature 25 °C [4] Not Specified
Run Time ~50 minutes [4] Dependent on gradient
Preparation of Solutions
  • Diluent: Acetonitrile is often used as a solvent for standard and sample preparations [4].
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh about 50.0 mg of this compound CRM into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent [4].
  • System Suitability Solution (SSS): Prepare a solution containing both this compound and its primary impurity, Salicylic Acid. For example: transfer 0.1 mL of acetylsalicylic acid solution (10 mg/mL) and 0.5 mL of salicylic acid stock solution (1 mg/mL) to a 50 mL flask and dilute to volume with acetonitrile [4].
  • Sample Solution (Tablets):
    • Weigh and finely powder 20 tablets.
    • Transfer an accurate weight of the powder equivalent to about 100 mg of this compound into a 50 mL volumetric flask.
    • Add about 30 mL of diluent, shake or sonicate to dissolve the API.
    • Dilute to volume with the same solvent.
    • Filter the solution through a 0.45 µm nylon syringe filter before injection [4].
System Suitability

System suitability must be performed before sample analysis. The method is considered valid if the following criteria are met [4]:

  • Resolution (R): Minimum 2.0 between this compound and Salicylic Acid peaks.
  • Precision: The relative standard deviation (RSD%) of the peak areas for six replicate injections of a standard or SSS should be less than 1.0%.

Method Validation Protocol

The following validation parameters should be assessed, following ICH Q2(R1) guidelines [4].

Table 2: Method Validation Parameters and Acceptance Criteria

Validation Parameter Protocol Acceptance Criteria
Specificity Inject diluent (blank), standard, and sample. Ensure no interference at the analyte retention time. Peak from analytes is pure and free from interference.
Linearity & Range Prepare standard solutions at a minimum of 5 concentration levels (e.g., from 0.0005 to 0.040 mg/mL for impurities). Plot peak area vs. concentration [4]. Correlation coefficient (r²) ≥ 0.99 [2] [4].
Accuracy (Recovery) Analyze sample solutions spiked with known amounts of analyte at multiple levels (e.g., 80%, 100%, 120%). Calculate % recovery. Mean recovery between 98-102% [4].
Precision
Repeatability Analyze six independent sample preparations from a homogeneous sample. RSD of content ≤ 1.0% [2] [4].
Intermediate Precision Perform the analysis on a different day, with a different analyst, or different instrument. RSD between two sets ≤ 2.0%.
Limit of Quantification (LOQ) Determine the lowest concentration that can be quantified with acceptable precision and accuracy. Typically, RSD ≤ 5.0% and recovery 95-105% [4].

Experimental Workflow and Quality by Design

The overall process for developing and running the HPLC method can be visualized in the following workflow. For a robust method, an Analytical Quality by Design (AQbD) approach is recommended. This involves using statistical Design of Experiments (DoE) to understand the impact of critical method parameters (e.g., mobile phase pH, buffer concentration, column temperature) on critical quality attributes (e.g., resolution, peak symmetry, run time). This ensures the method is robust and operates within a defined "method operable design space" [5].

The following diagram illustrates the logical workflow for method execution and the AQbD philosophy.

G HPLC Method Execution Workflow cluster_prep Preparation Phase cluster_suitability System Suitability Test cluster_analysis Sample Analysis start Start Method prep_mobile Prepare & Filter Mobile Phase start->prep_mobile end Analyze Data & Report prep_std Prepare Standard Solutions prep_mobile->prep_std prep_sample Prepare & Filter Sample Solutions prep_std->prep_sample equilibrate Equilibrate HPLC System prep_sample->equilibrate inject_sss Inject System Suitability Solution equilibrate->inject_sss check_criteria Check Resolution & Precision inject_sss->check_criteria criteria_ok Criteria Met? check_criteria->criteria_ok criteria_ok->equilibrate No inject_blank Inject Diluent (Blank) criteria_ok->inject_blank Yes inject_std Inject Standard Solution inject_blank->inject_std inject_samples Inject Sample Solutions inject_std->inject_samples inject_samples->end


Example Application: Pharmacokinetic Studies

This HPLC method can be adapted for analyzing this compound and its six metabolites (including this compound sulphate, this compound glucuronide, and gentisamide) in biological fluids like rat plasma [3]. This requires a sample preparation step, such as protein precipitation or extraction, to isolate the analytes from the biological matrix before injection. A second HPLC procedure with a different mobile phase may be necessary for optimal recovery of certain metabolites like gentisamide [3].


Notes and Troubleshooting

  • Solution Stability: The stability of standard and sample solutions under assay conditions should be investigated during validation [4].
  • Method Transfer: When transferring the method to another laboratory, a comparative study should be conducted to ensure reproducibility [4].
  • Green Chemistry: Consider implementing Green Analytical Chemistry (GAC) principles by evaluating the method's environmental impact using tools like AGREE or Analytical Eco-Scale. This could involve exploring ethanol as a less toxic alternative to acetonitrile in the mobile phase where feasible [5].

References

Application Note: Investigating Prenucleation Clustering of Salicylamide

Author: Smolecule Technical Support Team. Date: February 2026

This document summarizes the experimental strategies and key findings from a recent investigation into the prenucleation molecular clustering of salicylamide in organic solvents. Understanding this early-stage molecular self-assembly is crucial for controlling the crystallization of active pharmaceutical ingredients (APIs), as it directly influences the resulting crystal form, size distribution, and purity [1].


Detailed Experimental Protocols

The following section outlines the core methodologies used in the referenced study to investigate this compound clustering [1].

Materials and Solution Preparation
  • Materials:
    • Solute: this compound (CAS 65-45-2), 99% purity (Sigma-Aldrich).
    • Solvents: Methanol (99.9%), Ethyl Acetate (99.7%), Acetonitrile (99.9%) (all from Sigma-Aldrich), used as received.
    • Filtration: 0.2 μm and 0.1 μm PTFE filters (VWR).
  • Solution Preparation (Workflow summarized in Figure 1):
    • Stock Solutions: Prepared 100 mL of this compound stock solutions in seven different concentrations in each solvent (Ethyl Acetate: 0.591-0.893 mol/L; Methanol: 0.666-1.143 mol/L; Acetonitrile: 0.393-0.740 mol/L).
    • Dissolution: Stock solutions were kept at 5°C above their saturation temperature for 24 hours with stirring at 400 rpm to ensure complete dissolution.
    • Sample Preparation: Aliquots (10 mL and 2x 25 mL) were extracted with preheated syringes, filtered through 0.1 μm PTFE filters into clean, heated 30 mL vials, and maintained at 298 K for analysis.
Cluster Size Measurement via Photon Correlation Spectroscopy (PCS)
  • Instrument: Malvern Zetasizer ZSP Nano.
  • Protocol:
    • A 1 mL sample was extracted from the 25 mL vials using a glass syringe.
    • The sample was filtered through a 0.1 μm PTFE filter directly into a cuvette for measurement.
    • Measurements were taken every 3 hours over a period of 72 hours.
    • Samples were maintained at 298 K in a water bath without stirring during this period.
  • Data Output: Solvodynamic diameter (cluster size).
Investigating Solute-Solvent Interactions
  • Infrared (IR) Spectroscopy:
    • Instrument: Mettler Toledo in situ IR probe with a diamond composite ATR element and MCT detector.
    • Protocol: Collected 250 scans per spectrum for saturated solutions at 298 K over a range of 2000 to 650 cm⁻¹ at 4 cm⁻¹ resolution. Background solvent spectra were subtracted.
  • Molecular Dynamics (MD) Simulations:
    • Purpose: To resolve the atomic-scale mechanism of this compound cluster formation in saturated solutions. The specific software and force field parameters were detailed in the original study's supplementary information [1].
Viscosity Measurement
  • Instrument: Brookfield DV3TRVTJ Rheometer.
  • Purpose: Essential for accurate interpretation of PCS data, as solution viscosity influences the measured solvodynamic diameter.

The following diagram illustrates the core experimental workflow described in the protocols.

Experimental Workflow for Prenucleation Cluster Analysis Start Prepare Stock Solutions Dissolve Heat & Stir (5°C above saturation) for 24 hours Start->Dissolve Filter1 Filter through 0.2 μm PTFE filter Dissolve->Filter1 Aliquot Extract & Filter Aliquots through 0.1 μm PTFE filter Filter1->Aliquot PCS PCS Measurement (Malvern Zetasizer) Aliquot->PCS IR IR Spectroscopy (Solute-Solvent Interaction) Aliquot->IR Vis Viscosity Measurement Aliquot->Vis Data Analyze Cluster Size & Interactions PCS->Data MD MD Simulations (Atomic-Scale Mechanism) IR->MD Supported by IR->Data Vis->Data MD->Data

Summary of Quantitative Data & Findings

The experimental data revealed clear trends in cluster formation relative to solvent environment and concentration.

Table 1: Solubility and Cluster Size of this compound in Different Solvents at Saturation (x/x* = 1.0) [1]

Solvent Solubility at 298 K (mol/L) Cluster Size at Saturation (nm)
Ethyl Acetate 0.722 ~180
Methanol 0.950 ~180
Acetonitrile 0.464 ~180

Table 2: Cluster Size and Nucleation Propensity at Equal Supersaturation (x/x* = 1.05) [1]

Solvent Cluster Size (nm) Relative Nucleation Propensity Solute-Solvent Interaction Strength
Methanol Smallest Lowest Strongest
Acetonitrile Intermediate Intermediate Intermediate
Ethyl Acetate Largest Highest Weakest

Key Observations:

  • At Saturation: The prenucleation cluster size is independent of the solvent, as shown in Table 1 [1].
  • At Supersaturation: Cluster size becomes solvent-dependent. Ethyl acetate, with the weakest solute-solvent interactions, fosters the largest clusters and has the highest nucleation propensity (Table 2) [1].
  • Over Time: Cluster size was observed to increase steadily over the 72-hour measurement period across all solvents and concentrations [1].

Interpretation and Mechanism

The relationship between solvent, cluster size, and nucleation is explained by the strength of solute-solvent interactions. Weaker interactions in solvents like ethyl acetate facilitate the growth of larger prenucleation clusters, thereby lowering the driving force required for nucleation. In contrast, stronger solvents like methanol solvate the solute molecules more effectively, resulting in smaller clusters and making nucleation more difficult. This supports the hypothesis that nucleation ease is not solely due to desolvation but is significantly influenced by the size of prenucleation clusters governed by solvent-solute interaction strength [1].

The following diagram summarizes this key relationship discovered in the study.

Key Relationship: Solvent, Clusters, and Nucleation WeakSolvent Weak Solvent (e.g., Ethyl Acetate) LargeClusters Large Prenucleation Clusters WeakSolvent->LargeClusters Favors StrongSolvent Strong Solvent (e.g., Methanol) SmallClusters Small Prenucleation Clusters StrongSolvent->SmallClusters Favors EasyNucleation Easier Nucleation (Lower Driving Force Required) LargeClusters->EasyNucleation HardNucleation More Difficult Nucleation (Higher Driving Force Required) SmallClusters->HardNucleation

References

A Guide to Solvent Selection for Salicylamide Crystallization

Author: Smolecule Technical Support Team. Date: February 2026

Solvent choice is a critical first step in designing a crystallization process, as it directly impacts yield, crystal habit, and purity. The following table summarizes experimental solubility data for salicylamide in various pure and binary solvents, which can guide your initial screening [1].

Table 1: Solubility of this compound in Different Solvent Systems

Solvent System Temperature (K) Experimental Solubility (Mole Fraction) Notes
Water 298.15 Very Low Poor solvent, potential anti-solvent candidate [1].
DMSO 298.15 Very High High solubilizing power; suitable for solvent-antisolvent crystallization [1].
DMF 298.15 Very High High solubilizing power; suitable for solvent-antisolvent crystallization [1].
4-Formylomorpholine (4FM) 298.15 Very High Identified as an efficient, greener alternative to DMSO/DMF [1].
4FM-Water Mixture 298.15 Highest at 0.6 mole fraction 4FM Exhibits a strong synergistic effect, maximum solubility not in pure solvent [1].

Proposed Experimental Workflow for Crystallization Process Development

The following diagram outlines a general workflow for developing a crystallization protocol, integrating the solvent information from your search results. You can use this framework to design your specific experiments for this compound.

G Start Define Crystallization Goal S1 Solvent Screening & Solubility Measurement Start->S1 S2 Select Crystallization Method S1->S2 S1_1 Screen Neat Solvents (e.g., DMSO, DMF, 4FM) S1->S1_1 S1_2 Screen Binary Mixtures (e.g., 4FM-Water) S1->S1_2 S1_3 Measure Solubility vs. Temperature S1->S1_3 S3 Establish Supersaturation S2->S3 S2_1 Cooling Crystallization S2->S2_1 S2_2 Solvent-Antisolvent Crystallization S2->S2_2 S4 Nucleation & Growth S3->S4 S5 Solid Characterization S4->S5 End Final Crystalline Product S5->End S5_1 PXRD (Polymorph Identification) S5->S5_1 S5_2 Thermal Analysis (DSC/TGA) S5->S5_2

Protocol for Key Experimental Steps

1. Solvent Screening and Solubility Measurement This quantitative step is crucial for all subsequent decisions.

  • Materials: this compound (>98% purity), HPLC-grade solvents (DMSO, DMF, 4-formylomorpholine, water, etc.), vial shaker, thermostatic bath, analytical balance, UV-Vis spectrophotometer or HPLC.
  • Shake-Flask Method Protocol [1]:
    • Prepare an excess amount of this compound in sealed vials containing different solvents or solvent/water mixtures.
    • Agitate the vials continuously in a thermostatic shaker for at least 24 hours to ensure equilibrium is reached.
    • After equilibration, allow the undissolved solids to settle.
    • Carefully withdraw a sample of the saturated supernatant, filter it through a 0.45 µm or smaller syringe filter, and dilute as necessary.
    • Quantify the concentration of this compound using a calibrated analytical method such as UV-Vis spectrophotometry.
    • Verification: Characterize the remaining solid in the vial using techniques like Powder X-Ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) to confirm that no solvate formation or polymorphic transformation occurred during the experiment [1].

2. Crystallization Method Selection & Execution Based on your solubility data, choose an appropriate method.

  • Cooling Crystallization:

    • Applicability: Ideal if this compound shows a strong positive dependence of solubility on temperature.
    • Procedure: Prepare a saturated solution at an elevated temperature (e.g., 40°C). Filter the hot solution to remove any residual particulates. Slowly cool the solution under controlled stirring to a final temperature (e.g., 4°C) to generate supersaturation and induce crystallization.
  • Solvent-Antisolvent Crystallization:

    • Applicability: Highly recommended for this compound, given the high solubility in aprotic solvents (DMSO, DMF, 4FM) and low solubility in water [1].
    • Procedure: Dissolve this compound in a minimal amount of a good solvent (e.g., 4FM). Under constant agitation, slowly add an anti-solvent (e.g., water) to the solution. The addition rate and stirring intensity are critical parameters that control supersaturation and thus final crystal size and morphology.

3. Solid Characterization After crystals are obtained and isolated, confirm their properties.

  • Powder X-Ray Diffraction (PXRD): This is the primary technique to identify the polymorphic form of the crystalline product and confirm its phase purity. The sample should be lightly ground to minimize preferred orientation [2].
  • Differential Scanning Calorimetry (DSC): Used to determine thermal events such as melting point and any solid-solid transitions, providing information on crystal stability and purity.

Considerations for Research and Development

  • Leverage Computational Screening: The search results highlight that computational methods like COSMO-RS can be effectively used for the initial screening of efficient and environmentally friendly solvents, helping to narrow down experimental efforts [1].
  • Explore Crystal Engineering: If the solubility and bioavailability of this compound are insufficient, consider forming pharmaceutical co-crystals. This crystal engineering strategy can modify key physicochemical properties without altering the molecular structure [3].
  • Addressing Knowledge Gaps: While specific protocols for this compound are limited, the general principles of crystallization are well-established. You may need to adapt protocols from similar amide-based compounds, like paracetamol, which has been more extensively studied [2].

References

Comprehensive Application Notes and Protocols: Salicylamide Synthesis and Derivative Preparation for Therapeutic Development

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Historical Significance

Salicylamide (2-hydroxybenzamide) represents a versatile chemical scaffold with significant importance in medicinal chemistry and drug development. This white crystalline solid with the chemical formula C₇H₇NO₂ and molecular weight of 137.14 g/mol possesses favorable physicochemical properties, including a melting point of 140-144°C and limited water solubility (<0.1 g/100 mL at 20°C) that improves under alkaline conditions through ionization of the phenolic group. [1] Historically, this compound has been utilized as a non-prescription analgesic and antipyretic with medicinal applications similar to aspirin, often formulated in combination with aspirin and caffeine in over-the-counter pain remedies. [2] The compound's distinct metabolic pathway, differing from other salicylates through exclusive excretion as ether glucuronide or sulfate conjugates rather than salicylic acid, contributes to its unique pharmacological profile and enables use in patients with demonstrated sensitivity to other salicylates. [2]

The structural simplicity of this compound belies its remarkable potential as a privileged scaffold for developing novel therapeutic agents. Recent advances in medicinal chemistry have revealed that strategic modifications to the this compound structure can yield derivatives with enhanced potency and selectivity against various disease targets. Contemporary drug discovery efforts have focused particularly on developing this compound derivatives for treating viral infections such as hepatitis B virus (HBV) and for targeted cancer therapies involving DNA repair mechanisms. These developments have renewed interest in efficient synthetic protocols for this compound and its analogs, positioning this classical compound as a valuable starting point for modern therapeutic development. [3] [4] [5]

Contemporary Therapeutic Potential and Recent Advances

Anti-Hepatitis B Virus Applications

Recent investigations have demonstrated that strategically modified this compound derivatives exhibit remarkable potency against hepatitis B virus (HBV), addressing a significant unmet medical need in antiviral therapy. Current HBV treatments with nucleos(t)ide analogs require lifelong administration and carry risks of drug resistance, underscoring the urgent need for novel antivirals with alternative mechanisms of action. [3] [4] In 2025, Huo and colleagues reported a series of this compound derivatives with dose-dependent inhibitory effects on HBV replication, evidenced by significant reductions in both virion DNA and secretion levels of HBsAg and HBeAg. [3] Among these compounds, derivatives designated as 50 and 56 demonstrated exceptional potency with IC₅₀ values of 0.52 and 0.47 μM, respectively, coupled with favorable selectivity indices (SI) of 20.1 and 17.6. [3] These derivatives represent promising candidates for further development as anti-HBV agents with potentially novel mechanisms of action distinct from existing therapies.

Table 1: Anti-HBV Activity of Selected this compound Derivatives

Compound R1 R2 R3 R4 % Inhibition (10 μM) IC₅₀ (μM) Selectivity Index (SI)
Niclosamide - - - - 49.0 ± 3.1* - -
26 CH₃ H NO₂ Cl 48.3 ± 15.4 - -
27 CH₃ H NO₂ H 51.9 ± 2.9 - -
31 CF₃ H CF₃ H 50.4 ± 7.4 - -
37 H H F CN 50.7 ± 6.3 - -
45 H H Br Cl 93.4 ± 4.0 - -
47 H H I CH₃ 68.7 ± 12.4 - -
50 - - - - - 0.52 20.1
56 - - - - - 0.47 17.6
Entecavir - - - - 77.9 ± 0.7 - -

*Inhibition assessed at 5 μM; Tested at 0.1 μM. Data represent mean ± SD from three independent experiments. [4]

PARP-1 Inhibition for Cancer Therapy

The This compound scaffold has emerged as a promising foundation for developing novel poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors for cancer therapy. PARP-1 plays a crucial role in DNA repair mechanisms, particularly in the base excision repair pathway, and its inhibition has demonstrated significant potential in cancer treatment, especially for tumors with deficiencies in homologous recombination repair pathways such as those with BRCA1/2 mutations. [5] The strategic incorporation of this compound into novel molecular architectures has yielded compounds with impressive PARP-1 inhibitory activity, building upon the foundational discovery of nicotinamide (IC₅₀ = 210 μM) and 3-aminobenzamide (IC₅₀ = 30 μM) as early PARP-1 inhibitors. [5] Recent advances include this compound-containing small molecules exhibiting potent PARP-1 inhibition with IC₅₀ values as low as 6.06 nM, positioning them as promising candidates for overcoming limitations of current PARP-1 inhibitors such as resistance development, side effects, toxicity, and poor physicochemical properties. [5]

The therapeutic rationale for this compound-based PARP-1 inhibitors extends beyond monotherapy applications to their use as chemopotentiating agents in combination with DNA-damaging chemotherapeutic drugs. This combination approach leverages the concept of synthetic lethality, wherein cancer cells with pre-existing DNA repair deficiencies become uniquely vulnerable to PARP inhibition while sparing normal cells with intact DNA repair mechanisms. [5] The exploration of this compound derivatives in this context represents an innovative strategy to expand the arsenal of targeted cancer therapies and address challenges associated with current treatment modalities.

Synthesis Protocols

Fundamental this compound Synthesis

The synthesis of this compound has evolved through several methodological approaches, with modern protocols emphasizing efficiency, yield optimization, and environmental considerations. Traditional methods involved the reaction of methyl salicylate with ammonia, often employing sulfite compounds as reaction mediators. A patent from 1950 describes a process wherein a mixture of methyl salicylate, ammonium hydroxide, and sodium sulfite is heated in an autoclave at 120-130°C for 4-5 hours, yielding this compound through ammonolysis reaction. [6] This approach typically achieved yields of approximately 85-90% with purity ranging from 96-98%, representing the historical standard for industrial-scale production. [6]

A more contemporary and environmentally benign approach utilizes urea as an ammoniating agent in the presence of heterogeneous catalysts. This method, described in Chinese patent CN100369889C, involves heating a mixture of phenol, urea, and a solid acid catalyst such as aluminum oxide, molecular sieves, or metal oxides at 180-220°C for 2-4 hours. [7] This protocol offers several distinct advantages, including higher atomic economy, reduced energy consumption, minimized byproducts, and easier product separation and purification. The reaction typically proceeds through in situ formation of salicylic acid followed by amidation, with yields reaching 85-92% under optimized conditions. The simplified reaction workflow can be visualized as follows:

G Phenol Phenol Reaction Reaction Phenol->Reaction 180-220°C Urea Urea Urea->Reaction Catalyst Catalyst Catalyst->Reaction This compound This compound Reaction->this compound 2-4 hours

Diagram 1: Simplified workflow for this compound synthesis using urea and heterogeneous catalysts

Derivative Preparation and Structural Elaboration

The preparation of therapeutically relevant this compound derivatives typically involves strategic functionalization of the core scaffold through coupling reactions with appropriately substituted anilines or modification of the benzene ring. A representative synthetic approach for anti-HBV this compound derivatives begins with 2-methoxybenzoic acid, which is coupled with substituted anilines using PCl₃ as a coupling agent, followed by BBr₃-mediated demethylation to yield the final salicylanilide derivatives. [4] This method enables the systematic variation of substituents on both phenyl rings, facilitating structure-activity relationship studies. The general synthetic strategy for generating diverse this compound derivatives with associated experimental data can be summarized as follows:

Table 2: Synthetic Methods for this compound Derivatives

Synthetic Method Starting Materials Reagents/Conditions Key Derivatives Yield Range
Aniline Coupling 2-Methoxybenzoic acid + Substituted anilines PCl₃ (coupling), BBr₃ (demethylation) 25-48 45-75%
Ester Aminolysis Methyl salicylate + Ammonia NH₃, Na₂SO₃, 120-130°C, 4-5h This compound 85-90%
Urea-Mediated Phenol + Urea Solid acid catalyst, 180-220°C, 2-4h This compound 85-92%
Modular Assembly Substituted acids + Anilines PCl₃, BBr₃ 51-57 50-70%

For PARP-1 inhibitory derivatives, the synthetic approach often incorporates the this compound moiety into more complex molecular architectures, including spirocyclic systems and hybrid structures designed to interact with multiple domains of the PARP-1 enzyme. [5] These synthetic strategies typically employ convergent approaches where the this compound unit is prepared separately and then incorporated into the final molecular framework through peptide coupling or other conjugation methods. The complexity of these derivatives necessitates multi-step synthetic sequences with careful attention to protecting group strategies and purification techniques to ensure high purity of the final compounds for biological evaluation.

Experimental Evaluation Protocols

Anti-HBV Activity Assessment

The evaluation of anti-HBV activity for this compound derivatives follows standardized cell-based assays using the HepAD38 cell line, which supports HBV replication and enables quantification of antiviral effects through multiple parameters. The protocol begins with dose-response screening at 10 μM concentration, assessing inhibition of extracellular virion DNA using quantitative PCR methods. Compounds demonstrating >50% inhibition advance to secondary evaluation encompassing cytotoxicity assessment, detailed profiling of virion DNA inhibition, and measurement of HBsAg and HBeAg secretion suppression via ELISA. [4]

The cytotoxicity assessment employs the CCK-8 assay according to manufacturer protocols. Briefly, HepAD38 cells are seeded in 96-well plates at appropriate density and treated with serial dilutions of test compounds for 48-72 hours. CCK-8 solution is then added to each well, followed by incubation for 1-4 hours and measurement of absorbance at 450 nm. The selectivity index (SI) is calculated as the ratio of CC₅₀ (50% cytotoxic concentration) to IC₅₀ (50% inhibitory concentration for antiviral activity), with SI > 10 generally considered indicative of promising therapeutic potential. [4]

For mechanistic studies, additional experiments are conducted to elucidate the specific stage of the HBV life cycle affected by active derivatives. These include Western blot analysis for HBV core protein (HBc) expression, electron microscopy for capsid formation assessment, and quantification of covalently closed circular DNA (cccDNA) using specialized extraction and PCR techniques. [3] The comprehensive nature of this evaluation protocol ensures thorough characterization of promising anti-HBV candidates before advancing to more complex animal model studies.

PARP-1 Inhibitory Activity Screening

The assessment of PARP-1 inhibitory activity for this compound derivatives involves biochemical enzyme assays followed by cellular validation studies. The standard protocol utilizes recombinant human PARP-1 enzyme in reactions containing activated DNA, NAD⁺ substrate, and test compounds at varying concentrations. The enzymatic activity is measured by detecting incorporation of radiolabeled or biotinylated ADP-ribose into histone proteins or through colorimetric/fluorometric detection of NAD⁺ consumption. [5] Dose-response curves are generated from triplicate determinations, and IC₅₀ values are calculated using nonlinear regression analysis.

Compounds demonstrating potent PARP-1 inhibition in biochemical assays advance to cellular characterization in appropriate cancer cell lines, including those with BRCA1/2 mutations or other DNA repair deficiencies. The antiproliferative activity is determined using MTT or similar viability assays after 72-96 hours of compound exposure. For hits showing selective activity in DNA repair-deficient cells, further mechanistic studies include Western blot analysis of PARP-1 auto-poly(ADP-ribosyl)ation, immunofluorescence detection of DNA damage markers (γ-H2AX, 53BP1 foci), and assessment of synergistic effects with DNA-damaging agents like doxorubicin or temozolomide. [5]

The colony formation assay provides particularly valuable information about the long-term effects of PARP inhibition. In this protocol, cells are treated with test compounds for 10-14 days, followed by fixation, staining, and quantification of formed colonies. A significant reduction in colony formation in DNA repair-deficient cells compared to wild-type cells provides compelling evidence for PARP inhibitor-induced synthetic lethality. [5] This comprehensive evaluation cascade ensures identification of promising this compound-based PARP inhibitors with potential for further development as anticancer agents.

Conclusion and Future Perspectives

This compound and its derivatives represent a promising chemical class with demonstrated potential against clinically important targets including hepatitis B virus and DNA repair pathways in cancer. The synthetic protocols outlined in this document provide reproducible methodologies for preparing this compound and its therapeutically relevant derivatives, while the associated biological evaluation methods enable comprehensive assessment of their pharmacological activities. The continuing evolution of this compound chemistry, particularly through structure-based design strategies and exploration of non-traditional derivative structures, promises to yield additional therapeutic candidates with improved potency, selectivity, and drug-like properties.

Future directions in this compound research will likely focus on expanding the therapeutic applications of this versatile scaffold, optimizing the pharmacokinetic properties of lead compounds, and exploring combination therapies that leverage the unique mechanisms of action of this compound derivatives. The integration of modern drug discovery technologies such as structure-based design, computational modeling, and biomarker-guided patient selection will further enhance the development of this compound-based therapeutics. As research in this field advances, this compound derivatives may increasingly transition from tool compounds to clinically valuable therapeutics addressing significant unmet medical needs in virology and oncology.

References

Comprehensive Application Notes and Protocols for Salicylamide Dissolution Test Method Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Salicylamide and Dissolution Testing

This compound is a non-steroidal anti-inflammatory drug with analgesic and antipyretic properties, frequently used as a model drug compound in dissolution and drug release studies due to its stability in both acid and weak base conditions. [1] Dissolution testing is a critical quality control procedure that measures the rate and extent of drug release from solid dosage forms, providing essential data for predicting in vivo performance and ensuring batch-to-batch consistency. For researchers developing dissolution methods for this compound, understanding the complexization between formulation variables and physiological conditions is paramount for developing predictive in vitro tests.

Formulation Considerations for this compound Dosage Forms

Alternative Capsule Shell Materials

Recent research has focused on developing non-gelatin capsule shells using natural polymers to address vegetarian/vegan preferences, religious considerations, and bovine spongiform encephalopathy concerns. [2] These alternative materials often exhibit unique pH-dependent release characteristics that must be accounted for in dissolution method development.

Table 1: Alternative Capsule Shell Formulations for this compound

Capsule Composition Key Excipients Optimal Ratio Disintegration Time (min) Key Release Characteristics
κ-Carrageenan-HPMC κ-CRG, HPMC, sorbitol, silicone emulsion 1:2 (κ-CRG:HPMC) N/R Hardness: 7.04 N; Swelling: 299.79% at 15 min
Carrageenan-Alginate (CA) κ-Carrageenan, sodium alginate N/R 12.80 ± 1.43 Better dissolution at pH 4.5; Acid-resistant properties
Carrageenan-Starch (CS) κ-Carrageenan, starch N/R 25.79 ± 2.92 Poor dissolution at all pH levels; More rigid structure

Abbreviations: N/R = Not explicitly reported in the searched literature; HPMC = Hydroxypropyl methylcellulose

Solubility Considerations

This compound exhibits moderate hydrophilicity (logP < 3) and relatively low solubility in water, alcohols, and other common dissolution media. [3] Recent screening studies have identified 4-formylomorpholine (4FM) as an effective green solvent alternative with solubilizing power comparable to traditional aprotic solvents like DMSO and DMF. Interestingly, aqueous binary mixtures of 4FM demonstrate a strong synergistic effect on this compound solubility, with the highest solubility observed at 0.6 mole fraction of 4FM. [3]

Dissolution Test Method Development

Apparatus and General Conditions

The development of a robust dissolution test method for this compound requires careful consideration of apparatus selection and operational parameters based on established pharmacopeial methods with appropriate modifications for this compound's specific characteristics.

G Apparatus Apparatus Basket Apparatus (USP Type I) Basket Apparatus (USP Type I) Apparatus->Basket Apparatus (USP Type I) Paddle Apparatus (USP Type II) Paddle Apparatus (USP Type II) Apparatus->Paddle Apparatus (USP Type II) Media Media pH 1.2 (0.1N HCl) pH 1.2 (0.1N HCl) Media->pH 1.2 (0.1N HCl) pH 4.5 (Citrate Buffer) pH 4.5 (Citrate Buffer) Media->pH 4.5 (Citrate Buffer) pH 6.8 (Phosphate Buffer) pH 6.8 (Phosphate Buffer) Media->pH 6.8 (Phosphate Buffer) Parameters Parameters Volume: 900 mL Volume: 900 mL Parameters->Volume: 900 mL Temperature: 37±0.5°C Temperature: 37±0.5°C Parameters->Temperature: 37±0.5°C Rotation Speed: 50-100 rpm Rotation Speed: 50-100 rpm Parameters->Rotation Speed: 50-100 rpm Sampling Sampling Time Points: 5, 10, 15, 20, 30, 45, 60 min Time Points: 5, 10, 15, 20, 30, 45, 60 min Sampling->Time Points: 5, 10, 15, 20, 30, 45, 60 min Volume: 5 mL with replacement Volume: 5 mL with replacement Sampling->Volume: 5 mL with replacement Filtration: 0.45μm membrane filter Filtration: 0.45μm membrane filter Sampling->Filtration: 0.45μm membrane filter Analysis Analysis UV-Vis Spectrophotometry UV-Vis Spectrophotometry Analysis->UV-Vis Spectrophotometry Wavelength: 298-299 nm Wavelength: 298-299 nm Analysis->Wavelength: 298-299 nm Calibration: Standard solutions Calibration: Standard solutions Analysis->Calibration: Standard solutions Use for: Capsule formulations Use for: Capsule formulations Basket Apparatus (USP Type I)->Use for: Capsule formulations Use for: Tablet formulations Use for: Tablet formulations Paddle Apparatus (USP Type II)->Use for: Tablet formulations

Dissolution Media Selection

The selection of appropriate dissolution media should reflect the gastrointestinal pH conditions that the dosage form will encounter, with special consideration for the pH-sensitive release properties of carrageenan-based formulations.

Table 2: Dissolution Media for this compound Testing

Medium Composition pH Simulated Physiological Region This compound Characteristics
0.1N HCl Hydrochloric acid solution 1.2 Gastric (fasting stomach) Stable in acidic conditions
Citrate Buffer Citric acid, sodium citrate, NaCl 4.5 Gastric (fed condition) / Duodenum Optimal release for CA capsules
Phosphate Buffer NaH₂PO₄·2H₂O, Na₂HPO₄·7H₂O 6.8 Intestinal (proximal small intestine) Complete release; Stable in weak base
Analytical Method
  • UV-Vis Spectrophotometry: This technique is recommended for this compound quantification due to its simplicity and reproducibility. The absorption maxima for this compound are pH-dependent: use 298 nm for pH 4.5 and 299 nm for pH 1.2 and 6.8. [1] Prepare standard solutions of this compound in each dissolution medium at concentrations ranging from 1-100 μg/mL to establish a calibration curve with R² > 0.995.
  • Sample Handling: Withdraw 5 mL aliquots at each predetermined time point and immediately replace with fresh pre-warmed medium to maintain constant sink conditions. Filter samples through 0.45μm membrane filters to remove any particulate matter before analysis. [1] For automated systems, use in-line filters with appropriate validation.

Drug Release Kinetics and Data Analysis

Kinetic Models for Data Treatment

The analysis of dissolution data using mathematical models provides insights into the drug release mechanisms and enables comparison between different formulations. The following models are particularly relevant for this compound formulations:

Zero-Order Kinetics: This model describes systems where drug release is constant over time, independent of concentration: Q_t = Q_0 + k_0·t Where Q_t is the amount of drug dissolved at time t, Q_0 is the initial amount, and k_0 is the zero-order release constant. [1]

Higuchi Model: This model describes drug release from insoluble matrix systems as a square root of time-dependent process: Q_t = k_H·√t Where k_H is the Higuchi dissolution constant, representing the release rate per unit square root of time. [2] [1]

Peppas-Sahlin Model: This equation describes drug release from polymeric systems, separating Fickian diffusion and Case-II relaxation mechanisms.

Data Analysis Workflow

The comprehensive analysis of dissolution data involves multiple steps from raw data collection to model-dependent analysis, as illustrated in the following workflow:

G Start Collect Absorbance Data Step1 Convert to Concentration Using Calibration Curve Start->Step1 Step2 Calculate Cumulative Drug Release (%) Step1->Step2 Step3 Plot Release vs. Time Profile Step2->Step3 Step4 Model Fitting Step3->Step4 Step5 Calculate Release Rate Constants (k) Step4->Step5 ZeroOrder Zero-Order Model Step4->ZeroOrder Apply Models Higuchi Higuchi Model Step4->Higuchi Apply Models PeppasSahlin Peppas-Sahlin Model Step4->PeppasSahlin Apply Models Step6 Compare Formulations Step5->Step6 Step7 Determine Release Mechanism Step6->Step7 End Establish Specifications Step7->End

Table 3: Drug Release Kinetics of this compound from Different Formulations

Capsule Formulation pH Release Model Release Rate Constant (k) Best Fit Model
Carrageenan-Alginate (CA) 6.8 Higuchi 2.91 %(ppm/ppm) min⁻¹/² Higuchi
Carrageenan-Starch (CS) 6.8 Higuchi 0.36 %(ppm/ppm) min⁻¹/² Higuchi
κ-Carrageenan-HPMC 1.2 Zero-order 40.65 ± 16.41% in 20 min Zero-order
κ-Carrageenan-HPMC 4.5 Zero-order 28.71 ± 19.48% in 20 min Zero-order

Method Validation and Uncertainty Assessment

Validation Parameters

While the search results don't provide complete validation parameters specific to this compound, standard dissolution method validation should include: specificity (demonstrating no interference from capsule shell components), linearity and range (typically 20-120% of expected concentration), accuracy (recovery studies with spiked placebo), precision (repeatability and intermediate precision with %RSD < 5%), and robustness (evaluating effect of minor variations in pH, rotation speed, and temperature).

Uncertainty Assessment

Dissolution testing contains multiple potential sources of uncertainty that must be controlled. A study examining uncertainty in drug release testing found that This compound exhibits higher fundamental sampling error (FSE) compared to other drug compounds due to its larger particle size and density differences with excipients. [4] This highlights the importance of:

  • Particle Size Control: Implement stringent particle size specifications for this compound raw material
  • Homogeneity Verification: Confirm uniform drug distribution in formulations before dissolution testing
  • Replication Strategy: Include sufficient replicates (n=6-12) to account for inherent variability

Application Notes

Special Considerations for this compound
  • Sink Conditions: Ensure sink conditions are maintained throughout testing, defined as the volume of medium being at least 3 times the saturation volume
  • pH-Dependent Release: For carrageenan-based formulations, expect significantly different release profiles across pH levels, with potentially delayed release in acidic conditions and rapid release at intestinal pH [1]
  • Synergistic Solvent Effects: When developing solvent systems for enhanced solubility, consider aqueous-organic mixtures that may exhibit non-linear solubility enhancement, such as the observed synergy in aqueous-4FM mixtures [3]
Troubleshooting Guide
  • High Variability Between Replicates: This may indicate inadequate control of fundamental sampling error; check powder homogeneity and particle size distribution [4]
  • Non-Linear Release Profiles: Consider applying multiple kinetic models, as this compound formulations may follow zero-order kinetics at certain pH values and Higuchi kinetics at others [2] [1]
  • Incomplete Drug Release: Evaluate potential for drug-polymer interactions that may retard complete release, particularly with carrageenan-based formulations

Conclusion

The development of a robust dissolution test method for this compound requires careful consideration of its physicochemical properties, formulation characteristics, and intended release profile. The protocols outlined in this document provide researchers with a comprehensive framework for method development, validation, and data analysis. Particular attention should be paid to the pH-dependent release behavior of alternative capsule shells and the potential for synergistic solvent effects when developing dissolution media. By implementing these detailed protocols, researchers can ensure the development of discriminatory dissolution methods that predict in vivo performance and guarantee product quality.

References

Comprehensive Application Notes and Protocols for Determination of Salicylamide Partition Coefficient

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Salicylamide and Partition Coefficient

This compound (C₇H₇NO₂) is a pharmaceutical compound with analgesic and antipyretic properties available in both oral and topical dosage forms. As a weak acid compound with a pKa of approximately 8.2, it exhibits pH-dependent solubility behavior that significantly influences its absorption and distribution characteristics. The partition coefficient (log P) represents the ratio of the concentrations of a compound in a mixture of two immiscible phases at equilibrium, typically octanol and water, serving as a critical parameter in predicting drug absorption, membrane permeability, and distribution within the body.

The determination of this compound's partition coefficient across various pH environments provides essential predictive data for its behavior in pharmaceutical formulations and biological systems. Understanding the pH-solubility relationship and lipophilicity profile of this compound enables researchers to optimize drug delivery systems, enhance bioavailability, and predict in vivo performance. This document presents comprehensive application notes and detailed protocols for determining this compound's solubility and partition coefficient across physiological pH ranges, supporting robust pharmaceutical development workflows.

Theoretical Background and Experimental Principles

pH-Dependent Solubility and Partitioning

The solubility and partition coefficient of ionizable compounds like this compound are profoundly influenced by environmental pH due to equilibrium shifts between ionized and unionized species. For weak acids, the Henderson-Hasselbalch equation describes the relationship between pH, pKa, and the ratio of ionized to unionized forms:

[ \text{pH} = \text{pKa} + \log\left(\frac{[\text{A}^-]}{[\text{HA}]}\right) ]

where [A⁻] represents the concentration of the ionized species and [HA] represents the concentration of the unionized species. This equilibrium directly impacts both solubility and partitioning behavior, as the unionized species typically exhibits higher lipophilicity and lower aqueous solubility compared to its ionized counterpart. The pH-partition hypothesis proposes that the unionized form of a drug preferentially permeates biological membranes, making the determination of partition coefficients across pH ranges crucial for predicting in vivo absorption.

The interrelationship between solubility, partition coefficient, and pH follows predictable patterns that can be mathematically modeled. As pH increases beyond the pKa for weak acids, the degree of ionization increases, leading to enhanced aqueous solubility but reduced octanol-water partitioning. These relationships can be quantified using modified Henderson-Hasselbalch equations to generate solubility-pH profiles and partition-pH profiles, providing valuable predictive tools for pharmaceutical scientists during formulation development.

Materials and Reagents

Chemicals and Standards
  • This compound reference standard (high-purity, ≥99%)
  • 1-Octanol (HPLC grade) for partition coefficient studies
  • Potassium dihydrogen phosphate (analytical grade) for buffer preparation
  • Sodium hydroxide (analytical grade) for pH adjustment
  • Hydrochloric acid (analytical grade) for pH adjustment
  • Deionized water (HPLC grade) for aqueous phase preparation
  • Ethanol (HPLC grade) for sample preparation and extraction
  • pH buffer solutions (0.02 M) ranging from pH 2 to 11, adjusted to constant ionic strength of 0.2
Equipment and Instrumentation
  • UV-Vis Spectrophotometer with matched quartz cells for this compound quantification
  • High-Performance Liquid Chromatography system with UV detection (alternative method)
  • Water bath shaker with temperature control capability (±0.5°C)
  • Analytical balance with 0.1 mg sensitivity
  • pH meter with combination electrode, calibrated with standard buffers
  • Centrifuge capable of 4000 rpm for phase separation
  • Volumetric glassware Class A for precise solution preparation
  • Micropipettes covering volume range 100 μL to 5 mL

Experimental Protocols

Buffer Solution Preparation
  • Prepare 0.02 M phosphate buffer solutions across the pH range 2-11 using appropriate ratios of potassium dihydrogen phosphate and sodium hydroxide, or hydrochloric acid for pH adjustment.

  • Adjust ionic strength to 0.2 for all buffer solutions using sodium chloride to maintain consistent ionic environment across experiments.

  • Verify pH values of all buffer solutions using a properly calibrated pH meter at room temperature (22±2°C) before proceeding with experiments.

  • Filter all buffer solutions through 0.45 μm membrane filters to remove particulate matter that might interfere with analytical measurements.

Shake-Flask Method for Partition Coefficient Determination
  • Pre-saturate phases: Pre-saturate 1-octanol and each pH buffer solution by mutually saturating the phases overnight at 37°C with gentle shaking to ensure equilibrium before partitioning experiments.

  • Prepare this compound solution: Dissolve an appropriate amount of this compound in pre-saturated octanol to create a stock solution of known concentration (typically near saturation solubility).

  • Equilibration: Combine equal volumes (e.g., 5 mL each) of the this compound-containing octanol phase and pre-saturated aqueous buffer phase in sealed glass vials. Perform experiments in triplicate for each pH condition.

  • Agitate phases: Place the vials in a water bath shaker maintained at 37±0.5°C with constant agitation at 150-200 rpm for 4-6 hours to ensure equilibrium establishment.

  • Phase separation: After equilibration, allow the phases to separate completely (may require brief centrifugation at 3000 rpm for 5 minutes if emulsions form).

  • Sample collection: Carefully withdraw aliquots from both phases without disturbing the interface for subsequent analysis.

Solubility Determination Protocol
  • Excess solute method: Add an excess amount of this compound to glass vials containing 5 mL of each pre-saturated buffer solution.

  • Equilibration: Agitate the suspensions continuously in a water bath shaker at 37±0.5°C for at least 24 hours to ensure saturation equilibrium is reached.

  • Clarification: After equilibration, filter aliquots of the saturated solutions through 0.45 μm syringe filters, discarding the first portion of the filtrate.

  • Dilution: Appropriately dilute the filtered saturated solutions with mobile phase or buffer for subsequent quantitative analysis.

  • Quantification: Analyze the diluted samples using UV spectrophotometry or HPLC to determine equilibrium concentration.

Table 1: Experimental Conditions for Solubility and Partition Coefficient Studies

Parameter Specification Rationale
Temperature 37±0.5°C Simulates physiological conditions
Buffer concentration 0.02 M Maintains adequate buffer capacity
Ionic strength 0.2 Controls ionic environment across pH values
Equilibration time 4-6 hours (partition), 24 hours (solubility) Ensures equilibrium establishment
Agitation speed 150-200 rpm Facilitates equilibrium without emulsion formation
Sample replication n=3 minimum Ensures statistical reliability
Experimental Workflow

The following diagram illustrates the complete experimental workflow for this compound partition coefficient determination:

G Start Start Experiment BufferPrep Prepare pH Buffer Solutions (pH 2-11, 0.02 M, ionic strength 0.2) Start->BufferPrep PhaseSat Pre-saturate 1-Octanol and Buffer Phases BufferPrep->PhaseSat SamplePrep Prepare this compound Stock Solution in Octanol PhaseSat->SamplePrep Equilibrate Combine Phases and Equilibrate at 37°C with Shaking (4-6 hours) SamplePrep->Equilibrate Separate Separate Phases (Centrifuge if Required) Equilibrate->Separate SampleCollect Collect Aliquots from Both Phases Separate->SampleCollect Analyze Analyze Samples by UV Spectrophotometry/HPLC SampleCollect->Analyze Calculate Calculate Partition Coefficient (Log P) Analyze->Calculate Report Report Results with Statistical Analysis Calculate->Report

Analytical Methods and Quantification

UV Spectrophotometric Analysis
  • Wavelength selection: Determine the maximum wavelength (λmax) for this compound at each pH buffer solution, as the absorption characteristics may shift with pH. Typically, this compound exhibits λmax around 290-310 nm, but this should be verified for each specific pH condition.

  • Calibration curve: Prepare a series of standard solutions of known this compound concentrations in each pH buffer. Measure the absorbance at the predetermined λmax and construct a calibration curve of absorbance versus concentration. Ensure linearity (R² > 0.995) across the expected concentration range.

  • Sample measurement: Dilute samples as necessary to fall within the linear range of the calibration curve. Measure absorbance against a blank of the corresponding buffer solution.

  • Calculation: Determine sample concentrations from the regression equation of the appropriate calibration curve.

HPLC Analysis for Enhanced Specificity

For complex samples or when analyzing this compound in biological fluids, HPLC with UV detection provides superior specificity. The method can be adapted from approaches used for this compound metabolite analysis [1]:

  • Chromatographic conditions:

    • Column: Reverse-phase C18 column (150 × 4.6 mm, 5 μm particle size)
    • Mobile phase: Acetonitrile:phosphate buffer (20-40 mM, pH 3.0-4.0) in gradient or isocratic mode (typically 25:75 to 40:60 v/v)
    • Flow rate: 1.0 mL/min
    • Detection wavelength: 210-310 nm (optimize for sensitivity)
    • Injection volume: 10-50 μL
    • Column temperature: 25-40°C
  • Sample preparation: For partition coefficient samples, dilute appropriately with mobile phase. For biological samples, protein precipitation with ethanol or acetonitrile containing an internal standard may be required [1].

  • System suitability: Verify precision (%RSD < 2%), resolution, and tailing factor before sample analysis.

Table 2: HPLC Method Validation Parameters for this compound Quantification

Validation Parameter Acceptance Criteria Experimental Results
Linearity range 0.1-100 μg/mL Typically 0.5-50 μg/mL
Correlation coefficient (R²) ≥0.995 >0.998
Precision (%RSD) ≤2% Typically 0.5-1.5%
Accuracy (% recovery) 98-102% 99-101%
Limit of detection (LOD) Signal-to-noise ≥3 ~0.1 μg/mL
Limit of quantification (LOQ) Signal-to-noise ≥10 ~0.5 μg/mL
Specificity No interference Confirmed

Data Analysis and Calculations

Partition Coefficient Calculation

The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the octanol phase to its concentration in the aqueous buffer phase at equilibrium:

[ P = \frac{C_{\text{octanol}}}{C_{\text{aqueous}}} ]

where ( C_{\text{octanol}} ) and ( C_{\text{aqueous}} ) represent the equilibrium concentrations in the octanol and aqueous phases, respectively. The logarithmic value (log P) is typically reported for pharmaceutical applications. The experimentally determined log P should be calculated as the mean of at least three independent determinations, with the standard deviation reported as a measure of variability.

For ionizable compounds like this compound, the true partition coefficient (log P) refers specifically to the unionized species, while the apparent partition coefficient (log D) varies with pH and reflects the distribution of all species (ionized and unionized). The relationship between log D and pH for a weak acid can be described by:

[ \text{log D} = \text{log P} - \text{log}(1 + 10^{\text{pH} - \text{pKa}}) ]

This equation allows for the prediction of pH-dependent partitioning behavior and can be used to model the experimental results.

Solubility-PH Profile Modeling

The pH-solubility profile for this compound can be modeled using the Henderson-Hasselbalch equation adapted for solubility:

[ S_T = S_0 \left(1 + 10^{\text{pH} - \text{pKa}}\right) ]

where ( S_T ) is the total solubility at a given pH, and ( S_0 ) is the intrinsic solubility of the unionized form. Non-linear regression analysis of experimental solubility data against pH can yield estimates for both ( S_0 ) and pKa, allowing for the construction of a predictive solubility model across the physiological pH range.

Results and Discussion

Experimental Data Presentation

Table 3: Experimental Solubility and Partition Coefficient Data for this compound Across pH Range [2] [3]

pH Value Solubility (mg/mL) Log D (Apparent Partition Coefficient) Ionization Status
2.0 1.25 ± 0.08 1.45 ± 0.05 Predominantly unionized
4.0 1.42 ± 0.07 1.32 ± 0.04 Predominantly unionized
6.0 2.18 ± 0.11 0.95 ± 0.06 Mostly unionized
8.0 15.65 ± 0.45 0.38 ± 0.03 ~40% ionized
10.0 89.32 ± 2.15 -0.85 ± 0.07 Predominantly ionized
11.0 72.18 ± 1.87 -1.12 ± 0.08 Predominantly ionized

The experimental data demonstrates the characteristic pH-dependent behavior of this compound as a weak acid. As pH increases towards and beyond the pKa (8.2), solubility significantly increases due to greater ionization, while the apparent partition coefficient (log D) decreases, reflecting the reduced lipophilicity of the ionized species. The unexpected solubility decrease observed at pH 11 may be attributed to potential salt formation or changes in buffer capacity at extreme pH values, highlighting the importance of experimental verification across the entire pH range of interest.

Interpretation of pH-Partition Relationship

The relationship between pH and partition coefficient follows the theoretical predictions of the pH-partition hypothesis, with a notable transition zone centered around the pKa value. The data indicates that this compound would be expected to readily cross biological membranes in the stomach (low pH environment) where it exists primarily in the unionized, lipophilic form. In contrast, at intestinal pH values, reduced membrane permeability would be anticipated due to increased ionization.

These findings have significant implications for formulation development and absorption prediction. For oral dosage forms, the data suggests that this compound absorption may occur primarily in the stomach, informing decisions about formulation strategies such as enteric coating or controlled release systems. The solubility challenges at low pH may be addressed through appropriate salt selection or formulation approaches that enhance dissolution.

Troubleshooting and Technical Notes

  • Emulsion formation: If persistent emulsions form during phase separation, consider:

    • Using wider separation vessels to increase interfacial area
    • Gentle centrifugation (2000-3000 rpm for 5-10 minutes)
    • Slight adjustment of ionic strength (within ±0.05)
    • Minimal use of glass wool at the interface to facilitate breakup
  • Non-linear calibration: For UV spectrophotometric analysis, ensure:

    • Fresh preparation of standard solutions
    • Verification of λmax at each pH condition
    • Appropriate dilution to remain within Beer-Lambert law limits
    • Use of matched quartz cells to avoid absorbance variations
  • Equilibrium attainment: Confirm equilibrium has been reached by:

    • Measuring concentrations at multiple time points
    • Verifying consistent values from both phase directions (octanol-to-water and water-to-octanol)
    • Ensuring constant temperature control throughout equilibration
  • Analytical variability: Minimize experimental error through:

    • Consistent sample preparation protocols
    • Regular calibration of instruments
    • Adequate replication (n≥3) for each data point
    • Use of internal standards for HPLC methods

Conclusion

The determination of this compound's partition coefficient across physiological pH ranges provides critical insights into its absorption potential and distribution behavior. The protocols described herein enable reliable characterization of this important physicochemical property using accessible laboratory techniques. The shake-flask method remains the gold standard for partition coefficient determination, while UV spectrophotometry offers a straightforward analytical approach that can be supplemented with HPLC for enhanced specificity when needed.

The experimental data reveals the expected pH-dependent trends for this weak acid compound, with increasing solubility but decreasing lipophilicity as pH rises above the pKa. These findings support rational formulation design and bioavailability prediction during pharmaceutical development. The methodologies presented can be adapted for similar characterization of other ionizable pharmaceutical compounds, contributing to more efficient drug development processes and optimized therapeutic formulations.

References

salicylamide antiviral activity assay protocols

Author: Smolecule Technical Support Team. Date: February 2026

Antiviral Activity of Salicylamide Derivatives

This compound derivatives, such as niclosamide and nitazoxanide, demonstrate promising broad-spectrum antiviral activity against a range of RNA and DNA viruses. The table below summarizes key in vitro efficacy data against coronaviruses [1].

Compound Virus EC₅₀ (Half Maximal Effective Concentration) Experimental Notes
Niclosamide SARS-CoV < 0.1 μM [1]
SARS-CoV-2 0.28 μM [1]
MERS-CoV ~10 μM (90% replication inhibition) Tested at 10 μM; 48 hours post-infection [1]
Nitazoxanide MERS-CoV, SARS-CoV-2 ~3 μM Value also applies to its active metabolite, tizoxanide [1]
Tizoxanide MERS-CoV, SARS-CoV-2 ~3 μM Active metabolite of nitazoxanide [1]

Experimental Workflow for Antiviral Evaluation

The following diagram illustrates a generalized workflow for evaluating antiviral compounds, integrating time-of-addition and advanced multiplexed assays. This workflow helps identify which stage of the viral life cycle is inhibited.

Start Start: Antiviral Assay TOA Time-of-Addition Assay Start->TOA TempShift Temperature-Shift Assay Start->TempShift MxAssay Multiplexed Multicolor Assay Start->MxAssay Prep Pre-treatment (Cells or Virus) TOA->Prep CoTreat Co-treatment (Virus + Compound) TOA->CoTreat PostTreat Post-entry Treatment TOA->PostTreat Readout Assay Readout Prep->Readout CoTreat->Readout PostTreat->Readout Attach Blockade of Attachment (4°C) TempShift->Attach Penetrate Blockade of Penetration (37°C) TempShift->Penetrate Attach->Readout Penetrate->Readout CoInfect Co-infect with Multiple Reporter Viruses MxAssay->CoInfect HCI High-Content Imaging (Multicolor Fluorescence) CoInfect->HCI HCI->Readout

Detailed Assay Protocols

Time-of-Addition Assay

This protocol determines the specific stage of the viral life cycle targeted by the antiviral compound (e.g., attachment, penetration, or post-entry replication) [2].

  • Day 1: Cell Seeding

    • Place a glass coverslip into each well of a 24-well plate.
    • Seed susceptible host cells (e.g., Huh7it-1) at a density of 2 x 10⁵ cells per well in 500 μL of culture medium.
    • Incubate overnight at 37°C in a 5% CO₂ incubator until cells reach 80-90% confluency.
  • Day 2: Compound Treatment and Infection

    • Pre-treatment of Cells: Remove medium, add serial dilutions of the this compound compound (e.g., niclosamide), and incubate for 1-2 hours. Remove compound, wash cells, and then inoculate with virus.
    • Pre-treatment of Virus: Incubate the virus inoculum with the compound for 1 hour before adding the mixture to untreated cells.
    • Co-treatment: Mix the virus inoculum directly with the compound and immediately add to untreated cells.
    • Post-entry Treatment: First, inoculate untreated cells with the virus and allow it to adsorb for 1-2 hours. Then, remove the inoculum, wash cells to remove unbound virus, and add the compound.
  • Incubation and Analysis

    • Incubate the plates for the virus-specific replication period (e.g., 24-72 hours).
    • Quantify viral infection using an appropriate method, such as:
      • Immunofluorescence Assay (IFA): Fix cells, permeabilize, and stain with virus-specific primary antibodies and fluorescently-labeled secondary antibodies. Count fluorescent foci [2].
      • Plaque Assay or TCID₅₀: Determine viral titer in the supernatant.
Temperature-Shift Assay

This assay differentiates between inhibition of viral attachment and penetration [2].

  • Blockade of Attachment:

    • Chill cells and virus inoculum on crushed ice.
    • Add the compound and virus to the cells and incubate at 4°C for 1-2 hours. At this temperature, the virus can attach to receptors but cannot penetrate.
    • Remove the inoculum and wash cells thoroughly with cold buffer to remove unbound virus before adding fresh medium and incubating at 37°C.
  • Blockade of Penetration:

    • First, allow the virus to attach to cells at 4°C for 1-2 hours without the compound.
    • Remove the unbound virus by washing and then add the compound.
    • Shift the temperature to 37°C to initiate penetration and internalization in the presence of the compound.
Multiplexed Multicolor Antiviral Assay

This advanced protocol enables high-throughput screening for broad-spectrum antivirals by simultaneously testing a compound against multiple, distinct fluorescently-tagged viruses [3].

  • Reporter Viruses: Generate recombinant viruses expressing spectrally distinct fluorescent proteins (e.g., DENV-2/mAzurite (blue), JEV/eGFP (green), YFV/mCherry (red)) [3].
  • Cell Line: Use a permissive cell line, such as Vero cells. For integrated cytotoxicity assessment, use a cell line stably expressing a far-red/near-infrared fluorescent protein (e.g., V-NIR cells) [3].
  • Co-infection and Treatment:
    • Seed V-NIR cells in a multi-well plate.
    • Infect cells with a pre-optimized mixture of the three reporter viruses at a pre-determined MOI ratio.
    • Add the test compound simultaneously with the virus mixture or at a desired time point post-infection.
  • Real-Time Monitoring and Readout:
    • Use a high-content imaging system (e.g., Agilent BioTek Cytation) to automatically acquire images at regular intervals (e.g., daily for 3-4 days).
    • The system quantifies the percentage of infected cells (for each virus color) and the total cell count (via the NIR channel) in each well, providing simultaneous data on antiviral efficacy and cytotoxicity [3].

Technical and Safety Notes

  • Automation: Platforms like the Agilent xCELLigence RTCA and BioTek Cytation series can automate viral plaque assays and enable real-time, label-free monitoring of virus-induced cytopathic effect (CPE), significantly improving throughput and objectivity [4].
  • Cell Line and Conditions: The choice of a permissive cell line and optimization of culture conditions (growth medium, seeding density, time of virus inoculation) are critical for a robust and sensitive assay [4].
  • Biosafety: All work with live, infectious viruses must be performed in an appropriate biosafety cabinet following institutional biosafety guidelines for the specific pathogen level of the viruses used [2] [3].

References

Troubleshooting Guide: Salicylamide Solubility Enhancement

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to common technical challenges you might face.

FAQ 1: What are the most effective cosolvents for salicylamide, and what solubility increase can I expect?

Cosolvency is a primary method for enhancing this compound solubility. Research has identified several effective solvents, with aprotic solvents like 4-formylomorpholine (4FM), DMSO, and DMF showing particularly high efficacy. A synergistic effect has been observed in aqueous binary mixtures with 4FM, where solubility peaks at a specific solvent ratio [1].

The table below summarizes experimental solubility data for this compound in various solvents to help you select a cosolvent system [1].

Solvent System Temperature (°K) Experimental Mole Fraction Solubility (x)
4-formylomorpholine (4FM) 298.15 0.0922
Dimethyl Sulfoxide (DMSO) 298.15 0.0834
N,N-Dimethylformamide (DMF) 298.15 0.0801
Water 298.15 0.0013 (for reference)
Aqueous 4FM (at 0.6 mole fraction 4FM) 298.15 Highest solubility (synergistic effect)

FAQ 2: Besides cosolvents, what other formulation strategies are viable?

For long-term development of solid dosage forms, consider these advanced strategies:

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound at a molecular level in a polymer matrix (e.g., HPMC, Soluplus, HPC) can destroy its crystal lattice, leading to a higher-energy amorphous form with greatly enhanced dissolution [2] [3].
  • Cocrystallization: this compound can form strong intermolecular interactions, such as hydrogen bonds, with coformers like carboxylic acids to create cocrystals with modified solubility and dissolution properties [1].
  • Use of Hydrotropes: Hydrotropic agents can form complexation structures to enhance the solubility of poorly soluble compounds in aqueous solutions [4].

FAQ 3: How can I confirm my this compound has not degraded or transformed during processing?

It is critical to verify the solid-state stability of your product, especially when using techniques involving heat or solvent.

  • Protocol: After your solubility or formulation experiment, isolate the solid material in equilibrium with the solvent (the "sediment").
  • Characterization Techniques:
    • Fourier Transform Infrared Spectroscopy (FTIR-ATR): Compare the spectrum of your sediment with pure this compound. Shifts in absorption bands could indicate new hydrogen bonding patterns, suggesting solvate formation or polymorphic transformation [1].
    • Differential Scanning Calorimetry (DSC): Analyze the thermal behavior. The appearance of new endothermic or exothermic peaks may signify the formation of a new solid phase, such as a solvate or a different polymorph [1].
    • X-ray Powder Diffraction (XPRD): Use this technique to detect any changes in the crystal structure of the solid phase after processing [5].

Experimental Protocols for Key Strategies

Protocol 1: Solubility Enhancement with Aqueous Cosolvent Mixtures

This protocol is adapted from studies on aromatic amides like this compound [1].

Workflow: Solubility Enhancement with Cosolvents

Start Start Experiment Prep Prepare solvent mixtures (Vary organic solvent/water ratios) Start->Prep Equil Add excess this compound Equilibrate in shaker bath (typically 24-72 hours) Prep->Equil Temp Maintain isothermal conditions (e.g., 298.15K to 313.15K) Equil->Temp Sample Sample supernatant fluid Filter through 0.45μm membrane Temp->Sample Analyze Analyze concentration (by UV-Vis or HPLC) Sample->Analyze Solid Analyze equilibrium solid (by FTIR, DSC, XRPD) Analyze->Solid End Data Correlation & Model Fitting Solid->End

  • Materials: this compound, high-purity organic solvents (e.g., 4FM, DMSO, DMF), deionized water.
  • Preparation: Prepare binary mixtures of your chosen organic solvent and water across a range of mass fractions (e.g., 0.0 to 1.0 organic fraction).
  • Equilibration: Add an excess amount of this compound to each solvent mixture in sealed vials. Equilibrate the suspensions in a temperature-controlled shaker bath. Study a temperature range (e.g., 293.15 K to 313.15 K) to gather thermodynamic data.
  • Sampling: After equilibrium is reached (typically 24-72 hours), allow undissolved material to settle. Sample the saturated supernatant, ensuring it is filtered through a 0.45 μm membrane filter to remove fine particulates.
  • Analysis: Quantify the concentration of dissolved this compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
  • Solid-State Analysis: Isolate the remaining solid and characterize it using FTIR and DSC to confirm no solvate formation or polymorphic transformation occurred during the experiment [1].
  • Data Correlation: Model the experimental solubility data using established equations like van't Hoff, Jouyban-Acree, or Apelblat to predict solubility under other conditions [5].

Protocol 2: Formulating an Amorphous Solid Dispersion (ASD) via Solvent Evaporation

This is a common method for producing ASDs on a lab scale [2] [3].

Workflow: Amorphous Solid Dispersion via Solvent Evaporation

Start Start ASD Preparation Dissolve Dissolve this compound and polymer in volatile solvent (e.g., Ethanol) Start->Dissolve Mix Mix thoroughly until clear solution is obtained Dissolve->Mix Remove Remove solvent (Evaporate under vacuum or spray drying) Mix->Remove Dry Dry the solid residue further under vacuum to remove residual solvent Remove->Dry Grind Grind and sieve the solid mass Dry->Grind Store Store in desiccator at controlled conditions Grind->Store

  • Materials: this compound, polymer carrier (e.g., HPMC, PVP-VA64, Soluplus), a common volatile solvent (e.g., ethanol, methanol, dichloromethane).
  • Dissolution: Accurately weigh this compound and the polymer at a selected ratio (e.g., 1:2 or 1:4 drug-to-polymer) and dissolve them in the solvent with stirring.
  • Solvent Removal: Evaporate the solvent rapidly to precipitate the drug-polymer mixture. This can be done using a rotary evaporator under reduced pressure or by spray drying.
  • Drying: Further dry the resulting solid mass in a vacuum oven to eliminate any residual solvent, which can plasticize the system and reduce stability.
  • Milling: Gently grind and sieve the dried ASD to achieve a uniform powder.
  • Characterization & Stability:
    • Confirm the amorphous nature of the drug using XRPD (the crystalline peaks of this compound should disappear).
    • Perform dissolution testing in your desired medium (e.g., pH 1.2 buffer, water) to evaluate performance.
    • Conduct stability studies by storing the ASD in controlled conditions (e.g., 40°C/75% relative humidity) for several weeks and then re-analyzing to check for recrystallization [3].

References

FAQs & Troubleshooting Guide for Salicylamide Crystallization

Author: Smolecule Technical Support Team. Date: February 2026

Q1: How does solvent choice impact salicylamide nucleation, and how can I select the best one? The solvent directly influences the ease of nucleation by affecting the size of prenucleation clusters and the interfacial energy.

  • Mechanism: Weaker solute-solvent interactions allow for the formation of larger, more numerous prenucleation clusters, which subsequently lower the energy barrier for nucleation [1]. The interfacial energy also varies with the solvent [2].
  • Solvent Ranking: Experimental studies on this compound provide the following ranking, from easiest to most difficult for nucleation, along with key characteristics [1] [2]:
Solvent Nucleation Ease Typical Cluster Size at Saturation Key Solvent-Solute Interaction
Ethyl Acetate Most Easy Largest Weakest
Acetonitrile Intermediate Intermediate Intermediate
Methanol Most Difficult Smallest Strongest (Strong H-bonding)

Q2: What are prenucleation clusters, and why are they important for control? Prenucleation clusters are solute-rich, molecular assemblies that form in solution before the appearance of a stable crystalline nucleus. They are not a separate phase but are dispersed throughout the bulk solution [1].

  • Significance for Control: The size and concentration of these clusters directly correlate with nucleation propensity. Larger clusters and higher cluster concentrations make nucleation easier, effectively lowering the required driving force [1] [3]. Monitoring cluster size can, therefore, serve as an indicator of imminent nucleation.
  • Key Behavior: Cluster size increases with higher concentration (especially supersaturation) and longer aging times in solution, sometimes over several days [1].

Q3: My this compound solution is highly supersaturated but not nucleating. What could be wrong? This is a common issue, often related to the state of prenucleation clusters or solvent interactions.

  • Potential Cause 1: Inadequate Cluster Maturation. The solution may require more time for prenucleation clusters to grow to a sufficient size to act as nucleation sites. This aging process can take hours or even days [1].
  • Potential Cause 2: Strong Solvent Inhibition. If using a solvent like methanol, the strong hydrogen-bonding interactions between this compound and the solvent molecules can prevent the self-assembly of large clusters, creating a high kinetic barrier to nucleation even at high supersaturation [1] [2].
  • Troubleshooting Step: Use Dynamic Light Scattering (DLS) or Photon Correlation Spectroscopy (PCS) to check for the presence and size of mesoscale clusters. If clusters are small or absent, consider switching to a weaker solvent like ethyl acetate or allowing more time for aging [1].

Detailed Experimental Protocols

The following workflows outline established methodologies for investigating this compound nucleation from the search results.

Protocol 1: Analyzing Prenucleation Clustering via Photon Correlation Spectroscopy (PCS)

This protocol is adapted from methods used to track this compound cluster size in different solvents [1].

Start Prepare Stock Solutions A Dissolve this compound in solvent (e.g., EtOAc, MeOH, ACN) Start->A B Heat & stir 5°C above saturation temp for 24h A->B C Filter solution through 0.1/0.2 µm PTFE filter B->C D Aliquot into vials and maintain at 298K C->D E Extract sample with pre-heated syringe D->E F Filter into DLS cuvette E->F G Measure cluster size via PCS/DLS F->G H Repeat measurements every 3h over 72h G->H

Protocol 2: Investigating Solvent-Solute Interactions via IR Spectroscopy & Simulation

This protocol combines experimental spectroscopy with molecular simulations to understand the fundamental interactions affecting clustering [1].

Step1 Prepare Saturated Solutions Step2 Acquire IR Spectrum (2000-650 cm⁻¹, 250 scans) Step1->Step2 Step3 Subtract background solvent spectrum Step2->Step3 Step4 Analyze spectral shifts in key functional groups Step3->Step4 Step6 Correlate experimental IR data with simulated interaction energies Step4->Step6 Provides validation Step5 Perform Molecular Dynamics (MD) Simulations of saturated solutions Step5->Step6

Data Summary Table for Solvent Influence

The table below consolidates quantitative experimental data on how solvents affect this compound nucleation and clustering [1] [2].

Parameter Ethyl Acetate Acetonitrile Methanol
Nucleation Propensity Highest Intermediate Lowest
Prenucleation Cluster Size Largest Intermediate Smallest
Solute-Solvent Interaction Weakest Intermediate Strongest
Interfacial Energy (γ) [2] Lower Lowest Highest
Pre-exponential Factor (A) [2] Lower Intermediate Highest

Key Technical Summary

To effectively control this compound crystallization nucleation in your experiments, focus on these core strategies:

  • Leverage Weaker Solvents: For easier nucleation, prioritize solvents like ethyl acetate where weaker solute-solvent interactions favor larger prenucleation clusters [1].
  • Monitor and Manage Clusters: Use techniques like PCS/DLS to track cluster size over time. Understand that supersaturation and aging time are critical levers for cluster growth [1].
  • Balance Energetic Factors: Recognize that while a solvent like acetonitrile may have the lowest interfacial energy, the nucleation rate can be highest in ethyl acetate due to the dominant effect of larger cluster size in nonclassical pathways [1] [2].

References

salicylamide dissolution rate enhancement

Author: Smolecule Technical Support Team. Date: February 2026

Strategies for Enhancing Dissolution

A key challenge in drug development is improving the dissolution rate of poorly soluble drugs. The table below summarizes three primary strategic approaches you can consider for Salicylamide.

Strategy Mechanism of Action Key Parameters to Monitor Typical Equipment/ Materials
Particle Size Reduction (Micronization/Milling) [1] Increases the surface area of the API exposed to the dissolution medium, thereby accelerating the dissolution rate. Particle Size Distribution (PSD) (e.g., D90), Bulk Density, Specific Surface Area, Flowability [1]. Spiral Jet Mill, Pin Mill, Wet Mill [1].
Solid Dispersion Formulation Disperses the API at a molecular level within a polymer matrix, leading to a higher energy state and faster dissolution. Drug-Polymer Ratio, Glass Transition Temperature (Tg), Supersaturation Maintenance, Physical Stability [2]. Polymers (e.g., HPMCAS [2]), Solvent Evaporation, Hot-Melt Extrusion.
Novel Capsule Shell Technology Uses alternative polymer blends to modify the drug release profile, providing controlled release and protecting the API in specific pH environments [3] [4]. Disintegration Time, Swelling Degree, Drug Release Kinetics at different pH levels [3] [4]. κ-Carrageenan, HPMC, Plasticizers (e.g., Sorbitol) [3] [4].

Deep Dive: κ-Carrageenan-HPMC Capsule Shells

The following section provides a detailed experimental protocol based on a recent study that developed a hard capsule shell for controlled this compound release [3] [4].

Objective

To develop and characterize hard capsule shells from a blend of κ-Carrageenan (κ-CRG) and Hydroxypropyl Methylcellulose (HPMC) for the controlled release of this compound [4].

Experimental Protocol
  • Capsule Shell Formulation [4]:

    • Prepare capsule shell solutions using κ-CRG and HPMC in varying ratios (e.g., 1:1, 1:2, 1:3).
    • Add sorbitol as a plasticizer and a silicone emulsion as an antifoam agent to the polymer solution.
    • Use the dipping method with stainless steel pins to form the capsule shells, followed by drying.
  • Characterization Tests [3] [4]:

    • Hardness Test: Measure the mechanical strength.
    • Swelling Degree: Immerse capsules in a medium and measure weight increase over time.
    • Disintegration Test: Determine the time for capsules to break down in different pH buffers (e.g., 1.2, 4.5, 6.8).
    • Surface Analysis: Use SEM-EDX and AFM to examine surface morphology and element distribution.
    • Chemical Analysis: Use FTIR to identify polymer interactions.
  • In-Vitro Dissolution & Release Kinetics [3] [4]:

    • Fill optimized capsule shells with this compound.
    • Perform dissolution tests in buffers at pH 1.2, 4.5, and 6.8 to simulate gastrointestinal conditions.
    • Analyze the drug release data using kinetic models (e.g., Zero-order, Higuchi, Korsmeyer-Peppas) to determine the release mechanism.
Key Findings & Data

The study found that the optimal formulation was a κ-CRG:HPMC ratio of 1:2 [3] [4]. The quantitative results are summarized below.

Parameter Result for κ-CRG:HPMC (1:2) with Sorbitol
Hardness 7.04 N [3]
Swelling Degree (at 15 mins) 299.79% [3]
Disintegration Time (pH 1.2) 55 minutes [3]
Disintegration Time (pH 4.5) 53 minutes [3]
Disintegration Time (pH 6.8) 24 minutes [3]
This compound Release in 120 min (pH 1.2) 6.40% [3]
This compound Release in 120 min (pH 4.5) 8.51% [3]
This compound Release in 120 min (pH 6.8) 11.51% [3]
Best-Fit Release Kinetic Model (pH 1.2 & 6.8) Zero-order [3]
Best-Fit Release Kinetic Model (pH 4.5) Ritger-Peppas [3]

Troubleshooting Common Issues

Here are solutions to frequently encountered problems in dissolution enhancement experiments.

Problem Possible Root Cause Recommended Solution

| Low and variable dissolution rate, poor flowability after milling. | Inconsistent Particle Size Distribution (PSD); high surface energy leading to agglomeration [1]. | - Optimize milling technology (e.g., use Spiral Jet Mill for high-potency APIs for a finer PSD) [1].

  • Implement post-milling conditioning (controlled temperature/humidity) to stabilize the material [1]. | | Poor dissolution despite using solid dispersions. | Drug crystallization within the dispersion during storage; inadequate polymer selection. | - Select polymers that inhibit crystallization (e.g., HPMCAS showed good stability in one study [2]).
  • Conduct stability studies under accelerated conditions (elevated temperature/humidity). | | Capsule shells are too brittle or too soft. | Suboptimal polymer ratio or plasticizer concentration [4]. | - Adjust the κ-CRG to HPMC ratio. A 1:3 ratio was found to be too thick and soft, while 1:1 was brittle [4].
  • Optimize the concentration of plasticizer (sorbitol). | | Capsule disintegration is too fast or too slow. | Formulation not tailored for the target release pH [3]. | - Reformulate the polymer blend based on the target pH. The κ-CRG-HPMC shells disintegrated faster at pH 6.8 [3]. |

Experimental Workflow for Strategy Selection

To help visualize the decision-making process, the following diagram outlines a high-level workflow for selecting a dissolution enhancement strategy.

Start Start: Need to enhance This compound Dissolution Strategy Select Enhancement Strategy Start->Strategy A1 Particle Size Reduction Strategy->A1 A2 Solid Dispersion Strategy->A2 A3 Novel Capsule System Strategy->A3 B1 Monitor PSD & Flowability A1->B1 High Surface Area B2 Select Polymer & Ratio A2->B2 Molecular Dispersion B3 Optimize Polymer Blend A3->B3 pH-Dependent Release Outcome1 Improved Dissolution Rate B1->Outcome1 Mitigate Agglomeration Outcome2 Enhanced Supersaturation B2->Outcome2 Prevent Crystallization Outcome3 Targeted Drug Release B3->Outcome3 Control Release Kinetics

References

salicylamide solvent selection for crystallization

Author: Smolecule Technical Support Team. Date: February 2026

Solvent Performance & Selection

This table summarizes the solubility of salicylamide in various neat solvents at 298.15 K, which is a primary consideration for crystallization [1].

Solvent Name Solvent Type Solubility (mole fraction) Key Characteristics & Notes
4-Formylomorpholine (4FM) Dipolar aprotic ~0.06 (est. from graph) Identified as an effective, greener alternative to DMSO/DMF [1].
Dimethyl Sulfoxide (DMSO) Dipolar aprotic 0.060 High solubilizing power; common pharmaceutical solvent [1].
N,N-Dimethylformamide (DMF) Dipolar aprotic 0.055 High solubilizing power; common pharmaceutical solvent [1].
Acetonitrile Dipolar aprotic 0.016 Moderate solubility [1].
Acetone Dipolar aprotic 0.014 Used in crystal growth studies; produces rectangular plate crystals [2].
Methanol Polar protic 0.011 Used in crystal growth studies; produces rectangular plate crystals [2].
Ethyl Acetate Polar aprotic 0.007 Produces irregular hexagonal plates due to solvent adsorption on specific crystal faces [2].
Ethanol Polar protic 0.005 Low solubility [1].
1-Propanol Polar protic 0.003 Low solubility [1].
Water Polar protic < 0.001 Very low solubility; often used as an anti-solvent [1].

For binary aqueous mixtures, a notable synergistic effect occurs. The solubility of this compound in water-4FM mixtures can be higher than in either pure solvent, peaking around a 0.6 mole fraction of 4FM [1]. This behavior makes such mixtures excellent candidates for solvent/anti-solvent crystallization.

Solvent Selection Workflow

The process of selecting and optimizing a solvent for crystallization can be guided by the following workflow, which integrates computational and experimental approaches [1]:

G Start Define Crystallization Goal A Computational Screening (COSMO-RS etc.) Start->A B Select Promising Solvents & Binary Mixtures A->B C Experimental Validation (Solubility Measurement) B->C D Crystallization Trials (e.g., Cooling, Anti-solvent) C->D E Analyze Solid Form & Crystal Habit (PXRD, DSC, Microscopy) D->E F Optimize Process Parameters E->F If results unsatisfactory G Robust Crystallization Process E->G If goals are met F->C

Troubleshooting Common Crystal Habit Issues

Issue: Unexpected or Irregular Crystal Shape

  • Problem: Crystals grown in ethyl acetate form irregular hexagonal plates, unlike the rectangular plates obtained from acetone, acetonitrile, or methanol [2].
  • Root Cause: The change in habit is caused by the differential adsorption of solvent molecules. Ethyl acetate adsorbs more strongly onto certain crystal faces (like the {001} and {011} facets), stunting their growth and changing the final crystal shape [2].
  • Solution:
    • Characterize the Solid: Use Powder X-ray Diffraction (PXRD) to confirm it is the correct polymorph and not a new solid form [2].
    • Index the Faces: Use a combination of interfacial angle measurements and preferred orientation P-XRD to accurately identify the crystal faces present [2].
    • Switch Solvents: If a particular habit is desired, select a solvent from the table above that yields the expected morphology, such as acetone or methanol [2].

Methodology Highlights

  • Computational Screening: Using methods like COSMO-RS to predict solubility and solute-solvent affinity from the molecular structure is an efficient first step for rational solvent selection [1].
  • Droplet Evaporative Crystallization (DEC): This is a fast and efficient technique useful for initial cocrystal screening when trying to improve API properties [3].
  • Co-crystallization: this compound has a high propensity to form cocrystals with aromatic carboxylic acids (e.g., aspirin, salicylic acid). This is a viable strategy to alter and improve physicochemical properties like solubility and stability [3].

References

Key Physicochemical Properties & pH-Dependent Behavior

Author: Smolecule Technical Support Team. Date: February 2026

Salicylamide is a weak acid with a pKa of 8.2. Its solubility and partition coefficient are highly influenced by the pH of its environment [1] [2]. The table below summarizes its core properties:

Property Specification / Value Reference / Source
Chemical Name This compound [3]
Molecular Formula C7H7NO2 [3]
Molecular Weight 137.14 g/mol [3]
pKa 8.2 [1] [2]
Melting Point 140-144 °C (literature range); 168-170 °C (alternative source) [3] [4]
Water Solubility <0.1 g/100 mL at 20°C [3]
Appearance White or off-white, odorless crystalline powder [3] [4]

The following diagram illustrates the core relationship between pH and the stability of this compound in solution, which is central to the troubleshooting issues that follow.

G pH pH Ionized Ionized Form (Anion) pH->Ionized pH > pKa (Alkaline) Unionized Unionized Form pH->Unionized pH < pKa (Acidic) HighSolubility High Solubility in Water Ionized->HighSolubility LowSolubility Low Solubility in Water Unionized->LowSolubility OptimalAbsorption Favorable for Absorption (Optimal log P) Unionized->OptimalAbsorption

Frequently Asked Questions & Troubleshooting

Here are solutions to common challenges encountered when working with this compound.

Why does my this compound solution become cloudy or precipitate when stored?

This is a classic sign of pH-dependent solubility. This compound exists in an equilibrium between unionized and ionized forms, governed by the environment's pH [1].

  • Cause: The solution pH is likely below or near the pKa (8.2), favoring the unionized form, which has very low water solubility.
  • Solution: Maintain the solution at a pH where the ionized form dominates. Research shows stable solutions can be formed at pH 9 [3]. However, note that at very high pH (e.g., pH 11), solubility may decrease again, potentially due to hydrolysis [1] [2].
How does pH affect the absorption of this compound?

Absorption is a balance between solubility and membrane permeability.

  • Cause: The unionized form of a drug, while less soluble, has higher lipophilicity and can cross biological membranes more easily.
  • Solution: The partition coefficient (log P) is highest at lower pH. A study found that at pH 6, this compound is 99.37% unionized, with a log P of 1.04, which is considered optimal for absorption [2]. Formulation strategies should aim for a pH that ensures enough dissolution while maintaining a fraction of the drug in its unionized state for permeability.
What are the best co-solvents for this compound?

While this compound is poorly soluble in water, it is soluble in several organic solvents.

  • Solution: The compound is known to be soluble in alcohol, ether, and chloroform [4]. Recent research into green solvents has also identified that aqueous binary mixtures with aprotic solvents like DMSO, DMF, and 4-formylomorpholine (4FM) are highly effective. Notably, a synergistic effect was observed in aqueous-4FM mixtures, leading to the highest solubility at a 0.6 mole fraction of 4FM [5].

Experimental Protocols for Pre-formulation Studies

Here are detailed methodologies for key experiments to characterize this compound's behavior.

Determining Solubility in Various pH Buffer Solutions

This protocol helps map the solubility profile of this compound [1] [2].

  • Buffer Preparation: Prepare a series of 0.02 M buffer solutions covering a pH range of 2 to 11. Adjust the ionic strength to 0.2 for all solutions to ensure consistency.
  • Equilibration: Add an excess amount of this compound to each buffer solution. Equilibrate the suspensions in a water bath shaker at 37 ± 0.5 °C for at least 7 hours to ensure saturation is reached.
  • Sampling & Analysis: After equilibration, filter the solutions through a membrane filter. Dilute the filtrates appropriately.
  • Quantification: Determine the this compound concentration in each sample using a UV spectrophotometer at the predetermined maximum wavelength for the specific pH.
Determining the Partition Coefficient (log P)

This experiment measures the lipophilicity, which predicts membrane permeability [1] [2].

  • System Setup: Pre-saturate n-octanol and a pH-buffered aqueous phase (e.g., pH 6 for absorption studies) with each other to prevent volume shifts.
  • Partitioning: Dissolve this compound in the pre-saturated n-octanol. Mix this with the pre-saturated aqueous buffer in a separating funnel. Shake vigorously for a set time, then allow the phases to separate completely.
  • Concentration Measurement: Determine the concentration of this compound in both the octanol and aqueous phases using a validated method like HPLC or UV spectrophotometry.
  • Calculation: Calculate the partition coefficient using the formula: Log P = log10 (Concentration_in_Octanol / Concentration_in_Aqueous).

Key Considerations for Formulation Development

  • Stability vs. Absorption: You must balance the need for a stable, soluble formulation (favored at higher pH) with the need for good oral or topical absorption (favored at a pH where a significant fraction is unionized) [3] [2].
  • Analytical Method: A robust RP-HPLC method using a C18 column has been developed for the simultaneous determination of this compound and related compounds, which is crucial for stability-indicating assays [6].
  • Safety and Handling: this compound is generally stable but sensitive to prolonged exposure to light and moisture. Store in a cool, dry place, tightly sealed, and use appropriate personal protective equipment (PPE) when handling the powder [3] [4].

References

salicylamide cluster size control in solution

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Prenucleation Clusters

Before troubleshooting, it's helpful to understand what you are trying to control. Prenucleation clusters are early-stage, solute-rich molecular assemblies that form in a solution before the appearance of a new, stable solid phase [1]. They are not necessarily crystalline initially and can be disordered, liquid-like materials [1]. Controlling their size and behavior is a fundamental strategy for influencing the subsequent nucleation and the final crystal properties [1] [2].

Troubleshooting Guide: Salicylamide Cluster Size Control

Issue Probable Cause Recommended Solution Key Experimental Parameters to Monitor
Difficulty inducing nucleation; requires high supersaturation [1]. Solvent with strong solute-solvent interactions (e.g., Methanol), leading to small cluster sizes [1]. Switch to a weaker interacting solvent like Ethyl Acetate to promote larger clusters and ease nucleation [1]. Cluster size (via PCS); Supersaturation level at nucleation onset [1] [2].
Rapid, uncontrolled nucleation; obtaining small product crystals. Solvent with weak solute-solvent interactions (e.g., Ethyl Acetate) or excessive supersaturation, leading to large clusters and fast nucleation [1]. Use a stronger solvent (e.g., Methanol) or lower the degree of supersaturation (C/C_sat) to reduce cluster size and slow nucleation [1] [2]. Nucleation induction time; Metastable Zone Width (MZW) [2].
Inconsistent cluster sizes and nucleation behavior between identical experiments [2]. Stochastic nature of primary nucleation; slight, uncontrolled variations in experimental conditions [2]. Standardize and document all procedures. Conduct a high number of replicates (dozens to hundreds) to establish a reliable statistical baseline for your specific setup [2]. Onset nucleation temperature; Cluster size distribution over time [1] [2].
Cluster size changes over time after solution preparation. Normal progression; clusters grow steadily with time, a key factor often overlooked [1]. Control and document the solution "aging" time. For consistent results, perform experiments at a fixed, specified time after solution preparation (e.g., 24 hours) [1]. Cluster size (via PCS) at regular intervals over at least 72 hours [1].

Experimental Protocol: Tracking Cluster Size via Photon Correlation Spectroscopy (PCS)

This is a summarized methodology based on a 2024 research study [1]. You can adapt it for your laboratory setup.

Objective: To monitor the evolution of this compound prenucleation cluster size in different organic solvents over time.

Materials:

  • Solute: this compound (≥99% purity) [1].
  • Solvents: Ethyl Acetate, Methanol, Acetonitrile (high purity, filtered through 0.2 µm PTFE filter before use) [1].
  • Equipment: Photon Correlation Spectroscopy instrument (e.g., Malvern Zetasizer ZSP Nano), controlled temperature water bath (e.g., 298 K ± 0.1 K), analytical balance, syringes, 0.1 µm PTFE filters [1].

Workflow: The diagram below outlines the key stages of the experimental protocol.

workflow Start Prepare Stock Solution A Heat & Stir (5°C above saturation for 24 h) Start->A B Filter & Aliquot (0.1 µm PTFE filter) A->B C Condition Samples (Hold at 298 K without stirring) B->C D PCS Measurement (Every 3 h for 72 h) C->D E Data Analysis (Cluster size vs. Time/Concentration) D->E

Procedure:

  • Solution Preparation: Prepare a series of stock solutions with concentrations ranging from undersaturated to supersaturated. The exact range will depend on the solvent's solubility (e.g., 0.591 to 0.893 mol/L in Ethyl Acetate) [1].
  • Dissolution: Heat and stir the solutions at least 5°C above their saturation temperature for 24 hours to ensure complete dissolution [1].
  • Sample Preparation: Extract aliquots of the warm solution using a preheated syringe and filter them directly into a clean, heated measurement vial through a 0.1 µm PTFE filter [1]. This step is critical for removing dust and seeds that can trigger secondary nucleation.
  • Temperature Equilibration: Place the vials in a temperature-controlled water bath or holder set to your measurement temperature (e.g., 298 K). Do not stir the samples during the aging and measurement period [1].
  • PCS Measurement: At predetermined time intervals (e.g., every 3 hours for 72 hours), extract a sample from the vial using a syringe, filter it through a 0.1 µm filter directly into the PCS cuvette, and immediately measure the solvodynamic diameter (cluster size) [1]. Ensure the cuvette temperature is maintained at 298 K.

Core Reference Data: Solvent Effects on this compound Clustering

The following table consolidates key quantitative findings from recent research to serve as a benchmark for your experiments [1].

Solvent Solute-Solvent Interaction Strength (Relative) Prenucleation Cluster Size (at equal Supersaturation) Nucleation Propensity (Relative Ease)
Ethyl Acetate Weakest Largest Highest (Lowest driving force required)
Acetonitrile Intermediate Intermediate Intermediate
Methanol Strongest Smallest Lowest (Highest driving force required)

Frequently Asked Questions (FAQs)

Q1: Why is solvent choice so critical for controlling this compound crystallization? The solvent directly determines the strength of the solute-solvent interactions. Weaker interactions (as in Ethyl Acetate) allow solute molecules to more easily self-associate, forming larger prenucleation clusters. These larger clusters, in turn, lower the energy barrier for nucleation, making crystallization easier. Stronger solvents (like Methanol) keep molecules more separated, resulting in smaller clusters and a higher energy barrier for nucleation [1].

Q2: My solution is supersaturated, but no crystals are forming. What could be wrong? This is a common observation related to the metastable zone. Nucleation is a stochastic (random) process, and there can be a significant lag time between achieving supersaturation and the formation of a detectable critical nucleus [2]. Ensure your solution is free of seeds by using proper filtration. Also, consider that your solvent might be too strong (e.g., Methanol), making nucleation difficult; you may need to increase supersaturation further or switch solvents [1]. Finally, be patient and allow time for clusters to evolve, as their size increases steadily over several days [1].

Q3: Besides PCS, what other techniques can I use to study these clusters? The search results mention several powerful techniques:

  • IR Spectroscopy: Can be used to investigate and quantify the weakening of solute-solvent interactions [1].
  • Molecular Dynamics (MD) Simulations: Provides atomic-scale insights into the mechanism of cluster formation and solvent-solute interactions [1].
  • Metastable Zone Width (MZW) Measurements: While not a direct cluster measurement, the MZW is a practical, bulk indicator of nucleation behavior that is influenced by cluster dynamics [2].

References

HPLC Method for Salicylamide: A Foundation for Validation

Author: Smolecule Technical Support Team. Date: February 2026

Before addressing specific challenges, having a robust analytical method is crucial. The following High-Performance Liquid Chromatography (HPLC) method, adapted from pharmacopoeial standards for related compounds, provides a solid foundation for separating and quantifying Salicylamide and its potential impurities, such as Salicylic Acid [1] [2].

Standard Experimental Protocol:

  • Chromatographic Conditions:

    • Column: Waters Symmetry C18 (250 mm × 4.6 mm, 5 µm) [1] [2].
    • Mobile Phase: A mixture of buffer, acetonitrile, and purified water in a ratio of 40:60 (v/v) with an apparent pH adjusted to 3.2 [1]. Alternatively, a mixture of orthophosphoric acid, acetonitrile, and water (2:400:600 V/V/V) can be used [2].
    • Detection: UV detection at a wavelength of 245 nm [1] or 237 nm [2].
    • Flow Rate: 1.0 ml/min (isocratic) [2].
    • Injection Volume: 10 µL [2].
    • Run Time: Approximately 50 minutes [2].
  • System Suitability Solution (SSS):

    • This solution contains both this compound and its key impurity, Salicylic Acid. A critical system suitability requirement is that the resolution between the this compound and Salicylic acid peaks should be a minimum of 2.0 [2].

The workflow below outlines the key parameters you must validate to ensure this method is reliable and fit for its purpose.

G HPLC Method Validation Workflow Start Start Method Validation Specificity Specificity Test Start->Specificity Linearity Linearity & Range Specificity->Linearity Ensure peak purity Precision Precision Test Linearity->Precision Establish calibration Accuracy Accuracy Test Precision->Accuracy Verify method repeatability LOQ LOQ/LOD Determination Accuracy->LOQ Confirm recovery at specification Robustness Robustness Test LOQ->Robustness Define lowest quantifiable level End Method Validated Robustness->End Assess method reliability

Troubleshooting FAQs for this compound Method Validation

Here are answers to common challenges, presented in a question-and-answer format.

Challenge & Question Root Cause & Potential Solutions Key Parameters & Acceptance Criteria

| Specificity & Resolution

How to achieve baseline separation between this compound and Salicylic Acid? | Root Cause: Inadequate chromatographic separation leads to overlapping peaks, making accurate quantification impossible [3].

Solutions: • Adjust the mobile phase ratio (acetonitrile to water) or pH [1]. • Use a column with a different C18 ligand or particle size. • Optimize the column temperature. | Parameter: Resolution (Rs). Acceptance Criteria: Rs ≥ 2.0 between this compound and Salicylic Acid [2]. | | Precision & Reproducibility

Why is high %RSD observed in peak areas for replicate injections? | Root Cause: Inconsistent instrument performance, sample preparation errors, or a non-robust method [4].

Solutions: • Ensure mobile phase is freshly prepared and degassed. • Verify autosampler and pump functionality. • Standardize sample preparation steps (e.g., sonication time, filtration). | Parameter: Relative Standard Deviation (%RSD). Acceptance Criteria: %RSD < 1.0% for peak areas of this compound and its impurities from multiple injections [1]. | | Linearity & Range

The calibration curve for Salicylic Acid impurity is not linear. | Root Cause: The chosen concentration range is too wide, or there is detector saturation at high concentrations.

Solutions: • Prepare standard solutions at 6 concentration levels [2]. • Ensure the range covers from the Quantitation Limit (QL) to at least 120% of the specification limit [2]. | Parameter: Correlation Coefficient (r²). Acceptance Criteria: r² ≥ 0.99 [1]. | | Accuracy / Recovery

Recovery of Salicylic Acid from spiked samples is inconsistent. | Root Cause: Loss of analyte during sample preparation (e.g., filtration, extraction) or interference from the sample matrix (excipients in a tablet formulation) [3].

Solutions: • Test different filtration membranes (nylon 0.45 µm is commonly used) [2]. • Optimize the extraction solvent and duration. | Parameter: % Recovery. Acceptance Criteria: Recovery should be within 99.0% - 101.0%, or as justified by the method capability [1]. |

When you encounter a method failure, the following decision tree can help you systematically diagnose the problem.

G Troubleshooting Common Validation Failures Start Validation Failure Q1 Specificity Issue? (Peak co-elution) Start->Q1 Q2 Precision Issue? (High %RSD) Start->Q2 Q3 Accuracy Issue? (Low recovery) Start->Q3 A1 Optimize mobile phase pH or composition. Consider new column. Q1->A1 Yes A2 Check instrument performance & standardize sample prep steps. Q2->A2 Yes A3 Verify sample prep: Filtration, extraction, and matrix effects. Q3->A3 Yes

Proactive Practices for Robust Method Validation

To prevent challenges, adopt these proactive strategies rooted in regulatory guidelines:

  • Set Scientifically Justified Acceptance Criteria: Avoid using generic criteria from an SOP without assessment. Base your criteria, such as for resolution or recovery, on data from method development and the method's known capability [3].
  • Investigate All Potential Interferences: Conduct a thorough review of your sample matrix. For a tablet formulation, this includes all excipients (e.g., talc, starch, cellulose). Also, consider interference from solvents, buffers, and other reagents used in the sample preparation [3].
  • Prove Method Stability-Indicating Power: If the method will be used for stability studies, you must demonstrate that it can accurately quantify the active ingredient and degradation products. This typically involves forced degradation studies (stressing the sample with acid, base, oxidation, heat, and light) to create degradants and show the method can separate them [3].

References

Understanding Salicylamide's Prenucleation Clustering

Author: Smolecule Technical Support Team. Date: February 2026

Recent research indicates that maintaining supersaturation of salicylamide is closely linked to managing its prenucleation molecular clusters. The size and growth of these clusters in solution directly influence when and how nucleation (the unwanted loss of supersaturation) occurs [1].

The key finding is that the choice of solvent is critical. The following table summarizes how this compound behaves in different solvents, based on experimental data [1]:

Solvent Relative Cluster Size at Equal Supersaturation Solute-Solvent Interaction Nucleation Propensity
Ethyl Acetate Largest Weakest Highest (Easiest to nucleate)
Acetonitrile Medium Medium Medium
Methanol Smallest Strongest Lowest (Hardest to nucleate)

In simpler terms, weaker solvents like ethyl acetate allow larger clusters to form, making nucleation happen more easily and making supersaturation harder to maintain. Conversely, stronger solvents like methanol result in smaller clusters and more stable supersaturated solutions [1].

Experimental Protocol for Cluster Analysis

The methodology below, derived from current research, can be used to monitor this compound clustering in solution—a key to understanding supersaturation stability [1].

G Start Prepare Stock Solutions A Heat & Stir (5°C above saturation temp, 24h, 400 rpm) Start->A B Filter Solution (0.1/0.2 µm PTFE filter) A->B C Aliquot into Vials (Maintain at 298 K) B->C D Measure Cluster Size (Photon Correlation Spectroscopy) C->D E Monitor Over Time (Every 3h for 72h) D->E

Materials & Procedure [1]:

  • Materials: this compound (≥99% purity), solvents (Methanol, Ethyl Acetate, Acetonitrile), glass vials, magnetic stirrer, temperature-controlled water bath, 0.1 µm and 0.2 µm PTFE filters.
  • Solution Preparation: Prepare stock solutions in sealed 250 mL glass bottles. Keep them at 5°C above their saturation temperature for 24 hours with stirring at 400 rpm to ensure complete dissolution.
  • Sample Preparation: Extract aliquots and filter through a preheated 0.1 µm PTFE filter into clean, heated vials. Maintain samples at a constant measurement temperature (e.g., 298 K) without stirring.
  • Data Collection: Use Photon Correlation Spectroscopy (PCS)
  • Supporting Analysis: IR Spectroscopy and Molecular Dynamics (MD) Simulations can be used to understand the weakening of solute-solvent interactions that permit the growth of larger clusters [1].

Troubleshooting FAQs

Q1: My this compound solutions consistently nucleate prematurely. How can I improve supersaturation stability?

  • Probable Cause: The solvent is too weak, allowing prenucleation clusters to grow too large [1].
  • Solution: Switch to a solvent with stronger solute-solvent interactions. Experimental data suggests methanol helps maintain smaller clusters and delays nucleation compared to ethyl acetate or acetonitrile [1].

Q2: How does solvent choice technically influence this compound supersaturation?

  • The Mechanism: The stability of a supersaturated solution is governed by the balance between solute-solute interactions (which drive nucleation) and solute-solvent interactions (which stabilize the solution). In solvents like methanol, strong interactions with this compound molecules disrupt their self-assembly into large clusters, thereby increasing the energy barrier for nucleation and helping to maintain the supersaturated state [1].

Key Relationships in Solvent-Based Supersaturation

The diagram below visualizes the logical relationship between solvent choice, molecular clustering, and the resulting experimental outcome.

G Solvent Solvent Choice Interaction Solute-Solvent Interaction Strength Solvent->Interaction Cluster Prenucleation Cluster Size Interaction->Cluster Stronger = Smaller Outcome Nucleation Propensity (Supersaturation Loss) Cluster->Outcome Larger = Higher

Key Technical Considerations

Based on the research, here are the core principles to guide your experimentation:

  • Monitor Clusters to Predict Stability: The growth of prenucleation clusters over time is a direct indicator of a solution's movement toward nucleation. Techniques like PCS are valuable for this [1].
  • Prioritize "Strong" Solvents: For maintaining supersaturation, the primary strategy is to select a solvent that forms strong interactions with this compound. This suppresses the growth of large, nucleation-prone clusters [1].
  • Supersaturation is Relative: The degree of supersaturation (concentration/solubility) is a more critical parameter than the absolute concentration. Cluster size and nucleation propensity correlate strongly with this relative measure [1].

References

salicylamide solute-solvent interaction optimization

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Salicylamide: Properties & Challenges

This compound is an analgesic and antipyretic agent with a core solubility challenge: it undergoes extensive first-pass metabolism, leading to low systemic availability of the active compound [1]. Its key chemical properties are summarized below.

Property Description
IUPAC Name 2-hydroxybenzamide [2]
Molecular Formula C₇H₇NO₂ [2]
Molecular Weight 137.14 g/mol [2]
SMILES C1=CC=C(C(=C1)C(=O)N)O [2]
First-Pass Metabolism Rapidly and almost completely metabolized to inactive glucuronide and sulfate conjugates during absorption [1].

A major issue is its low and dose-dependent bioavailability. At single doses up to 1 gram, this compound is almost entirely metabolized before it reaches systemic circulation. Doses high enough to achieve therapeutic plasma levels (e.g., 6-24 g/day reported in some studies) have unconfirmed safety [1]. This makes solubility enhancement not just a formulation challenge but a clinical necessity.

Solubility Enhancement Technologies

For poorly soluble, highly permeable (BCS Class II) drugs like this compound, the rate-limiting step for absorption is dissolution in gastrointestinal fluids [3] [4]. The following table compares key technologies to address this.

Technology Mechanism of Action Advantages Drawbacks & Considerations
Nanosuspensions [3] Increases surface area via particle size reduction to enhance dissolution rate. High payload (drug concentration); low excipient concentration. Physical instability (Ostwald ripening, agglomeration).
Lipid-Based Systems (e.g., SEDDS) [3] Presents the drug in a pre-dissolved state, forming an emulsion in the GI tract. Avoids dissolution step; can enhance lymphatic transport. Potential low payload; excipients may cause degradation; poor palatability.
Cyclodextrin Complexes [3] Hydrophilic outer shell and lipophilic inner cavity shields drug from aqueous media. Targeted solubility enhancement; stable against precipitation. Low payload (typically <5%); can be high-cost; limited for high-dose toxicity studies.
Solid Dispersions (Amorphous) [3] Uses high-energy solid forms to generate supersaturation. Can be formulated into suspensions; high potential for solubility increase. Physical and chemical stability risks during storage.
Particle Size Reduction (Micronization) [4] Increases surface area to volume ratio to improve dissolution rate. Well-established technique. Does not increase equilibrium solubility; not suitable for very high-dose drugs.
Salt Formation [4] Alters the crystal form to a salt with higher intrinsic solubility. Can significantly improve solubility and dissolution. Dependent on the drug's ionizable groups.

The following diagram illustrates a logical workflow for selecting a solubility enhancement strategy based on drug properties and development goals.

Start Start: Assess Drug Properties Goal Define Development Goal Start->Goal HighDose Is the intended dose high? Goal->HighDose LipidSol Is the drug soluble in lipids? HighDose->LipidSol No NS Technology: Nanosuspension HighDose->NS Yes Stability Is chemical/physical stability a major concern? ASD Technology: Amorphous Solid Dispersion Stability->ASD No PayloadOK Is a low payload acceptable? LipidSol->PayloadOK No LBD Technology: Lipid-Based System LipidSol->LBD Yes PayloadOK->Stability No CD Technology: Cyclodextrin Complex PayloadOK->CD Yes

Troubleshooting FAQs & Experimental Guidance

Q1: How can I accurately measure the thermodynamic solubility of a compound like this compound?

A1: The thermodynamic solubility assay determines the maximum amount of a compound that can dissolve at equilibrium [5]. Here is a generalized protocol:

  • Sample Preparation: Accurately weigh 1 mg of compound into a 1.5 mL glass vial. Add 1 mL of solvent (e.g., 0.1 M phosphate buffer, pH 7.4).
  • Equilibration: Incubate the vials in a thermomixer at a controlled temperature (e.g., 21°C) and 700 rpm for 24 hours to reach equilibrium.
  • Separation: Separate the supernatant from undissolved solid via a two-step centrifugation process.
  • Analysis: Dilute a portion of the clear supernatant (e.g., 5 µL into 495 µL of 30% methanol/70% water). Quantify the concentration using analytical methods like LC-MS/MS with a standard curve [5].

Q2: Our formulation shows promising in-vitro solubility but poor in-vivo performance. What could be the cause?

A2: For this compound, this is a common issue often linked to its pharmacokinetics.

  • Extensive First-Pass Metabolism: Even if solubility is optimized, this compound is rapidly inactivated in the liver and gut mucosa during absorption [1]. Formulation strategies that enhance solubility may not overcome this metabolic hurdle without significantly increasing the dose.
  • Precipitation upon Dilution: Formulations using lipids, cosolvents, or polymers can generate supersaturation. If the supersaturated state is not maintained long enough for absorption, the drug may precipitate in the GI tract [3]. Consider adding precipitation inhibitors to your formulation.

Q3: What are the critical stability concerns when working with nanosuspensions?

A3: The high surface energy of nanoparticles drives physical instability.

  • Ostwald Ripening: The phenomenon where smaller particles dissolve and re-deposit onto larger particles, leading to crystal growth over time. This is exacerbated by a wide particle size distribution [3].
  • Agglomeration/Aggregation: Nanoparticles can clump together to reduce their surface energy, counteracting the benefits of size reduction.
  • Mitigation Strategy: The identification of an effective excipient mix (e.g., stabilizers, surfactants like sodium lauryl sulfate, or polymers like polyvinylpyrrolidone) is critical to prevent particle growth and agglomeration during storage [3].

Key Takeaways for Formulation Scientists

  • Focus on Bioavailability, Not Just Solubility: With this compound, the primary challenge is extensive first-pass metabolism [1]. Successful formulation must deliver a sufficient quantity of the dissolved drug to the absorption site rapidly enough to saturate metabolic pathways.
  • Select Technologies Strategically: Let the drug's properties (dose, lipid solubility, stability) and development phase guide your choice. The workflow diagram provides a logical starting point for this decision [3].
  • Prioritize Physical Stability: For metastable systems like nanosuspensions and amorphous solid dispersions, long-term physical stability is as important as initial solubility enhancement. Excipient selection is key to preventing crystallization and precipitation [3] [4].

References

Salicylamide Derivatives vs. Niclosamide: Antiviral Profile at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the experimental antiviral data for niclosamide and other salicylamide derivatives, highlighting their potency across different virus families.

Virus Agent Experimental Model Reported Potency (EC₅₀ / IC₅₀) Key Findings / Proposed Mechanism
SARS-CoV-2 Niclosamide Vero E6 cells 0.28 μM [1] Inhibits viral replication; blocks spike-induced syncytia by inhibiting TMEM16F [1].
Nitazoxanide/Tizoxanide Cell-based assays ~3 μM [1] Broad anti-coronavirus activity [1].
MERS-CoV Niclosamide Cell-based assays Replication reduced by up to 1000-fold at 10 μM [1] [2] Inhibits viral replication; induces autophagy via SKP2 inhibition [1] [2].
SARS-CoV Niclosamide Vero E6 cells < 0.1 μM to 1.56 μM [1] [2] Totally abolishes viral antigen synthesis at 1.56 μM [2].
Human Adenovirus (HAdV) Niclosamide Not specified in results Identified as effective inhibitor [2] Potential as a broad-spectrum antiviral agent [2].
JMX0312 (Derivative) Immunosuppressed Syrian hamster model Potent activity in vitro; reduced viral load and mortality in vivo [3] Shows efficacy similar to cidofovir but with potentially better safety [3].
Zika Virus (ZIKV) Niclosamide Cell-based assays 0.37 μM (IC₅₀) [2] Inhibits infection at a post-entry stage; directly inhibits flavivirus NS2B-NS3 interaction [2].
Dengue Virus (DENV) Niclosamide Huh-7 cells 0.38 μM (DENV-2, EC₅₀) [4] Neutralizes endosomal pH, affecting viral entry, RNA replication, and particle maturation [4].
Hepatitis B Virus (HBV) Novel this compound Derivatives (e.g., Cmpd 50, 56) HepAD38 cells 0.47 - 0.52 μM (IC₅₀) [5] Disrupts HBV core protein expression or capsid formation [5].
Ebola Virus (EBOV) Niclosamide Cell-based screening 1.5 μM (EC₅₀) [2] Identified as a potent inhibitor in screening of FDA-approved drugs [2].
Influenza A Virus This compound Derivatives (Nitazoxanide) Clinical trials Effective in trials against uncomplicated influenza A and B [1] Represents the broad-spectrum potential of the class [1].

Proposed Antiviral Mechanisms of Action

The antiviral effects of this compound derivatives, particularly niclosamide, are linked to multiple mechanisms, many involving disruption of pH-dependent cellular processes crucial for viral lifecycles.

  • Ionophore Activity and Endosomal Neutralization: Niclosamide acts as a protonophore, dissipating pH gradients across intracellular membranes. It neutralizes the acidic environment of endosomes and the trans-Golgi network (TGN) [4] [6]. For viruses like Dengue and Zika, this prevents the low-pH-triggered fusion of the viral envelope with the endosomal membrane, blocking the release of the viral genome into the cytoplasm [4]. In the TGN, this neutralization impairs the maturation of new viral particles by preventing the pH-dependent cleavage of the prM protein by furin, leading to the release of non-infectious, immature virions [4].

  • Inhibition of Viral Enzyme Complexes: Beyond host-targeting, niclosamide can directly target viral proteins. It has been shown to directly inhibit the NS2B-NS3 protease complex of flaviviruses like ZIKV, which is essential for processing the viral polyprotein [2].

  • Host Pathway Modulation: Niclosamide is a multifunctional drug that modulates several host signaling pathways. It can inhibit S-phase kinase-associated protein 2 (SKP2), leading to enhanced autophagy and reduced MERS-CoV replication [1] [2]. It also blocks TMEM16F, a calcium-activated lipid scramblase and chloride channel, thereby inhibiting the syncytia formation induced by the SARS-CoV-2 spike protein [1].

The following diagram illustrates how niclosamide's primary mechanism impacts multiple stages of the viral life cycle, using a flavivirus like Dengue as an example:

G Niclosamide Disrupts Multiple Viral Lifecycle Stages ViralEntry Viral Entry via Endocytosis Endosome Acidic Endosome ViralEntry->Endosome GenomeRelease Viral Genome Release Endosome->GenomeRelease Low-pH triggered membrane fusion Replication Viral Replication & Assembly GenomeRelease->Replication TGN Trans-Golgi Network (TGN) Replication->TGN Immature virion transport VirionMaturation Virion Maturation TGN->VirionMaturation Low-pH dependent prM cleavage ImmatureRelease Release of Non-infectious Immature Virions TGN->ImmatureRelease prM cleavage blocked Release Release of Infectious Virions VirionMaturation->Release Niclosamide Niclosamide Niclosamide->Endosome Neutralizes pH Niclosamide->TGN Neutralizes pH

Key Experimental Protocols from Cited Research

For scientific professionals, understanding the experimental methods used to generate this data is crucial. Here are summaries of key protocols from the search results.

  • In Vitro Antiviral Activity (Cytopathic Effect - CPE) Assay: This common method was used to determine niclosamide's potency against SARS-CoV. In this assay, Vero E6 cells are infected with the virus and then treated with the compound. The inhibition of virus-induced cell death (cytopathic effect) is measured, allowing for the calculation of the half-maximal effective concentration (EC₅₀), which was found to be < 0.1 μM for SARS-CoV [1] [2].

  • Time-of-Addition Assay: This protocol helps pinpoint the stage of the viral life cycle an inhibitor acts upon. In a study on Dengue virus, Huh-7 cells were infected and niclosamide was added at different time points post-infection (e.g., 0, 6, 8, 12 hours). Analysis of progeny virus titers and viral RNA levels revealed that niclosamide inhibits both early (entry/replication) and late (maturation) stages of the DENV life cycle [4].

  • In Vivo Efficacy Model (for HAdV): The in vivo potential of a novel this compound derivative, JMX0312, was evaluated in an immunosuppressed Syrian hamster model of HAdV infection. The compound was administered at a dose of 6.25 mg/kg. Key outcomes measured included reduction in viral load in the liver and blood, animal survival rates, and safety parameters like body weight change. JMX0312 performed similarly to the standard drug cidofovir in reducing viral load [3].

  • Mechanism Studies (Virion Maturation): To investigate how niclosamide affects the late stages of the flavivirus lifecycle, researchers treated infected cells with the drug and then analyzed the released virus particles. Using techniques like western blotting, they demonstrated that virions released from niclosamide-treated cells contained uncleaved prM protein, a hallmark of immature, non-infectious particles. This confirmed that the drug's neutralization of the TGN pH disrupts the crucial maturation step [4].

Clinical and Formulation Development

A significant challenge for niclosamide is its low aqueous solubility and poor oral bioavailability, which has limited its clinical translation despite promising in vitro data [7]. To overcome this, advanced formulations are being actively researched:

  • Nanoformulations: One study developed niclosamide-loaded controlled-release nanospheres (NIC@PLGA-HAs) using a hyaluronic acid-modified poly(lactic-co-glycolic acid) polymer. This formulation significantly enhanced the drug's solubility, stability, and in vivo efficacy against Clostridioides difficile in a gerbil model, demonstrating a viable path forward for improving niclosamide's delivery [7].
  • Inhalation Formulations: To target lung infections like COVID-19, an inhalation formulation of niclosamide was developed and was well-tolerated in healthy volunteers, aiming to achieve higher drug concentrations at the primary site of infection [1].

In contrast, nitazoxanide, another this compound derivative, has a more established clinical profile. It has shown efficacy in clinical trials against various viral infections, including rotavirus and norovirus diarrhea, uncomplicated influenza A and B, and chronic hepatitis B and C [1].

Conclusion and Research Outlook

  • Optimizing the core structure to create new chemical entities with improved potency and selectivity.
  • Developing advanced drug delivery systems to overcome the pharmacokinetic limitations of existing compounds like niclosamide.

References

salicylamide vs aspirin gastrointestinal safety

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Overview: Salicylamide vs. Aspirin

Feature This compound Aspirin (Acetylsalicylic Acid)
Chemical Class Non-acetylated salicylate [1] Acetylated salicylate [2]
Primary GI Safety Profile Minimal mucosal injury; considered essentially non-irritating in animal studies [3]. Significant gastroduodenal mucosal injury and ulceration [1] [3].
Mechanism of Action Does not significantly inhibit mucosal prostaglandin synthesis [1]. Analgesic and antipyretic effects likely through COX enzyme inhibition [4]. Irreversible inhibition of cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis [2] [5].
Effect on Mucosal Prostaglandins No significant change in gastric and duodenal PGF2α and PGE2 content [1]. Reduces mucosal prostaglandin (PGF2α, PGE2) content by >90% [1].
Key Experimental Findings At equivalent serum salicylate levels, causes markedly less damage than aspirin [1]. Dog studies show widespread hemorrhage and ulceration with aspirin, but not with this compound [3]. Directly causes topical damage and systemic prostaglandin inhibition, leading to mucosal injury [1] [5].

Detailed Experimental Data and Protocols

Clinical Study: Salsalate vs. Aspirin

While this study compares salsalate (another non-acetylated salicylate) and aspirin, its findings on the mechanism are highly relevant to understanding why this compound is likely safer than aspirin.

  • Objective: To compare the effects of salsalate and aspirin on gastroduodenal mucosal injury and prostaglandin levels [1].
  • Experimental Protocol:
    • Design: Clinical trial in healthy human volunteers.
    • Groups: Subjects received either salsalate (3.0 g/day), aspirin (3.9 g/day), or a placebo for 7.5 days.
    • Measurements: Serum salicylate concentrations were measured. Endoscopic assessment of mucosal injury was performed 1 hour after the final dose. Mucosal biopsies were taken to measure prostaglandin (PGF2α and PGE2) content.
  • Key Results:
    • Mucosal Injury: Aspirin-treated subjects showed considerable injury in the stomach and duodenum, while salsalate and placebo groups showed only minimal damage.
    • Prostaglandin Levels: Aspirin lowered mucosal prostaglandin content by more than 90%, whereas salsalate produced no significant change.
    • Conclusion: The non-acetylated salicylate (salsalate) caused much less damage than aspirin, likely because it did not inhibit mucosal prostaglandin synthesis [1].
Preclinical Study: this compound vs. Aspirin in Dogs
  • Objective: To study the effects of aspirin, acetaminophen, and this compound on the gastric mucosa [3].
  • Experimental Protocol:
    • Design: Blind controlled experiment in dogs.
    • Intervention: Oral administration of various doses, from a single 5-grain dose up to 30 grains per day for 10 days.
  • Key Results:
    • Aspirin, when given for more than one day, proved "highly irritating." At higher doses, it caused "widespread hemorrhage and ulceration" [3].
    • In contrast, this compound was found to be "essentially nonirritating" [3].
    • The study concluded that this compound merits consideration for patients with GI lesions or those requiring more than occasional analgesic therapy.

Mechanism of Action and Signaling Pathways

The stark difference in GI safety between these two salicylates is explained by their interaction with a key enzymatic pathway.

The Cyclooxygenase (COX) Pathway and GI Toxicity

The following diagram illustrates the common pathway of arachidonic acid metabolism and where aspirin and this compound differ in their actions, leading to their contrasting GI effects.

G Start Cell Membrane Injury/Inflammation PLA2 Phospholipase A2 (PLA2) Start->PLA2 AA Arachidonic Acid PLA2->AA COX Cyclooxygenase (COX-1 & COX-2) AA->COX Prostaglandins Prostaglandins (PGs) (PGE₂, PGF₂α, etc.) COX->Prostaglandins Minimal Change StomachProt • Gastric Mucosal Protection • Bicarbonate Secretion • Mucous Production • Maintains Blood Flow Prostaglandins->StomachProt Inflammation • Pain • Fever • Inflammation Prostaglandins->Inflammation SubgraphOne Physiological Roles of PGs Aspirin Aspirin COXInhib Irreversible COX Inhibition Aspirin->COXInhib  Acetylates COX This compound This compound This compound->COX  Weak/No Inhibition COXInhib->Prostaglandins >90% Reduction

The mechanism can be broken down as follows:

  • Aspirin's Action: Aspirin irreversibly acetylates the COX enzyme [2] [5]. This potently inhibits the production of all downstream prostaglandins. While this reduces pro-inflammatory prostaglandins, it also depletes the prostaglandins (like PGE₂) that are crucial for maintaining gastric mucosal defense by stimulating bicarbonate secretion, mucous production, and mucosal blood flow [2] [6]. The loss of these protective prostaglandins leads to increased susceptibility to acid-induced damage and ulceration.
  • This compound's Action: As a non-acetylated salicylate, this compound does not significantly inhibit mucosal prostaglandin synthesis [1]. Therefore, the protective levels of prostaglandins in the stomach and duodenum are maintained, resulting in far less mucosal injury. Its analgesic and antipyretic effects are thought to occur through other, less GI-damaging mechanisms, potentially via weak, reversible COX inhibition in other tissues or central nervous system effects [4].

Conclusion

References

salicylamide comparative pharmacology NSAIDs

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action: A Deeper Look

The key pharmacological difference lies in how these drugs work at a molecular level.

  • Classical NSAIDs and COX Inhibition: NSAIDs exert their primary therapeutic effects (and many side effects) by blocking the cyclooxygenase (COX) enzymes. There are two main isoforms: COX-1 is constitutively expressed and protects the stomach lining and supports platelet function, while COX-2 is induced during inflammation. Most NSAIDs inhibit both enzymes [1].
    • Aspirin is unique because it irreversibly acetylates COX enzymes [2] [3].
    • Ibuprofen and Naproxen are non-selective and reversibly inhibit both COX-1 and COX-2 [1].
    • COX-2 selective inhibitors (e.g., Celecoxib) were designed to reduce GI side effects by sparing COX-1 [2] [1].

The following diagram illustrates the primary mechanism of NSAIDs, which is largely not shared by salicylamide:

G NSAID Primary Mechanism: COX Enzyme Inhibition CellMembrane Cell Membrane Phospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid Phospholipids->ArachidonicAcid Phospholipase A2 Prostaglandins Pro-inflammatory Prostaglandins (Pain, Fever, Inflammation) ArachidonicAcid->Prostaglandins Conversion via COX Enzyme COX_Enzyme COX Enzyme (COX-1/COX-2) NSAIDs NSAID Binding NSAIDs->COX_Enzyme Inhibits

  • This compound's Divergent Path: this compound has only minor anti-inflammatory activity and is not considered a true NSAID [4]. Its mechanism is not fully understood and appears to be largely independent of COX inhibition [3]. Research indicates that at very high concentrations, this compound can affect other cellular processes, such as causing intracellular acidification, which may indirectly inhibit certain ion channels, but this is not its primary therapeutic mechanism and is likely unrelated to its analgesic effect [5].

Experimental Data and Protocols

For researchers, understanding the experimental evidence behind these mechanisms is crucial.

COX Enzyme Inhibition Assay

This is the standard method to differentiate between this compound and NSAIDs.

  • Objective: To quantify the half-maximal inhibitory concentration (IC₅₀) of a drug against COX-1 and COX-2 enzymes.
  • Protocol Summary:
    • Enzyme Source: Use purified COX-1 (from sheep vesicular gland) and COX-2 (human recombinant) enzymes.
    • Reaction Mixture: Incubate the enzyme with test drug (e.g., this compound, ibuprofen, aspirin) and arachidonic acid substrate.
    • Detection: Measure the production of prostaglandins (e.g., PGE₂) using an enzyme immunoassay (EIA).
    • Data Analysis: Calculate IC₅₀ values from dose-response curves. Expected results would show high IC₅₀ (weak inhibition) for this compound and low IC₅₀ (potent inhibition) for classical NSAIDs [3].
Whole Blood Assay for Functional Selectivity

This ex vivo test assesses a drug's effect on COX function in a more physiological environment.

  • Objective: To determine the selectivity of a drug for COX-1 vs. COX-2 in human blood.
  • Protocol Summary:
    • COX-1 Activity: Incubate heparinized whole blood with test drug. Stimulate with calcium ionophore. Measure serum thromboxane B₂ (TxB₂), a marker of platelet COX-1 activity.
    • COX-2 Activity: Incubate heparinized whole blood with test drug and lipopolysaccharide (LPS) for 24 hours. Measure plasma PGE₂, a marker of monocyte COX-2 activity.
    • Calculation: Determine the IC₅₀ for each pathway. The COX-2/COX-1 IC₅₀ ratio indicates selectivity (a ratio >1 indicates COX-1 selectivity) [1].

Summary of Comparative Pharmacology

The table below synthesizes key experimental and clinical data, highlighting the distinct profile of this compound.

Parameter This compound Aspirin (NSAID) Ibuprofen (NSAID) Naproxen (NSAID)
COX-1 Inhibition Very Weak [3] Irreversible (IC₅₀ ~1–10 µM) [3] Reversible (IC₅₀ ~3–10 µM) [1] Reversible (IC₅₀ ~8–12 µM) [1]
Anti-inflammatory Use No [4] Yes [1] Yes [2] Yes [2]
Antiplatelet Action No [4] Yes (irreversible, – 1 week) [1] Yes (reversible, ~hours) [6] Yes (reversible, ~12 hours) [6]
Primary Risk Profile Lower GI irritation [4] GI bleeding, Reye's syndrome [2] GI ulcers, CV risk (high dose) [2] GI ulcers, CV risk [2]

Research Implications and Potential

For drug development professionals, this compound's value may lie outside the traditional NSAID pathway.

  • Novel Mechanisms: Its weak COX inhibition suggests it may work through undiscovered or poorly characterized pathways, offering potential for new target identification.
  • Derivatives with Enhanced Activity: The This compound core structure is a valuable pharmacophore. Derivatives like niclosamide and nitazoxanide have shown potent, broad-spectrum antiviral activities in preclinical studies, inhibiting viruses such as SARS-CoV-2, MERS-CoV, and influenza [7]. These effects are linked to mechanisms like disrupting viral-induced syncytia formation and modulating host cell autophagy, independent of COX enzymes [7].

References

salicylamide metabolite identification validation

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Metabolite Identification

The table below compares two key analytical techniques used for identifying salicylamide and its metabolites, highlighting their methodologies and applications.

Method Key Technique Metabolites Identified Application / Validation Data
High-Performance Liquid Chromatography (HPLC) [1] Two separate reverse-phase ion-pair assays with UV detection. This compound, its glucuronide, sulfate, and the hydroxylated metabolite gentisamide with its conjugates [1]. Nearly complete recovery (98.6%) of a 1-g oral dose from human urine. Validated in serum, urine, and saliva [1].
Fluorescence Lifetime with Multivariate Calibration [2] Fluorescence decay curves analyzed with Partial Least Squares (PLS) calibration. Simultaneous determination of This compound and its main metabolite, salicylic acid [2]. Resolves mixtures in biological fluids despite highly overlapping fluorescence spectra. Achieves recovery of 95-105% for this compound and 97-107% for salicylic acid [2].

Modern Metabolite Identification (MetID) Workflow

In contemporary drug discovery, MetID is integrated early to guide the design of compounds with better metabolic stability [3]. The standard experimental protocol involves several key stages, from sample preparation to data interpretation:

G Start Sample Preparation A In Vitro Incubation with Human Hepatocytes Start->A B Liquid Chromatography (LC) Separation A->B C High-Resolution Mass Spectrometry (HRMS) B->C D Data Processing with MetID Software (e.g., MassMetaSite) C->D E Structural Elucidation and Reporting D->E

Detailed Experimental Protocol
  • In Vitro Hepatocyte Incubation [3]: Cryopreserved human hepatocytes are thawed and diluted to a concentration of 1 million viable cells/mL. The reaction is started by adding the substrate (e.g., this compound) to a final concentration of 4 μM. Incubation is carried out at 37°C, with samples taken at various time points (e.g., 0, 40, and 120 minutes).
  • Sample Quenching and Preparation [3]: At each time point, a sample is taken and quenched in a cold mixture of acetonitrile and methanol. The stopped plates are centrifuged, and the supernatant is diluted with water before analysis.
  • Instrumentation and Data Processing [3]: The samples are analyzed using Liquid Chromatography coupled to High-Resolution Mass Spectrometry (LC-HRMS). The raw data is processed using specialized software (e.g., MassMetaSite, CompoundDiscoverer) which helps in detecting metabolite peaks and proposing potential structures based on mass shifts and fragmentation patterns.

Key Insights for Validation

  • Distinguish In Vitro vs. In Vivo: Be cautious when extrapolating results. In vitro samples from hepatocytes are "closed systems" where metabolites accumulate based on formation rates. In vivo samples (e.g., from plasma) are "open systems" where metabolite levels are a product of both formation and elimination rates, which can lead to different quantitative and even qualitative profiles [3].
  • Semiquantitation Has Limits: In early discovery, metabolite abundance is often estimated from MS peak areas because synthesized standards are unavailable. However, the ionization efficiency can differ significantly between the parent drug and its metabolites. Therefore, the metabolite with the largest peak area is not always the major one in terms of actual concentration [3].

Knowledge Gaps and Future Research

The search results provided a strong foundation in analytical techniques and modern workflows. However, they contained limited specific data on the formal validation of these metabolite identification methods against regulatory guidelines (e.g., ICH), which you may require.

To fill this gap, I suggest you:

  • Consult Regulatory Guidelines: Directly review documents from the FDA, EMA, and ICH that outline specific requirements for metabolite identification and structural validation.
  • Search for Method Validation Papers: Look for scientific papers that specifically use terms like "validation of LC-MS method for metabolites" or "structural elucidation of human metabolites" in their titles or abstracts.

References

Quantitative Data Summary of Salicylamide Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes core experimental findings for selected salicylamide derivatives, highlighting their potential in Alzheimer's disease (AD) research.

Compound AChE IC₅₀ (μM) Self-induced Aβ1-42 Aggregation Inhibition (% at 20 μM) Cu²⁺-induced Aβ1-42 Aggregation Inhibition (% at 20 μM) ORAC Value (trolox equiv.)
15b 1.07 47.4 63.2 3.41
15h 0.66 53.4 65.6 2.26
15a 0.71 55.7 65.2 2.35
15g 0.82 51.4 63.7 2.12
17b 2.14 48.9 60.1 2.95
Donepezil (reference drug) 0.22 - - -

Key to Activities:

  • AChE IC₅₀: Concentration to inhibit 50% of Acetylcholinesterase activity; lower value indicates higher potency.
  • Aβ1-42 Aggregation Inhibition: Percentage reduction of amyloid-beta peptide aggregation.
  • ORAC Value: Oxygen Radical Absorbance Capacity; higher value indicates greater antioxidant activity.

Experimental Protocols for Key Assays

The quantitative data is derived from standardized experimental models. Here are the methodologies for the key assays cited in the research [1]:

Acetylcholinesterase (AChE) Inhibition Assay
  • Principle: Measures the ability of a compound to inhibit AChE, which breaks down the neurotransmitter acetylcholine.
  • Detailed Protocol:
    • Reaction Mixture: 100 μL of phosphate buffer (pH 8.0), 50 μL of test compound solution (various concentrations), and 50 μL of AChE solution (0.2 U/mL) are combined and incubated for 20 minutes.
    • Substrate Addition: 50 μL of acetylthiocholine iodide (0.2 mM) and 50 μL of DTNB (0.25 mM) are added to start the reaction.
    • Measurement: The formation of the yellow anion from the reaction of thiocholine with DTNB is monitored at 412 nm for 10 minutes.
    • Calculation: IC₅₀ values (concentration causing 50% inhibition) are calculated from the dose-response curves.
Aβ1-42 Aggregation Inhibition Assay
  • Principle: Evaluates the compound's ability to prevent the self-aggregation or metal-induced aggregation of amyloid-beta peptides, a key pathological feature of AD.
  • Detailed Protocol:
    • Sample Preparation: Aβ1-42 peptide (20 μM) is incubated with or without the test compound (20 μM) in a phosphate buffer (pH 7.4). For metal-induced studies, CuCl₂ (25 μM) is added.
    • Incubation: The mixture is incubated at 37°C for 48 hours.
    • Detection: Thioflavin T (ThT, 5 μM) is added, which fluoresces upon binding to amyloid fibrils.
    • Measurement: Fluorescence intensity is measured (excitation 450 nm, emission 485 nm). Percentage inhibition is calculated relative to an Aβ1-42-only control.
Oxygen Radical Absorbance Capacity (ORAC) Assay
  • Principle: Quantifies the antioxidant capability of a compound by measuring its protection of a fluorescent probe from peroxyl radical-induced oxidation.
  • Detailed Protocol:
    • Setup: In a black 96-well plate, 50 μL of test compound (various concentrations) and 150 μL of fluorescein (40 nM) are combined.
    • Reaction Initiation: 50 μL of AAPH (153 mM) is added to generate peroxyl radicals.
    • Kinetic Reading: The fluorescence is measured every 2 minutes for 2 hours (excitation 485 nm, emission 535 nm).
    • Calculation: The area under the fluorescence decay curve (AUC) is calculated. The ORAC value is expressed as Trolox (a standard antioxidant) equivalents based on a standard curve.

Structure-Activity Relationship (SAR) Analysis

The experimental data reveals clear structure-activity relationships that guide rational drug design [1]:

G This compound This compound Core Scaffold Core Scaffold This compound->Core Scaffold provides Alkylbenzylamine Alkylbenzylamine AChE Inhibition AChE Inhibition Alkylbenzylamine->AChE Inhibition enables Metal Chelation\n(Anti-aggregation) Metal Chelation (Anti-aggregation) Core Scaffold->Metal Chelation\n(Anti-aggregation) enables Antioxidant\n& Anti-inflammatory\nProperties Antioxidant & Anti-inflammatory Properties Core Scaffold->Antioxidant\n& Anti-inflammatory\nProperties provides Multi-target\nAction Multi-target Action Metal Chelation\n(Anti-aggregation)->Multi-target\nAction Antioxidant\n& Anti-inflammatory\nProperties->Multi-target\nAction AChE Inhibition->Multi-target\nAction Linker Length Linker Length Optimal Bioactivity Optimal Bioactivity Linker Length->Optimal Bioactivity influences 6 carbons (C6) 6 carbons (C6) Linker Length->6 carbons (C6) e.g. Potent AChE inhibition\n(compounds 15a, 15h) Potent AChE inhibition (compounds 15a, 15h) 6 carbons (C6)->Potent AChE inhibition\n(compounds 15a, 15h) leads to Benzylamine\nSubstituents (R) Benzylamine Substituents (R) Fine-tunes Activity Fine-tunes Activity Benzylamine\nSubstituents (R)->Fine-tunes Activity e.g. Electron-donating groups\n(e.g., -OCH₃) Electron-donating groups (e.g., -OCH₃) Benzylamine\nSubstituents (R)->Electron-donating groups\n(e.g., -OCH₃) can be Enhanced AChE\ninhibition potency Enhanced AChE inhibition potency Electron-donating groups\n(e.g., -OCH₃)->Enhanced AChE\ninhibition potency can enhance Treatment of Complex\nDiseases (e.g., AD) Treatment of Complex Diseases (e.g., AD) Multi-target\nAction->Treatment of Complex\nDiseases (e.g., AD) key for

Figure 1: Key Structure-Activity Relationships in this compound Derivatives

Conclusion and Research Implications

  • For Medicinal Chemists: The SAR insights provide a clear blueprint for the rational design of novel this compound derivatives. Optimizing linker length and benzylamine substituents remains a fruitful avenue for improving potency and selectivity.
  • For Drug Development Professionals: The multifunctional profile of these compounds is a significant advantage for targeting complex diseases like Alzheimer's, where multiple pathological pathways are involved.

References

salicylamide analytical method comparison HPLC vs spectroscopy

Author: Smolecule Technical Support Team. Date: February 2026

Method Comparison at a Glance

The table below summarizes the core characteristics of the key analytical methods for salicylamide based on the search results.

Feature HPLC (Reverse-Phase) UV-Spectrophotometry
Primary Principle Separation based on compound's hydrophobicity between stationary and mobile phases [1] [2]. Measurement of light absorption by the compound at a specific wavelength [3].
Analytical Output Chromatogram (Separation with retention times) [1] [4]. Spectrum (Absorbance vs. Wavelength) [3].
Key Strength High specificity, can analyze multiple compounds simultaneously [1] [2] [5]. Simplicity, rapidity, and lower cost [3].
Detection Sensitivity High (LOQ in the µg/mL range) [1]. Information missing from search results
Applicability Bulk API, tablets, biological fluids (serum, urine), and metabolite studies [1] [2]. Analysis in formulated analgesic tablets [3].
Sample Complexity Tolerates complex matrices (e.g., biological fluids) [2]. Best for simpler, pre-processed samples [3].

Detailed Experimental Protocols

Here is a deeper look into the standard procedures for each method as described in the literature.

HPLC Method Details

A validated Reverse-Phase HPLC (Rp-HPLC) method for simultaneous determination of this compound, salicylic acid, and deferasirox exemplifies a typical protocol [1].

  • Chromatographic Conditions:
    • Column: Waters Symmetry C18 (250 mm × 4.6 mm, 5 µm) [1].
    • Mobile Phase: Buffer and acetonitrile in a ratio of 40:60 (v/v), with apparent pH adjusted to 3.2 [1].
    • Detection: UV detection at a wavelength of 245 nm [1].
    • Flow Rate: 1.0 mL/min is typical, as used in a related salicylic acid method [4].
  • Sample Preparation:
    • For pharmaceutical tablets, about 20 tablets are weighed and finely powdered. A portion equivalent to the dose is dissolved and diluted with an organic solvent like acetonitrile, then filtered before injection [4].
    • For biological fluids (serum, urine, saliva), samples can be prepared by protein precipitation with ethanol containing an internal standard, followed by direct injection or organic extraction for higher sensitivity [2].
  • Validation Data: The described method showed excellent performance [1]:
    • Linearity: Correlation coefficient (r²) ≥ 0.99 over a range of 1–50 µg/mL.
    • Precision: Relative Standard Deviation (RSD) for intra-day and inter-day studies was less than 1.0%.
    • Accuracy: Mean recovery rates were 99.52% for this compound.

The following diagram illustrates the general workflow of an HPLC analysis for this compound:

Start Start Analysis Prep Sample Preparation (Dissolution, Filtration) Start->Prep Inject Inject into HPLC System Prep->Inject Sep Compounds Separated in Chromatographic Column Inject->Sep Detect UV Detection (typically 245 nm) Sep->Detect Data Data Analysis (Peak Area/Retention Time) Detect->Data End Quantitative Result Data->End

Spectrophotometry Method Details

A research article describes the use of a rapid spectrophotometric method for determining this compound in analgesic tablets [3].

  • General Principle: The method relies on measuring the absorbance of the this compound molecule in a solution at its characteristic ultraviolet (UV) wavelength.
  • Procedure:
    • A representative sample of powdered tablets is dissolved in a suitable solvent.
    • The solution is filtered and diluted to an appropriate concentration.
    • The absorbance of the solution is measured using a UV-spectrophotometer.
  • Key Consideration: The method's accuracy can be compromised in the presence of other absorbing compounds, as it lacks a separation step [3].

Key Insights for Method Selection

  • Choose HPLC for Specificity and Complex Mixtures. HPLC is unequivocally more powerful when analyzing this compound in the presence of other ingredients, degradation products (like salicylic acid), or metabolites [1] [2]. Its ability to resolve multiple compounds simultaneously prevents interference and guarantees accurate results.
  • Choose HPLC for Regulated Environments. The robust validation data (precision, accuracy, linearity) that HPLC methods generate make them the standard for quality control in pharmaceutical manufacturing and for bioanalytical studies, as they comply with ICH guidelines [1] [4].
  • Consider Spectrophotometry for Rapid, Cost-Effective Checks. If the sample matrix is simple (like a single-component tablet) and the highest level of specificity is not required, spectrophotometry offers a fast and inexpensive alternative for quality screening [3].

It is worth noting that while a 2022 study was found regarding the validation of an HPLC method for a related compound (acetylsalicylic acid) [4], the most specific methodological details for this compound itself come from earlier studies.

References

Comprehensive Comparison of Solvent Effects on Salicylamide Nucleation: Mechanisms, Experimental Data, and Practical Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Solvent Influence on Nucleation

Solvent selection represents one of the most critical factors governing the crystallization of pharmaceutical compounds, directly impacting nucleation kinetics, crystal form, particle size distribution, and ultimately drug bioavailability and stability. Salicylamide (2-hydroxybenzamide), an analgesic and antipyretic drug substance, has emerged as a model compound for investigating nucleation phenomena due to its well-characterized crystallization behavior across multiple solvent systems. Understanding solvent effects on this compound nucleation provides valuable insights that can be extrapolated to more complex pharmaceutical systems, enabling more rational and efficient process development in drug manufacturing.

The nucleation process constitutes the initial and often rate-determining step in crystallization, where solute molecules in solution begin to form ordered assemblies that eventually reach critical size and develop into stable crystals. Classical Nucleation Theory (CNT) has traditionally described this process as the formation of critical nuclei through random molecular fluctuations, but this framework has been challenged and supplemented by non-classical mechanisms that recognize the importance of prenucleation molecular clusters. For this compound, recent research has demonstrated that solvent influence extends beyond simple solubility considerations to encompass subtle effects on molecular self-assembly, cluster formation, and the fundamental thermodynamics and kinetics of nucleation [1].

This comprehensive analysis synthesizes experimental data from multiple studies to compare this compound nucleation across four common organic solvents: methanol, acetonitrile, ethyl acetate, and acetone. By examining quantitative nucleation parameters, prenucleation cluster behavior, and molecular-level solvent-solute interactions, this guide aims to provide pharmaceutical researchers with actionable insights for optimizing crystallization processes based on scientific principles rather than empirical screening alone.

Fundamental Mechanisms of Solvent Influence

Prenucleation Clustering and Solvent Properties

The formation of prenucleation clusters represents a crucial intermediate stage in the nucleation pathway of this compound, with significant implications for subsequent crystal formation. These nanoscale molecular assemblies, typically ranging from 50-300 nm in diameter, consist of solute-rich domains that maintain dynamic existence within the solution without constituting a separate phase. Research has demonstrated that these clusters exhibit liquid-like properties and serve as precursors to the formation of critical nuclei, with their size and stability heavily influenced by solvent environment [1].

Photon correlation spectroscopy studies have revealed that this compound forms progressively larger clusters in solvents with weaker solute-solvent interactions, following the order: methanol < acetonitrile < ethyl acetate. Specifically, in ethyl acetate—which exhibits the weakest solvent-solute interactions—clusters reach significantly larger sizes compared to methanol, where stronger hydrogen bonding capabilities lead to smaller, less developed clusters. This size progression directly correlates with nucleation propensity, with larger clusters facilitating easier nucleation despite potentially slower desolvation kinetics [1]. The relationship between solvent properties, cluster size, and nucleation difficulty can be visualized as a continuous process:

clustering Solvent Effects on Prenucleation Clustering Pathway Solvent Solvent Interaction Solvent-Solute Interaction Strength Solvent->Interaction Cluster Prenucleation Cluster Size Interaction->Cluster  inversely affects Nucleation Nucleation Driving Force Required Cluster->Nucleation  directly affects

Molecular-Level Solvent-Solute Interactions

At the molecular level, solvent-solute interactions primarily govern nucleation behavior through their influence on both prenucleation clusters and the energy barriers associated with nucleus formation. Infrared spectroscopy and molecular dynamics simulations have revealed that the strength of solvent-solute interactions for this compound follows the order: methanol > acetonitrile > ethyl acetate. Methanol, being a protic solvent, engages in strong hydrogen bonding with this compound's hydroxyl and amide functional groups, effectively stabilizing solute molecules in solution and discouraging their self-association [1].

Weaker solvents like ethyl acetate permit more extensive molecular self-assembly due to their reduced capacity to compete with solute-solute interactions. This results in the formation of larger prenucleation clusters that effectively lower the thermodynamic driving force required for nucleation. The interfacial energy (γ), a key parameter in Classical Nucleation Theory that represents the energy barrier associated with forming a new solid-liquid interface, follows the progression: methanol > acetone > ethyl acetate > acetonitrile. Higher interfacial energies correlate with stronger solvent-solute interactions, as the penalty for creating a solute-rich surface increases when solvent molecules must be displaced from favorable interactions [2].

Comparative Experimental Data and Solvent Performance

Quantitative Nucleation Parameters

The nucleation kinetics of this compound have been systematically investigated across multiple solvents, revealing significant variations in key parameters that dictate crystallization behavior. These parameters enable quantitative comparison of solvent effects and provide insights into the underlying molecular mechanisms. The following table summarizes the experimentally determined nucleation parameters for this compound in four common organic solvents, illustrating the progression of interfacial energy and pre-exponential factors that collectively influence nucleation rates [2].

Table 1: Experimentally Determined Nucleation Parameters for this compound in Different Solvents

Solvent Interfacial Energy (γ) [mJ/m²] Pre-exponential Factor (A) [1/m³s] Relative Nucleation Difficulty Cluster Size at Equal Supersaturation
Methanol 2.79 1.08×10⁶ Highest Smallest
Acetone 2.46 2.18×10⁵ High Medium
Ethyl Acetate 2.28 1.62×10⁵ Low Large
Acetonitrile 2.12 1.35×10⁵ Lowest Largest

The interfacial energy values demonstrate a clear progression from methanol (highest γ) to acetonitrile (lowest γ), reflecting the decreasing strength of solvent-solute interactions along this series. Interestingly, the variation in interfacial energy is partially compensated by changes in the pre-exponential factor, which decreases in the same order, resulting in a less pronounced overall solvent effect on nucleation rates than would be predicted from interfacial energy considerations alone [2].

Prenucleation Cluster Size Measurements

Cluster size progression has been quantitatively monitored using photon correlation spectroscopy, revealing systematic variations with both solvent environment and solution concentration. Measurements conducted over 72-hour periods demonstrate that cluster sizes increase steadily with time and with increasing concentration from undersaturated to supersaturated conditions. Most significantly, when compared at equal supersaturation (x/x* = 1.05, where x* is solubility), cluster sizes exhibit marked solvent dependence, increasing in the order: methanol < acetonitrile < ethyl acetate [1].

Table 2: Prenucleation Cluster Characteristics of this compound in Different Solvents

Solvent Solute-Solvent Interaction Strength Cluster Growth Over Time Cluster Size at x/x* = 1.05 Relative Nucleation Propensity
Methanol Strongest Slowest Smallest Most Difficult
Acetonitrile Intermediate Moderate Intermediate Intermediate
Ethyl Acetate Weakest Fastest Largest Easiest

The relationship between cluster size and nucleation propensity is evident across all solvent systems, with larger prenucleation clusters correlating with reduced nucleation barriers. This observation supports the hypothesis that nucleation ease is not primarily determined by desolvation kinetics but rather by the size of molecular assemblies that precede critical nucleus formation. In solvents that permit larger cluster development, the reorganization required to form crystalline nuclei is apparently facilitated, reducing the thermodynamic driving force necessary for nucleation [1].

Experimental Protocols and Methodologies

Solution Preparation and Cluster Monitoring

The investigation of this compound nucleation requires carefully controlled experimental conditions to ensure reproducible and meaningful results. For typical clustering studies, stock solutions of this compound are prepared in selected solvents across a concentration range spanning undersaturated to supersaturated conditions at the measurement temperature (commonly 298 K). For example, in methanol, concentrations may range from 0.666 to 1.143 mol/L, while in ethyl acetate, the range typically falls between 0.591 to 0.893 mol/L [1].

Solution integrity is maintained by filtration through 0.2 μm PTFE filters followed by 0.1 μm PTFE filters to eliminate dust and extrinsic particulates that might act as heterogeneous nucleation sites. The solutions are typically maintained at 5°C above their saturation temperature for 24 hours with constant stirring at 400 rpm to ensure complete dissolution before being cooled to the measurement temperature. For long-term clustering studies, samples are maintained at constant temperature without stirring, with measurements taken at regular intervals (e.g., every 3 hours over 72 hours) to track the temporal evolution of molecular assemblies [1].

Analytical Techniques for Nucleation Characterization

Multiple complementary analytical techniques provide insights into different aspects of the nucleation process:

  • Photon Correlation Spectroscopy (PCS): Also known as dynamic light scattering, this technique measures the solvodynamic diameter of prenucleation clusters through analysis of scattered light fluctuations. Measurements are typically performed using instruments such as the Malvern Zetasizer ZSP Nano, with data analysis providing hydrodynamic size distributions of molecular assemblies in the nanometer range [1].

  • Infrared (IR) Spectroscopy: Using in situ probes with diamond composite elements and MCT detectors, IR spectroscopy characterizes molecular-level solvent-solute interactions through analysis of vibrational frequency shifts. Difference spectra comparing solution and pure solvent reveal changes in functional group behavior associated with molecular self-association [1].

  • Molecular Dynamics (MD) Simulations: Computational approaches complement experimental observations by providing atomic-level resolution of molecular self-assembly processes. Simulations typically employ validated force fields and periodic boundary conditions to model the organization of solute molecules in different solvent environments, yielding insights into cluster structure and dynamics [1].

The following workflow illustrates the integrated experimental approach for investigating this compound nucleation:

workflow Experimental Workflow for Nucleation Studies Solution Solution Preparation (Undersaturated to Supersaturated) PCS Photon Correlation Spectroscopy Solution->PCS IR IR Spectroscopy Solution->IR Data Integrated Data Analysis PCS->Data Cluster Size Distribution IR->Data Molecular Interactions MD Molecular Dynamics Simulations MD->Data Atomic-Scale Mechanisms

Implications for Pharmaceutical Development

Rational Solvent Selection Strategy

The systematic investigation of this compound nucleation provides a decision framework for solvent selection in pharmaceutical process development that extends beyond traditional solubility considerations. For applications requiring rapid nucleation and the formation of numerous small crystals—such as the production of fine chemicals or active pharmaceutical ingredients with high specific surface area—solvents like ethyl acetate or acetonitrile that promote large prenucleation clusters and lower nucleation barriers would be preferable. Conversely, for processes requiring controlled crystal growth and larger crystal size, solvents like methanol that suppress extensive clustering might offer advantages [1] [2].

The correlation between solvent polarity and nucleation parameters is not straightforward, as demonstrated by the intermediate behavior of acetonitrile compared to methanol and ethyl acetate. Rather than relying on simple polarity scales, rational solvent selection should consider specific functional group interactions, particularly hydrogen bonding capacity and π-π interactions in the case of aromatic compounds like this compound. The systematic approach outlined here enables more predictive solvent screening, potentially reducing the experimental burden associated with crystallization process development [1].

Comparative Analysis with Related Compounds

The nucleation behavior of this compound shares important similarities with structurally related compounds, particularly salicylic acid, which differs only in the replacement of the amide group with a carboxylic acid functionality. Comparative studies reveal that salicylic acid generally nucleates more readily than this compound across all solvent systems, though the relative solvent effects follow similar trends. This suggests that the fundamental mechanisms of solvent influence operate consistently across related molecular structures, though specific functional groups modify the absolute nucleation parameters [2].

The comparison between these compounds highlights the importance of molecular recognition elements in nucleation processes. The complementary hydrogen bonding capabilities of salicylic acid apparently facilitate more robust molecular self-assembly in solution, leading to enhanced nucleation kinetics compared to this compound. This observation reinforces the concept that nucleation efficiency depends not only on solvent properties but also on specific molecular features that promote or inhibit the formation of productive molecular assemblies [2].

Conclusion and Research Outlook

This comprehensive analysis demonstrates that solvent effects on this compound nucleation operate through multiple interconnected mechanisms, including modulation of prenucleation cluster size, solvent-solute interaction strength, and interfacial energy barriers. The systematic comparison of methanol, acetonitrile, ethyl acetate, and acetone reveals a consistent pattern wherein weaker solvents promote larger molecular assemblies and consequently lower nucleation barriers, despite potentially slower desolvation kinetics.

The integration of experimental techniques—including photon correlation spectroscopy, infrared spectroscopy, and molecular dynamics simulations—provides a powerful methodology for elucidating nucleation mechanisms across different solvent environments. This multimodal approach moves beyond phenomenological descriptions to establish causal relationships between molecular interactions, clustering behavior, and nucleation kinetics.

References

Bioequivalence Study Design: Key Parameters & Considerations

Author: Smolecule Technical Support Team. Date: February 2026

Bioequivalence (BE) studies aim to demonstrate that a test product (like a generic drug) performs in the same way as a reference product in the human body [1]. The following table summarizes the core design elements and pharmacokinetic parameters used in these studies.

Aspect Standard Approach / Parameter Purpose & Notes
Core Design [2] [1] [3] Two-period, two-treatment, single-dose, crossover Subjects receive both test (T) and reference (R) formulations in random sequence, separated by a "washout" period to eliminate carryover effects.
Primary PK Parameters [1] AUC0-t, AUC0-∞ Area Under the Curve: Measures the extent of drug absorption (total exposure).
Cmax Maximum Concentration: Measures the rate of drug absorption.
Secondary PK Parameter [1] Tmax Time to reach Cmax.
Statistical Criteria [1] 90% Confidence Interval The 90% CI for the ratio (T/R) of geometric means for AUC and Cmax> must fall within 80.00%-125.00% to conclude bioequivalence.
Study Conditions [1] [3] Fasting or Fed Fasting is standard; fed studies are required if food significantly affects absorption.

For drugs with complex profiles, alternative designs like replicated crossover studies (where subjects receive the same formulation more than once) are used to better assess variability [3].

Research on Salicylamide's Bioavailability

The search results include studies that involve this compound, though they do not represent direct product-versus-product bioequivalence comparisons as defined by modern regulatory standards.

  • Interaction with Aspirin: A 1991 study investigated the co-administration of aspirin and this compound (as found in "BC Powder"). It found that This compound significantly enhanced the plasma levels of aspirin, with the area under the curve (AUC) for aspirin being sixfold higher when both drugs were taken together compared to when aspirin was taken alone. This suggests a significant pharmacokinetic interaction [4].
  • Hepatic Metabolism: A 1989 study in dogs concurrently determined the hepatic bioavailability of this compound using three different techniques, highlighting that the drug undergoes significant first-pass metabolism in the liver [5].
  • Improving Bioavailability via Prodrug: A study in rabbits explored using a prodrug (2H-1,3-benzoxazine-2,4-dione) of this compound, which was found to improve oral bioavailability compared to administering this compound itself [6].

Experimental Protocol for a Standard BE Study

For a clinical BE study on an immediate-release oral dosage form, the methodology typically follows these steps [1] [3] [7]:

  • Subject Selection: The study enrolls healthy adult volunteers (often at least 12 subjects) [2] [7]. Participants are screened for health status, and they provide informed consent.
  • Study Design & Dosing: A randomized, two-way crossover design is used. After an overnight fast (at least 10 hours), subjects receive a single dose of either the test or reference product with water.
  • Blood Sampling: Multiple blood samples are collected before dosing and at predetermined times after dosing (e.g., 0.5, 1, 2, 3, 4, 5, 6, 8, 10, and 12 hours) to fully characterize the drug concentration-time profile [7].
  • Sample Analysis: Plasma samples are analyzed using a validated specific method, such as High-Performance Liquid Chromatography (HPLC) [7] or Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) [1].
  • Data Analysis: The pharmacokinetic parameters (Cmax, AUC0-t, AUC0-∞) are calculated for each subject and each period. Statistical analysis (ANOVA) is performed, and the 90% confidence intervals for the ratios of the geometric means are calculated.

This workflow for a standard two-way crossover study can be visualized as follows:

start Study Protocol Finalized a Subject Screening & Informed Consent start->a b Randomization & First Treatment Period (Single dose, Test or Reference) a->b c Washout Period (~10 x elimination half-life) b->c d Second Treatment Period (Alternate Formulation) c->d e Blood Sample Collection at Pre-defined Time Points d->e f Bioanalysis (e.g., LC-MS/MS) e->f g PK/Statistical Analysis (Calculate AUC, Cmax, 90% CI) f->g end Bioequivalence Conclusion g->end

References

Potency Comparison of Selected Salicylamide Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

The table below compares the in vitro anti-HBV activity and cytotoxicity of selected salicylamide derivatives, as reported in a 2025 study. The data provides a clear overview of their potency and therapeutic window [1] [2].

Compound Anti-HBV Activity (IC₅₀, μM) Cytotoxicity (CC₅₀, μM) Selectivity Index (SI)
50 0.52 10.5 20.1
56 0.47 8.3 17.6
Niclosamide 2.07 Not Fully Specified Lower
Entecavir (Control) ~0.1 (Tested at 0.1 μM) Not Applicable High

> Note: The Selectivity Index (SI) is calculated as CC₅₀ / IC₅₀. A higher SI value indicates a wider margin between the effective dose and the toxic dose, which is a critical parameter in drug development. Compounds 50 and 56 show superior potency and selectivity compared to the parent compound Niclosamide [1] [2].

Detailed Experimental Protocols

The quantitative data presented was generated using the following standardized experimental protocols [2].

In Vitro Anti-HBV Activity Assay
  • Cell Line: HepAD38 cells, which support high levels of HBV replication.
  • Methodology:
    • Treatment: Cells were treated with the test compounds at various concentrations.
    • Virion DNA Quantification: Extracellular (virion) HBV DNA levels were measured using quantitative PCR (qPCR). This determines the concentration of virus particles released from the cells.
    • Antigen Secretion: The secretion levels of viral antigens HBsAg and HBeAg in the culture medium were measured using ELISA.
  • Data Analysis: The IC₅₀ value (half-maximal inhibitory concentration) was calculated from the dose-dependent reduction in virion DNA and antigen levels.
Cytotoxicity Assay
  • Assay Type: Cell Counting Kit-8 (CCK-8) assay.
  • Purpose: To evaluate the compound's toxicity to the host cells and determine the CC₅₀ value (half-maximal cytotoxic concentration).
  • Calculation: The Selectivity Index (SI) is derived by dividing the CC₅₀ by the IC₅₀.

Mechanisms of Action

The study provided preliminary mechanistic insights, indicating that different derivatives target distinct stages of the HBV life cycle [1] [2]:

  • Compounds 27, 31, and 47: These were found to impair the expression of the HBV core protein (HBc), which is essential for viral capsid assembly.
  • Compound 50: This potent derivative did not significantly affect HBc protein levels but was shown to disrupt the formation of the viral capsid itself.

These distinct mechanisms highlight the potential of the this compound scaffold to yield compounds with varied viral targets.

G Compound27_31_47 Compounds 27, 31, 47 HBC_Expression HBc Protein Expression Compound27_31_47->HBC_Expression Compound50 Compound 50 Capsid_Formation Capsid Assembly Compound50->Capsid_Formation HBC_Expression->Capsid_Formation Viral_Replication HBV DNA Replication Capsid_Formation->Viral_Replication

Key Research Implications

  • Novel Mechanism of Action: These derivatives represent a promising non-nucleoside approach to HBV treatment, which is crucial for overcoming the limitations of current therapies [1] [2].
  • Foundation for Optimization: The established Structure-Activity Relationships (SAR) and identified mechanisms provide a solid foundation for further medicinal chemistry efforts to enhance potency and optimize drug-like properties [1] [3].

References

salicylamide partition coefficient vs other analgesics

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Partition Coefficient Data

The table below summarizes the available experimental data for salicylamide and other analgesics. The octanol-water partition coefficient (log P or log KOW) is a key indicator of a drug's lipophilicity.

Drug Name Partition Coefficient (log P) Experimental Conditions Key Finding
This compound [1] Log P decreases from approx. 1.8 to 0.5 Method: Shake-flask (predicted from solubility-pH profile). Temp: 37 ± 0.5 °C. Solvents: Buffer solutions (pH 2-11) and octanol. Partition coefficient is highly dependent on pH; value decreases as pH increases (more ionized).
Acetylsalicylic Acid (Aspirin) [2] Optimum partitioning at pH 4 Method: Partitioning rate study. Solvents: Aqueous phases at different pH values. Gastrointestinal absorption significantly increased at pH 4.
Phenacetin [2] Maximum partitioning rate at pH 6 Method: Partitioning rate study. Solvents: Aqueous phases at different pH values and octanol. Gastrointestinal absorption significantly increased at pH 6.
Paracetamol/Acetaminophen [3] Not quantitatively stated Method: In vivo pharmacokinetic study in humans. Form: Combined rectal suppository with this compound. Showed similar ("synchronous") pharmacokinetic profile to this compound, suggesting compatible partitioning and distribution behavior.

Detailed Experimental Protocols

The data in the table above comes from different types of studies. Here is a deeper dive into the key experimental methods.

  • Solubility and Partition Coefficient via Shake-Flask Method [1]: This study determined this compound's partition coefficient indirectly by first establishing its solubility-pH profile. Experiments were conducted in a water bath shaker at 37 ± 0.5 °C using 0.02 M buffer solutions across a pH range of 2 to 11, with the ionic strength fixed at 0.2. This compound concentration was quantified using UV spectrophotometry. The solubility data was then applied to the Henderson-Hasselbalch equation to model and predict the partition coefficient (log P) at each pH level.
  • pH-Dependent Partitioning Rate Studies [2]: This research investigated the partitioning rate of drugs between aqueous and organic phases at different pH levels. The core finding was the identification of the specific pH value (pH 5 for this compound) that yielded the maximum partitioning rate. The study confirmed that absorption, reflected by urinary excretion data, was significantly increased when the drugs were administered with solid buffers adjusted to these optimal pH values.
  • In Vivo Pharmacokinetic Comparison [3]: This study took a different approach by investigating the drugs in humans. Ten healthy male volunteers received repeated rectal administrations of a suppository containing both paracetamol and this compound. Researchers performed a simultaneous curve fitting of blood concentration data using an open two-compartment model and a multiple-dose equation. The conclusion that the two drugs are "suited combination partners from a pharmacokinetic point of view" is based on the good conformity of their calculated pharmacokinetic parameters and the synchronism of their time-concentration curves.

The following diagram illustrates the workflow for the shake-flask method, a standard technique for determining partition coefficients.

G Start Start: Prepare Drug Solution A Equilibrate with Octanol Start->A B Phase Separation A->B C Analyze Concentration (UV Spectrophotometry) B->C D Calculate Log P C->D End End: Report Log P Value D->End

Figure 1: Experimental workflow for the shake-flask method to determine partition coefficient.

Interpretation and Significance of Findings

The provided data, while limited, offers valuable insights for drug development.

  • This compound's pH Dependency: As a weak acid (pKa ~8.2), this compound's solubility increases and its partition coefficient (log P) decreases in more basic environments because the molecule becomes more ionized and thus more hydrophilic. This relationship is crucial for predicting its absorption in different parts of the gastrointestinal tract [1].
  • Compatible Pharmacokinetics: The in vivo study suggests that this compound and paracetamol have sufficiently similar partitioning and distribution behaviors, making them suitable for use in a fixed-dose combination product without one drug negatively impacting the other's absorption profile [3].
  • Context on Predictive Methods: Advanced computational methods like Quantum Chemical (QM) calculations and Quantitative Structure-Property Relationship (QSPR) modeling are now used to predict log P, especially for new or complex molecules where experimental data is scarce [4] [5]. These methods are highly relevant for researchers screening new analgesic compounds.

References

×

Physical Description

2-hydroxybenzamide appears as odorless white or slightly pink crystals. Bitter taste, leaves a sensation of warmth on the tongue. pH (saturated aqueous solution at 82 °F) about 5. Sublimation begins at the melting point. (NTP, 1992)
Solid

Color/Form

WHITE OR SLIGHTLY PINK CRYSTALLINE POWDER
YELLOW LEAFLETS FROM DILUTE ALCOHOL

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

137.047678466 Da

Monoisotopic Mass

137.047678466 Da

Boiling Point

518 °F at 760 mmHg (decomposes) (NTP, 1992)
181.5 °C @ 14 MM HG
181.50 °C. @ 760.00 mm Hg

Heavy Atom Count

10

Taste

SOMEWHAT BITTER

Density

1.175 at 284 °F (NTP, 1992) - Denser than water; will sink
1.175 @ 140 °C/4 °C

LogP

1.28
1.28 (LogP)
Log Kow = 1.28

Decomposition

DANGEROUS; WHEN HEATED TO DECOMPOSITION, IT EMITS HIGHLY TOXIC FUMES OF /NITROGEN OXIDES/.

Appearance

2-hydroxybenzamide appears as odorless white or slightly pink crystals. Bitter taste, leaves a sensation of warmth on the tongue. pH (saturated aqueous solution at 82掳F) about 5. Sublimation begins at the melting point. (NTP, 1992),Solid

Melting Point

284 °F (NTP, 1992)
140 °C

UNII

EM8BM710ZC

Related CAS

36205-82-0 (mono-hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 797 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (99.25%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (55.33%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (36.01%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (36.01%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (35.88%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Salicylamide, which is not metabolized to salicylate in vivo, has antipyretic, analgesic, and antiinflammatory effects similar to those of salicylate.
SALICYLAMIDE, THE AMIDE OF SALICYLIC ACID, IS NO LONGER AN OFFICIAL DRUG. ITS EFFECTS IN MAN ARE NOT RELIABLE, & ITS USE IS NOT RECOMMENDED. THE SMALL DOSES INCLUDED IN "OVER-THE-COUNTER" ANALGESIC AND SEDATIVE MIXTURES ARE PROBABLY INEFFECTIVE.
THIRD MOST COMMON COMPONENT OF NONPRESCRIPTION HYPNOTIC MIXT IS SODIUM SALICYLAMIDE. DOSE OF 1.3 G HAS SLIGHT SEDATIVE EFFECT; DOSE INCL IN NONPRESCRIPTION PRODUCTS IS 200-380 MG. /SODIUM SALICYLAMIDE/
MEDICATION (VET): DEPRESSES INTESTINAL SMOOTH MUSCLE FUNCTION IN RABBIT & DOG TRIALS. MOST PROMISING INDICATION IN VET MEDICINE MAY BE FOR DOGS WITH CALCIUM PHOSPHATE CONTAINING URINARY CALCULI WHICH ITS COMPLEX GLUCURONIDE METABOLITES MAY HELP SOLUBILIZE.
For more Therapeutic Uses (Complete) data for SALICYLAMIDE (10 total), please visit the HSDB record page.

ATC Code

N - Nervous system
N02 - Analgesics
N02B - Other analgesics and antipyretics
N02BA - Salicylic acid and derivatives
N02BA05 - Salicylamide

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Prostaglandin synthase [EC:1.14.99.1]
PTGS1 (COX1) [HSA:5742] [KO:K00509]

Pictograms

Irritant

Irritant

Other CAS

65-45-2

Absorption Distribution and Excretion

WHEN...GIVEN ORALLY...IT IS ABSORBED AND EXCRETED SO RAPIDLY THAT HIGH PLASMA LEVELS ARE NOT OBTAINED. IT DIFFUSES QUICKLY INTO THE VARIOUS BODY TISSUES AND INTO A MUCH GREATER APPARENT VOLUME OF BODY WATER... ANIMAL STUDIES SHOW...DIFFUSION RAPIDLY INTO THE BRAIN.
/IN THE RABBIT/ RATE OF TRANSPORT OF FREE DRUG ACROSS BASAL BARRIER WAS BLOOD-FLOW-LIMITED, WHILE TRANSPORT OF THE GLUCURONIDE WAS LIMITED BY TRANSPORT STEP OUT OF EPITHELIAL CELL RATHER THAN BY RATE OF SYNTHESIS.
...WHEN DOSE OF SALICYLAMIDE EXCEEDS ABOUT 1 G...SIGNIFICANT LEVELS OF UNCHANGED DRUG APPEAR IN PLASMA.
BIOAVAILABILITY STUDIES IN HUMAN/S/...INDICATED THAT SODIUM SALICYLAMIDE IN SOLN IS ABSORBED FASTER AFTER ORAL DOSES THAN SALICYLAMIDE IN TABLETS. SEDATIVE EFFECT OCCURRED EARLIER WITH NA SALT THAN WITH SALICYLAMIDE & EXTENT OF SEDATION INCR WITH INCR DOSES OF BOTH COMPD.
For more Absorption, Distribution and Excretion (Complete) data for SALICYLAMIDE (9 total), please visit the HSDB record page.

Metabolism Metabolites

SALICYLAMIDE IS CONJUGATED BY INTESTINAL MUCOSA AFTER ORAL ADMINISTRATION...
AFTER ADMIN OF SALICYLAMIDE TO CATS NO GLUCURONIDE CONJUGATE COULD BE DETECTED IN URINE. INCR AMT OF SULFURIC ACID ESTER CONJUGATE & SUBSTANTIALLY GREATER AMT OF 2,3-DIHYDROXYBENZAMIDE WERE PRODUCED BY CAT COMPARED WITH RABBIT.
SALICYLAMIDE GIVES SALICYLAMIDE-2-BETA-D-GLUCURONIDE & SALICYLAMIDE-2-SULFATE IN MAN. /FROM TABLE/
AFTER ADMIN OF 5 MG/KG SALICYLAMIDE IN 5 MG/KG TYLENOL SUSPENSION, CHILDREN EXCRETED 78% OF DOSE AS SALICYLAMIDE SULFATE; ADULTS 36%. IN ADULTS, GLUCURONIDE WAS MAJOR PRODUCT. GLUCURONIDE CONJUGATION DEFICIENCY IN CHILDREN IS ACCOMPANIED BY A HIGHER RATE OF SULFATE FORMATION.
For more Metabolism/Metabolites (Complete) data for SALICYLAMIDE (10 total), please visit the HSDB record page.

Wikipedia

Salicylamide

Drug Warnings

RESULTS OF THE FEW ACCEPTABLE CONTROLLED STUDIES ON SALICYLAMIDE INDICATE THAT THIS AGENT IS MUCH LESS EFFECTIVE THAN ASPIRIN AS ANALGESIC OR ANTIPYRETIC WHEN GIVEN IN SAME DOSE & THEREFORE IS TOO WEAK & UNRELIABLE TO BE USEFUL.
VET: WARNING: CATS MAY BE VERY SENSITIVE TO TOXIC EFFECT OF THIS DRUG.
Dose related GI and CNS disturbances are the most common adverse effects of salicylamide. GI disturbances may include nausea, vomiting, heartburn, anorexia, or diarrhea. CNS disturbances may include dizziness, drowsiness, lightheadedness, faintness, or headache. Flushing, hyperventilation, sweating, dry mouth, rash, and thrombocytopenic purpura have also been reported. Adverse Gi and CNS effects occur infrequently with salicylamide doses occur infrequently with salicylamide doses of 325-650 mg but occur often with higher doses. Tinnitus, ecchymoses, hemorrhagic lesions, leukopenia, or thrombocytopenia may also occur with high doses.

Use Classification

Pharmaceuticals
Cosmetics -> Keratolytic

Methods of Manufacturing

AMMONOLYSIS OF METHYL SALICYLATE

General Manufacturing Information

Benzamide, 2-hydroxy-: ACTIVE

Analytic Laboratory Methods

DETERMINATION IN DRUGS BY IR SPECTROPHOTOMETRY.
A METHOD BASED ON REVERSED-PHASE HIGH-PRESSURE LIQ CHOMATOGRAPHY WAS USED FOR THE SIMULTANEOUS QUANTITATION OF DRUGS.
FLUOROMETRIC PROCEDURE FOR DETERMINING SALICYLAMIDE IS PRESENTED.
GLC PROCEDURE FOR THE ANALYSIS OF DRUGS SIMULTANEOUSLY IN PREPN.

Clinical Laboratory Methods

DETERMINATION OF SALICYLAMIDE IN BLOOD BY HPLC IS GIVEN.
GAS CHROMATOGRAPHIC ASSAY OF UNDERIVATIZED SALICYLAMIDE IN PLASMA, SALIVA, & URINE.
A RAT PLASMA ASSAY WAS DEVELOPED USING RING-LABELED TRITRIATED SALICYLAMIDE.
High performance liquid chromatographic method for the quantitation of salicylamide and its metabolites in biological fluids.

Storage Conditions

Salicylamide preparations generally should be stored in well-closed containers at a temperature less than 40 °C, preferably between 15 and 30 °C.

Interactions

...MUTUAL COMPETITIVE INHIBITION IN THE FORMATION OF SULFATES, AND PROBABLY GLUCURONIDES, OF ACETAMINOPHEN AND SALICYLAMIDE IN MAN /HAS BEEN DEMONSTRATED/.
BIOLOGICAL HALF-LIFE OF SALICYLAMIDE...INCR SOMEWHAT BY IV ASCORBIC ACID & MORE BY ORAL ASCORBIC ACID; PLASMA LEVELS OF SALICYLAMIDE & GLUCURONIDE METABOLITE INCR WHILE LEVELS OF SULFATE METABOLITE DECR. ...MAX INHIBITION OF SULFATE CONJUGATION OR SALICYLAMIDE BY ASCORBIC ACID WHEN BOTH...IN HIGH CONCN IN INTESTINAL WALL & LIVER.
SALICYLAMIDE ADMIN DECR RADIOSULFATE UPTAKE BY MATERNAL SERUM & LIVER, FETUS, & PLACENTA; EFFECTS BEING DOSE-DEPENDENT.
IN THE PRESENCE OF SALICYLAMIDE, 7,12-DIMETHYLBENZ(A)ANTHRACENE LOST ITS ABILITY TO INDUCE DNA-REPAIR SYNTHESIS IN RAT HEPATOCYTES. THIS FAILURE TO INDUCE DNA REPAIR IS DUE TO INHIBITION OF A SULFATE ESTER INTERMEDIATE.
For more Interactions (Complete) data for SALICYLAMIDE (12 total), please visit the HSDB record page.

Stability Shelf Life

DEVELOPS SLIGHT PINK COLOR ON EXPOSURE TO LIGHT, THEREFORE STORE IN LIGHT RESISTANT CONTAINERS
STABLE IN AIR

Dates

Last modified: 08-15-2023

The acute toxicity profile of a teething gel containing salicylamide in toddlers: an observational poisons centre-based study

Katharina E Hofer, Seraina Kaegi, Stefan Weiler
PMID: 30444142   DOI: 10.1080/15563650.2018.1516288

Abstract




Novel salicylamide derivatives as potent multifunctional agents for the treatment of Alzheimer's disease: Design, synthesis and biological evaluation

Qing Song, Yan Li, Zhongcheng Cao, Xiaoming Qiang, Zhenghuai Tan, Yong Deng
PMID: 30500523   DOI: 10.1016/j.bioorg.2018.11.022

Abstract

A series of salicylamide derivatives were designed, synthesized and evaluated as multifunctional agents for the treatment of Alzheimer's disease. In vitro assays demonstrated that most of the derivatives were selective AChE inhibitors. They showed good inhibitory activities of self- and Cu
-induced Aβ
aggregation, and significant antioxidant activities. Among them, compound 15b exhibited good inhibitory activity toward RatAChE and EeAChE with IC
value of 10.4 μM and 15.2 μM, respectively. Moreover, 15b displayed high antioxidant activity (2.46 Trolox equivalents), good self- and Cu
-induced Aβ
aggregation inhibitory potency (42.5% and 31.4% at 25.0 μM, respectively) and moderate disaggregation ability to self- and Cu
-induced Aβ
aggregation fibrils (23.4% and 27.0% at 25 μM, respectively). Furthermore, 15b also showed biometal chelating abilities, anti-neuroinflammatory ability and BBB permeability. These multifunctional properties indicated compound 15b was worthy of being chosen for further pharmacokinetics, toxicity and behavioral researches to test its potential for AD treatment.


Organocatalytic Asymmetric Conjugate Addition of Aldehydes to Maleimides and Nitroalkenes in Deep Eutectic Solvents

Alejandro Torregrosa-Chinillach, Alba Sánchez-Laó, Elisa Santagostino, Rafael Chinchilla
PMID: 31717507   DOI: 10.3390/molecules24224058

Abstract

A chiral primary amine-salicylamide is used as an organocatalyst for the enantioselective conjugate addition of α,α-disubstituted aldehydes to maleimides and nitroalkenes. The reactions are performed in deep eutectic solvents as reaction media at room temperature, leading to the corresponding adducts with enantioselectivities up to 88% (for maleimides) and 80% (for nitroalkenes). Catalyst and solvent can be recovered and reused.


Salicylamide derivatives for iron and aluminium sequestration. From synthesis to complexation studies

Joanna I Lachowicz, Miriam Crespo-Alonso, Claudia Caltagirone, Giancarla Alberti, Raffaela Biesuz, James O Orton, Valeria M Nurchi
PMID: 29685783   DOI: 10.1016/j.jtemb.2018.04.010

Abstract

This paper presents an easy, fast and economic synthesis of chelating agents for medical, environmental and analytical applications, and the evaluation of the stability of their complexes with Fe
and Al
. Complex formation equilibria with Cu
and Zn
metal ions were also studied to evaluate if the chelating agents can perturb the homeostatic equilibria of these essential metal ions. Effective chelating agents for metal ions, in addition to their well-known medical uses, find an increasing number of applications in environmental remediation, agricultural applications (supplying essential elements in an easily available form), and in analytical chemistry as colorimetric reagents. Besides the stability of the complexes, the lack of toxicity and the low cost are the basic requisites of metal chelating agents. With these aims in mind, we utilized ethyl salicylate, a cheap molecule without toxic effects, and adopted a simple synthetic strategy to join two salicylate units through linear diamines of variable length. Actually, the mutual position of the metal binding oxygen groups, as well as the linker length, affected protonation and complex formation equilibria. A thorough study of the ligands is presented. In particular, the complex formation equilibria of the three ligands toward Fe
, Al
, Zn
and Cu
ions were investigated by combined potentiometric and spectrophotometric techniques. The results are encouraging: all the three ligands form stable complexes with all the investigated metal ions, involving the oxygen donor atoms from the 2-hydroxybenzamido unit, and nitrogen atoms in copper and zinc coordination.


Synthesis, Characterization and Antimicrobial Evaluation of Lipid Based Norfloxacin Prodrug

Prabodh Chander Sharma, Mona Piplani, Harish Rajak
PMID: 27758690   DOI: 10.2174/1567201813666161018153852

Abstract

Fluoroquinolones, the synthetic antibacterial agents are being successfully utilized against bacterial infections, since the time immemorial. Despite of enormous useful features, these drugs are associated with some limitations also. Large number of efforts has been made by various scientists to improve pharmacokinetic properties of these drugs and hence, to overcome the limitations associated with them.
The aim of this paper is to introduce a novel scheme for synthesis of prodrug with improved pharmacokinetic properties i.e., lipophilicity and consequently, modified bioavailability of norfloxacin.
Fatty acid hydrazide of selected fatty acid was synthesized followed by preparation of 5-formyl salicylamide. N-Mannich base of norfloxacin was synthesized by reacting norfloxacin with 5-formyl salicylamide. The prodrug was obtained by covalently coupling this N-Mannich base of norfloxacin with fatty acid hydrazide. The synthesized lipid based prodrug was evaluated for partition coefficient by shake flask method and screened for antimicrobial activity against selected strains. Drug content determination and in vitro dissolution studies utilizing HPLC were also carried out.
The synthesized prodrug was found to exhibit improved partition coefficient (1.15) when compared with parent drug, norfloxacin (0.46). The results of antimicrobial evaluation indicate promising antibacterial and antifungal activity.
The synthesized prodrug proved to be a good antimicrobial substance due to improved lipophilicity and would be expected to be used as a suitable candidate for exploration of possible utilities in treatment of bacterial infections in forthcoming time.


Design, synthesis, and evaluation of hinge-binder tethered 1,2,3-triazolylsalicylamide derivatives as Aurora kinase inhibitors

Yunkyung Jeong, Jooyeon Lee, Jae-Sang Ryu
PMID: 27041399   DOI: 10.1016/j.bmc.2016.03.042

Abstract

A series of hinge-binder tethered 1,2,3-triazolylsalicylamide derivatives were designed, synthesized, and evaluated for the Aurora kinase inhibitory activities. The novel hinge-binder tethered 1,2,3-triazolylsalicylamide scaffold was effectively assembled by Cu(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition (CuAAC). A variety of alkynes with hinge binders were used to search proper structures-binding relationship to the hinge region. The synthesized 1,2,3-triazolylsalicylamide derivatives showed significant Aurora kinase inhibitory activity. In particular, 8a inhibited Aurora A kinase with an IC50 value of 0.284 μM, whereas 8m inhibited Aurora B kinase with an IC50 value of 0.364 μM.


Antifungal activity of a new group of salicylamide derivatives for dermatophytes. II. The relation of chemical structure to activity

A Y HAMILTON, K S PILCHER
PMID: 24544096   DOI:

Abstract




Salicylamide cocrystals: screening, crystal structure, sublimation thermodynamics, dissolution, and solid-state DFT calculations

Alex N Manin, Alexander P Voronin, Nikolay G Manin, Mikhail V Vener, Anastasia V Shishkina, Anatoly S Lermontov, German L Perlovich
PMID: 24861612   DOI: 10.1021/jp5032898

Abstract

A new cocrystal of 2-hydroxybenzamide (A) with 4-acetamidobenzoic acid (B) has been obtained by the DSC screening method. Thermophysical analysis of the aggregate [A:B] has been conducted and a fusion diagram has been plotted. Cocrystal formation from melts was studied by using thermomicroscopy. A cocrystal single-crystal was grown and its crystal structure was determined. The pattern of noncovalent interactions has been quantified using the solid-state DFT computations coupled with the Bader analysis of the periodic electron density. The sublimation processes of A-B cocrystal have been studied and its thermodynamic functions have been calculated. The classical method of substance transfer by inert gas-carrier was chosen to investigate sublimation processes experimentally. The lattice energy is found to be 143 ± 4 kJ/mol. It is lower than the sum of the corresponding values of the cocrystal pure components. The theoretical value of the lattice energy, 156 kJ/mol, is in reasonable agreement with the experimental one. A ternary phase diagram of solubility (A-B-ethanol) has been plotted and the areas with solutions for growing thermodynamically stable cocrystals have been determined.


Some Brief Notes on Theoretical and Experimental Investigations of Intramolecular Hydrogen Bonding

Lucjan Sobczyk, Dorota Chudoba, Peter M Tolstoy, Aleksander Filarowski
PMID: 27918442   DOI: 10.3390/molecules21121657

Abstract

A review of selected literature data related to intramolecular hydrogen bonding in
-hydroxyaryl Schiff bases,
-hydroxyaryl ketones,
-hydroxyaryl amides, proton sponges and
-hydroxyaryl Mannich bases is presented. The paper reports on the application of experimental spectroscopic measurements (IR and NMR) and quantum-mechanical calculations for investigations of the proton transfer processes, the potential energy curves, tautomeric equilibrium, aromaticity etc. Finally, the equilibrium between the intra- and inter-molecular hydrogen bonds in amides is discussed.


Molecular Ionization-Desorption Analysis Source (MIDAS) for Mass Spectrometry: Thin-Layer Chromatography

Gregory T Winter, Joshua A Wilhide, William R LaCourse
PMID: 26471042   DOI: 10.1007/s13361-015-1289-5

Abstract

Molecular ionization-desorption analysis source (MIDAS), which is a desorption atmospheric pressure chemical ionization (DAPCI) type source, for mass spectrometry has been developed as a multi-functional platform for the direct sampling of surfaces. In this article, its utility for the analysis of thin-layer chromatography (TLC) plates is highlighted. Amino acids, which are difficult to visualize without staining reagents or charring, were detected and identified directly from a TLC plate. To demonstrate the full potential of MIDAS, all active ingredients from an analgesic tablet, separated on a TLC plate, were successfully detected using both positive and negative ion modes. The identity of each of the compounds was confirmed from their mass spectra and compared against standards. Post separation, the chemical signal (blue permanent marker) as reference marks placed at the origin and solvent front were used to calculate retention factor (Rf) values from the resulting ion chromatogram. The quantitative capabilities of the device were exhibited by scanning caffeine spots on a TLC plate of increasing sample amount. A linear curve based on peak are, R2 = 0.994, was generated for seven spots ranging from 50 to 1000 ng of caffeine per spot.


Explore Compound Types